molecular formula C11H15N5O3 B1674996 Lobucavir CAS No. 127759-89-1

Lobucavir

Numéro de catalogue: B1674996
Numéro CAS: 127759-89-1
Poids moléculaire: 265.27 g/mol
Clé InChI: GWFOVSGRNGAGDL-FSDSQADBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lobucavir has been used in trials studying the treatment of HIV Infections and Cytomegalovirus Infections.
This compound is a nucleoside analog of deoxyguanine with broad-spectrum antiviral activity. This compound is phosphorylated in vivo to its triphosphate form and inhibits viral DNA polymerase and viral DNA replication.
This compound is a small molecule drug with a maximum clinical trial phase of II.
inhibits the replication of HIV virus in T cells, monocytes & macrophages in vitro by inhibiting DNA polymerase and viral DNA synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOVSGRNGAGDL-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155063
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127759-89-1, 126062-18-8
Record name Lobucavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127759-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobucavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12531
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBUCAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lobucavir on Viral DNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobucavir is a potent nucleoside analogue of deoxyguanine with broad-spectrum antiviral activity against a range of human pathogenic viruses, including herpesviruses and hepadnaviruses. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, which subsequently targets the viral DNA polymerase. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions with viral DNA polymerase, the kinetics of this inhibition, and its function as a DNA chain terminator. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for relevant assays, and includes visualizations of the critical pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic carbocyclic nucleoside analogue of 2'-deoxyguanosine.[1] Structurally, it possesses a cyclobutane ring in place of the deoxyribose moiety found in natural nucleosides. This modification is critical to its antiviral activity and its mechanism of action. Like many nucleoside analogues, this compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. The active metabolite, this compound triphosphate, acts as a competitive inhibitor of viral DNA polymerases and as a chain terminator of viral DNA synthesis. This dual mechanism of action effectively halts viral replication.

The Phosphorylation Pathway of this compound

For this compound to become pharmacologically active, it must be phosphorylated intracellularly to its triphosphate derivative. This process is a critical step in its mechanism of action and is catalyzed by a series of host cellular and, in some cases, viral kinases.

This compound is initially phosphorylated to this compound monophosphate. This initial phosphorylation can be carried out by cellular kinases.[2] In the case of herpes simplex virus (HSV), the viral thymidine kinase (TK) has been shown to phosphorylate this compound, which contributes to its selective activity against this virus.[2][3] Subsequently, cellular kinases further phosphorylate the monophosphate to the diphosphate and finally to the active this compound triphosphate.[1] The levels of phosphorylated metabolites have been observed to be two- to threefold higher in infected cells compared to uninfected cells, suggesting an enhanced activation in the presence of viral infection.[2]

Lobucavir_Phosphorylation_Pathway This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Phosphorylation Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Phosphorylation Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Phosphorylation Cellular_Kinases Cellular Kinases Cellular_Kinases->Lobucavir_MP Cellular_Kinases->Lobucavir_DP Cellular_Kinases->Lobucavir_TP Viral_TK Viral Thymidine Kinase (e.g., HSV TK) Viral_TK->Lobucavir_MP

Figure 1: Phosphorylation pathway of this compound.

Mechanism of Inhibition of Viral DNA Polymerase

The active form of the drug, this compound triphosphate, directly targets the viral DNA polymerase, a key enzyme in viral replication. The mechanism of inhibition is twofold: competitive inhibition and chain termination.

Competitive Inhibition

This compound triphosphate is a structural analog of the natural substrate deoxyguanosine triphosphate (dGTP). This structural similarity allows it to bind to the active site of the viral DNA polymerase. By competing with dGTP for binding to the enzyme, this compound triphosphate effectively reduces the rate of viral DNA synthesis.[4] Kinetic studies have demonstrated that this compound triphosphate is a potent competitive inhibitor of various viral DNA polymerases.[5]

Chain Termination

Upon binding to the viral DNA polymerase, this compound monophosphate can be incorporated into the growing viral DNA chain. However, due to the structural modification in its cyclobutane ring, which lacks a 3'-hydroxyl group equivalent, the addition of the next nucleotide is prevented.[6] This incorporation of this compound monophosphate results in the premature termination of the elongating DNA strand, thereby halting viral replication.[5][6] While some sources describe it as a nonobligate chain terminator, suggesting that termination may occur a few residues downstream, the ultimate effect is the cessation of DNA synthesis.[5]

Lobucavir_Inhibition_Mechanism cluster_replication Viral DNA Replication cluster_inhibition Inhibition by this compound Viral_DNA_Polymerase Viral DNA Polymerase Growing_DNA_Chain Growing Viral DNA Chain Viral_DNA_Polymerase->Growing_DNA_Chain Incorporates dGMP Terminated_DNA_Chain Terminated Viral DNA Chain Viral_DNA_Polymerase->Terminated_DNA_Chain Incorporates This compound-MP dGTP dGTP (Natural Substrate) dGTP->Viral_DNA_Polymerase Binds to active site Lobucavir_TP This compound-TP (Active Drug) Elongated_DNA Elongated Viral DNA Growing_DNA_Chain->Elongated_DNA Elongation Lobucavir_TP->Viral_DNA_Polymerase Competitively Binds to active site

Figure 2: Mechanism of viral DNA polymerase inhibition by this compound.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound triphosphate against various viral DNA polymerases has been quantified in several studies. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its effectiveness.

Viral Polymerase Inhibitor IC50 (nM) Ki (nM) Comments Reference
Human Cytomegalovirus (HCMV) DNA PolymeraseThis compound-TP-5Potent inhibitor.[2]
Hepatitis B Virus (HBV) PolymeraseThis compound-TP--Potent inhibitor of priming, reverse transcription, and DNA-dependent DNA synthesis.[4][5]
Woodchuck Hepatitis Virus (WHV) PolymeraseThis compound-TP-0.9High affinity binding.[5]

Table 1: Inhibitory Activity of this compound Triphosphate against Viral DNA Polymerases

Detailed Experimental Protocols

In Vitro Viral DNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound triphosphate against a viral DNA polymerase.

Objective: To determine the IC50 and Ki values of this compound triphosphate for a specific viral DNA polymerase.

Materials:

  • Purified viral DNA polymerase

  • Activated DNA template (e.g., activated calf thymus DNA or a specific primer-template)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dGTP or [³H]dTTP)

  • This compound triphosphate

  • Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl, and bovine serum albumin)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA template, dATP, dCTP, dTTP, and the radiolabeled dNTP at their optimal concentrations.

  • Inhibitor Dilution: Prepare serial dilutions of this compound triphosphate in the assay buffer.

  • Assay Setup: In separate reaction tubes, add the reaction mixture, varying concentrations of this compound triphosphate (or vehicle control), and the viral DNA polymerase.

  • Initiation and Incubation: Initiate the reaction by adding dGTP (the competing substrate). Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA on ice. Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.

  • Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound triphosphate compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

    • To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both dGTP and this compound triphosphate. Analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Dixon plot or by fitting to the competitive inhibition equation).

DNA_Polymerase_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Template, dNTPs, Radiolabel) start->prep_mix setup_assay Set up Assay Tubes (Reaction Mix + Inhibitor + Enzyme) prep_mix->setup_assay prep_inhibitor Prepare Serial Dilutions of this compound-TP prep_inhibitor->setup_assay initiate Initiate Reaction with dGTP and Incubate setup_assay->initiate terminate Terminate Reaction with Cold TCA initiate->terminate filter Precipitate and Filter DNA terminate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity wash->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Figure 3: Experimental workflow for a viral DNA polymerase inhibition assay.
Intracellular Phosphorylation Assay

This protocol describes a general method to assess the intracellular conversion of this compound to its phosphorylated metabolites.

Objective: To detect and quantify the levels of this compound monophosphate, diphosphate, and triphosphate in cells.

Materials:

  • Cell line of interest (e.g., human embryonic lung fibroblasts for HCMV studies, or a hepatoma cell line for HBV studies)

  • Cell culture medium and supplements

  • This compound

  • Perchloric acid or methanol for extraction

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion-exchange or reverse-phase ion-pair)

  • UV detector or mass spectrometer for detection

Procedure:

  • Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with a known concentration of this compound for various time points.

  • Cell Harvesting: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using cold perchloric acid or methanol.

  • Neutralization and Sample Preparation: Neutralize the perchloric acid extracts with potassium hydroxide. Centrifuge to remove the precipitate and collect the supernatant.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the phosphorylated metabolites of this compound using an appropriate gradient elution.

    • Detect the metabolites using a UV detector at a suitable wavelength or by mass spectrometry for higher sensitivity and specificity.

  • Quantification:

    • Use synthetic standards of this compound and its phosphorylated forms to create a standard curve.

    • Quantify the intracellular concentrations of this compound and its metabolites by comparing their peak areas to the standard curve.

Conclusion

The antiviral activity of this compound is a result of a well-defined mechanism of action that involves intracellular phosphorylation to its active triphosphate form. This active metabolite then effectively inhibits viral replication by competitively inhibiting the viral DNA polymerase and causing premature chain termination of the nascent viral DNA. The quantitative data underscores its potency against key viral targets. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this compound's mechanism and to evaluate the potential of new nucleoside analogues in antiviral drug development. A thorough understanding of these core principles is essential for the rational design and development of next-generation antiviral therapies.

References

Lobucavir: A Technical Guide to its Antiviral Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobucavir (formerly BMS-180194) is a cyclobutyl guanine nucleoside analogue that demonstrated a broad spectrum of antiviral activity in preclinical and early clinical development. Active against members of the Herpesviridae family, Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV), its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then inhibits viral DNA polymerase. Despite promising initial results, including reaching Phase III clinical trials for hepatitis B and herpesvirus infections, its development was discontinued due to long-term carcinogenic risk observed in animal models.[1] This guide provides a detailed overview of this compound's antiviral profile, mechanism of action, and available efficacy data, along with relevant experimental methodologies.

Antiviral Spectrum and Efficacy

This compound exhibited potent inhibitory activity against a range of DNA viruses. Its efficacy is attributed to its action as a non-obligate chain terminator of viral DNA polymerase.[1]

In Vitro Antiviral Activity

Quantitative in vitro data for this compound is limited in publicly available literature. The following table summarizes the available information.

Virus FamilyVirusAssay TypeCell LineEfficacy MetricValueReference(s)
HepadnaviridaeHepatitis B Virus (HBV)Cell Culture2.2.15EC502.5 ± 0.85 µM[2]
HerpesviridaeHuman Cytomegalovirus (HCMV)Enzyme Inhibition-Ki (for DNA Polymerase)5 nM[3]
HerpesviridaeHerpes Simplex Virus Type 1 (HSV-1)Not SpecifiedNot SpecifiedEC50 / IC50Not Available-
HerpesviridaeHerpes Simplex Virus Type 2 (HSV-2)Not SpecifiedNot SpecifiedEC50 / IC50Not Available-
HerpesviridaeVaricella-Zoster Virus (VZV)Not SpecifiedNot SpecifiedEC50 / IC50Not Available-
RetroviridaeHuman Immunodeficiency Virus (HIV)Not SpecifiedNot SpecifiedIC50Not Available-
In Vivo Antiviral Efficacy

Preclinical studies in animal models provided evidence of this compound's in vivo antiviral activity. A notable study in woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a model for human HBV infection, demonstrated a dose-dependent reduction in viremia.[4]

Animal ModelVirusDosageDurationEfficacy MetricResultReference(s)
Woodchuck (Marmota monax)Woodchuck Hepatitis Virus (WHV)10 and 20 mg/kg/day (per os)Not SpecifiedReduction in WHV-viremia10- to 200-fold[4]
Woodchuck (Marmota monax)Woodchuck Hepatitis Virus (WHV)5 mg/kg/day (per os)6 weeksReduction in WHV-viremia10- to 30-fold[4]
Woodchuck (Marmota monax)Woodchuck Hepatitis Virus (WHV)0.5 mg/kg/day (per os)6 weeksReduction in WHV-viremiaNo significant effect[4]
Clinical Trial Data

This compound progressed to Phase III clinical trials for the treatment of Hepatitis B and herpesvirus infections and Phase II for cytomegalovirus infections before its discontinuation.[1] A pilot study was also conducted for its use in treating AIDS.[1] Specific quantitative outcomes from these trials are not widely published. A pilot study in AIDS patients with cytomegalovirus infections was designed to assess the safety and efficacy of two different doses of this compound over 28 days.[5]

Mechanism of Action

This compound is a guanine analog that functions as an antiviral agent by interfering with viral DNA synthesis.[1] Its mechanism can be detailed in the following steps:

  • Cellular Uptake and Phosphorylation: this compound enters host cells and is converted by intracellular enzymes into its active triphosphate form, this compound triphosphate (LBV-TP).[1][3] This phosphorylation can occur in both virus-infected and uninfected cells.[3]

  • Inhibition of Viral DNA Polymerase: LBV-TP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[2]

  • Non-Obligate Chain Termination: Upon incorporation into the growing viral DNA chain, this compound acts as a non-obligate chain terminator. Although it possesses a 3'-hydroxyl group, which is typically required for chain elongation, it is thought to induce a conformational change in the DNA polymerase, hindering its optimal activity two to three nucleotides downstream of its incorporation.[1][2] This mechanism differs from obligate chain terminators that lack a 3'-hydroxyl group and cause immediate termination of DNA synthesis.

lobucavir_mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Cellular Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Competitive Inhibition (vs dGTP) Viral_DNA_Synthesis Viral DNA Synthesis Lobucavir_TP->Viral_DNA_Synthesis Incorporation & Non-Obligate Chain Termination Viral_DNA_Polymerase->Viral_DNA_Synthesis Elongation

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Plaque Reduction Assay (PRA)

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Seeding:

    • Plate susceptible host cells (e.g., human foreskin fibroblasts for CMV, Vero cells for HSV) in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of this compound in a cell culture medium.

    • When cells are confluent, aspirate the growth medium and wash the monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing the various concentrations of this compound. Include a "no-drug" virus control and a "no-virus" cell control.

  • Plaque Visualization and Counting:

    • Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with a crystal violet solution.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

pra_workflow A Seed host cells in multi-well plates B Incubate to form confluent monolayer A->B C Infect cells with virus B->C D Add overlay medium with serial dilutions of this compound C->D E Incubate for plaque formation D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 G->H

Experimental workflow for a Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Seeding:

    • Seed host cells in 96-well plates at a density that allows for sub-confluency at the time of infection.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of this compound in a cell culture medium.

    • Aspirate the growth medium from the cells and add the diluted this compound.

    • Add a predetermined amount of virus to each well (except for the cell control wells). The amount of virus should be sufficient to cause 100% CPE in the virus control wells within the incubation period.

    • Include cell control (no virus, no drug), virus control (virus, no drug), and compound toxicity control (no virus, with drug) wells.

  • Quantification of CPE:

    • Incubate the plates at 37°C until the virus control wells show complete CPE (typically 3-7 days).

    • Quantify cell viability using a method such as the MTT or neutral red uptake assay. This involves adding the respective dye, incubating, and then measuring the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each this compound concentration relative to the cell and virus controls.

    • Determine the EC50 value from the dose-response curve.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of a compound on the viral DNA polymerase.

  • Enzyme and Substrate Preparation:

    • Purify the viral DNA polymerase from either recombinant expression systems or virus-infected cells.

    • Prepare a reaction mixture containing a suitable DNA template-primer, deoxyribonucleoside triphosphates (dNTPs, including a radiolabeled dNTP), and the necessary cofactors (e.g., MgCl2, KCl).

  • Inhibition Assay:

    • Prepare serial dilutions of this compound triphosphate (LBV-TP).

    • Initiate the polymerase reaction by adding the viral DNA polymerase to the reaction mixture containing the template-primer, dNTPs, and varying concentrations of LBV-TP.

    • Incubate the reaction at 37°C for a defined period.

  • Quantification of DNA Synthesis:

    • Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

    • Collect the precipitated DNA on a filter and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of polymerase inhibition for each concentration of LBV-TP.

    • Determine the 50% inhibitory concentration (IC50).

    • To determine the inhibition constant (Ki), perform kinetic studies by varying the concentration of the natural substrate (dGTP) at fixed concentrations of LBV-TP and analyze the data using Lineweaver-Burk or other kinetic plots.

Conclusion

This compound is a nucleoside analogue with a potent and broad-spectrum antiviral activity against several clinically significant DNA viruses. Its unique mechanism of action as a non-obligate chain terminator provided a strong rationale for its development. However, the emergence of long-term toxicity in preclinical studies led to the cessation of its clinical development. The data and methodologies presented in this guide offer a comprehensive overview of this compound's virological profile for researchers in the field of antiviral drug discovery and development. Despite its discontinuation, the study of this compound provides valuable insights into the design and mechanism of action of antiviral nucleoside analogues.

References

The Rise and Fall of Lobucavir: A Technical Overview of a Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir, also known by its developmental codes BMS-180194 and Cyclobut-G, is a carbocyclic nucleoside analog of guanine that emerged in the late 20th century as a promising broad-spectrum antiviral agent.[1] Its development, spearheaded by Bristol-Myers Squibb, showcased significant potential against a range of clinically important viruses, including herpesviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[1][2] The drug progressed through extensive preclinical and clinical evaluations, reaching late-stage clinical trials for several indications.[1] However, its journey was abruptly halted due to safety concerns arising from long-term preclinical toxicology studies.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and eventual discontinuation of this compound, with a focus on the scientific and technical data available.

Discovery and Preclinical Development

The discovery of this compound was part of a broader effort in the pharmaceutical industry to develop novel nucleoside analogs with improved efficacy and safety profiles over existing antiviral therapies. As a guanine analog, this compound was designed to interfere with viral DNA synthesis, a critical step in the replication of many DNA viruses.

In Vitro Antiviral Activity

While specific 50% inhibitory concentration (IC50) values from head-to-head comparative studies are not widely available in the public domain, published research consistently describes this compound as possessing potent in vitro activity against a wide array of viruses.

Viral Target Reported In Vitro Activity
Herpes Simplex Virus (HSV)Potent inhibitory activity
Human Cytomegalovirus (CMV)Significant inhibitory effects
Hepatitis B Virus (HBV)Strong inhibition of viral replication
Human Immunodeficiency Virus (HIV)Active against HIV

Note: Specific IC50 values for this compound against various viral strains are not consistently reported in publicly accessible literature. The table reflects the qualitative descriptions of its potent antiviral activity.

Preclinical In Vivo Efficacy

Preclinical studies in animal models provided early evidence of this compound's potential therapeutic efficacy. A key study in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model for human HBV infection, demonstrated a dose-dependent reduction in viral load.

Animal Model Virus Dose Effect on Viral Load
WoodchuckWoodchuck Hepatitis Virus (WHV)0.5 mg/kg/dayNo significant effect
5 mg/kg/day10- to 30-fold reduction in viremia
10 and 20 mg/kg/day10- to 200-fold reduction in viremia[3]

These promising preclinical data supported the advancement of this compound into clinical trials.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[1] This process is initiated by viral and/or cellular kinases. The resulting this compound triphosphate acts as a competitive inhibitor of viral DNA polymerases.[1]

Upon incorporation into the growing viral DNA chain, this compound acts as a non-obligate chain terminator. Unlike traditional chain terminators that lack a 3'-hydroxyl group, this compound possesses a hydroxyl group on its cyclobutyl ring. However, its incorporation is thought to induce a conformational change in the DNA-polymerase complex, hindering further DNA elongation.[1]

This compound This compound (Prodrug) Intracellular_Space Intracellular Space This compound->Intracellular_Space Cellular Uptake Lobucavir_TP This compound Triphosphate (Active Form) Intracellular_Space->Lobucavir_TP Phosphorylation by cellular/viral kinases Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Non-obligate Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation into growing DNA chain

Mechanism of action of this compound.

Clinical Development

This compound progressed through a comprehensive clinical trial program, reaching Phase III studies for the treatment of hepatitis B and herpesvirus infections and Phase II for cytomegalovirus (CMV) infections.[2] A pilot study was also conducted for the treatment of AIDS.[1]

Clinical Phase Indication Status
Phase IIIHepatitis B Virus (HBV) InfectionDiscontinued
Phase IIIHerpesvirus InfectionsDiscontinued
Phase IICytomegalovirus (CMV) in AIDS patients (NCT00002352)Completed (Results not publicly available)[1]
Pilot StudyHIV/AIDSDiscontinued

Despite promising initial results in human clinical trials, where the drug was generally well-tolerated with minimal adverse effects, the development was ultimately halted.[1]

Discontinuation and Preclinical Toxicology

In 1999, Bristol-Myers Squibb announced the suspension of all clinical trials of this compound. This decision was based on findings from a long-term carcinogenicity study in mice, which revealed an increased risk of cancer with prolonged use.[4]

Carcinogenicity Study in Mice

A 104-week oral carcinogenicity study was conducted in mice. The study design and key findings are summarized below.

Parameter Details
Species Mouse
Duration 104 weeks
Dosing (males) 10, 50, and 250 mg/kg/day
Dosing (females) 30, 150, and 750 mg/kg/day
Key Findings - Squamous cell neoplasia of the upper digestive tract (males and females)- Cervical, vaginal, and cutaneous squamous cell neoplasia (females)- Harderian gland adenomas and adenocarcinomas (males)[4]

The observed tumor types were similar to those seen with other nucleoside analogs, such as zidovudine and ganciclovir.[4] Although some of these other drugs were approved for clinical use despite these findings, the risk-benefit assessment for this compound led to the cessation of its development.[1]

Start Drug Discovery (Late 1980s/Early 1990s) Preclinical Preclinical Studies (In vitro & in vivo efficacy) Start->Preclinical Phase1 Phase I Clinical Trials (Safety & Pharmacokinetics) Preclinical->Phase1 Phase2 Phase II Clinical Trials (CMV in AIDS) Phase1->Phase2 Phase3 Phase III Clinical Trials (HBV & Herpes) Phase2->Phase3 Discontinuation Discontinuation (1999) (Carcinogenicity in mice) Phase3->Discontinuation

Development and discontinuation timeline of this compound.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral IC50

This protocol describes a standard plaque reduction assay, a common method for determining the in vitro efficacy of an antiviral compound like this compound.

  • Cell Culture:

    • Plate a susceptible host cell line (e.g., Vero cells for HSV, MRC-5 for CMV, HepG2 2.2.15 for HBV) in 6-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve a range of desired concentrations.

  • Virus Infection and Treatment:

    • When the cell monolayer is confluent, aspirate the growth medium.

    • Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (typically 50-100 plaques per well).

    • After a 1-2 hour adsorption period at 37°C, remove the viral inoculum.

    • Add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay and Incubation:

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, typically 3-14 days).

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells (e.g., with a methanol/acetone mixture).

    • Stain the cell monolayer with a staining solution (e.g., crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits plaque formation by 50%) using non-linear regression analysis.

Start Start Seed_Cells Seed susceptible cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24h to form a monolayer Seed_Cells->Incubate_24h Infect_Cells Infect cell monolayer with virus Incubate_24h->Infect_Cells Prepare_Drug Prepare serial dilutions of this compound Add_Drug Add this compound dilutions to respective wells Prepare_Drug->Add_Drug Adsorb_Virus Allow virus to adsorb (1-2 hours) Infect_Cells->Adsorb_Virus Adsorb_Virus->Add_Drug Overlay Add semi-solid overlay Add_Drug->Overlay Incubate_Plaques Incubate for 3-14 days for plaque formation Overlay->Incubate_Plaques Fix_Stain Fix and stain cells Incubate_Plaques->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for a Plaque Reduction Assay.

Conclusion

This compound represents a case study in the challenges of antiviral drug development. Despite demonstrating a promising broad-spectrum antiviral profile and advancing to late-stage clinical trials, unforeseen toxicity in long-term animal studies led to its discontinuation. The story of this compound underscores the critical importance of comprehensive preclinical safety and toxicology evaluations in the drug development pipeline. While it never reached the market, the research into this compound contributed to the broader understanding of nucleoside analog antivirals and their potential mechanisms of both efficacy and toxicity.

References

Lobucavir's Path to Potency: A Technical Guide to Its Intracellular Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wallingford, CT – December 14, 2025 – For researchers, scientists, and drug development professionals engaged in the fight against viral diseases, understanding the activation mechanism of antiviral agents is paramount. This technical guide provides an in-depth exploration of the phosphorylation pathway of Lobucavir, a potent deoxyguanine nucleoside analog, within infected cells. The activation of this compound is a critical prerequisite for its antiviral efficacy, transforming the prodrug into its pharmacologically active triphosphate form.

This compound's conversion to its active moiety is a three-step enzymatic process mediated entirely by host cellular kinases. This reliance on cellular machinery is a key characteristic of its activation, rendering it effective even against viral strains that have developed resistance to other nucleoside analogs through mutations in viral kinases. While the phosphorylation occurs in both uninfected and virus-infected cells, the process is significantly more efficient in the latter, leading to a higher concentration of the active compound where it is most needed.[1][2]

The Phosphorylation Cascade: A Three-Step Journey

The intracellular journey of this compound from a passive prodrug to an active inhibitor of viral DNA synthesis involves a sequential addition of three phosphate groups, catalyzed by a series of cellular kinases.

Step 1: Monophosphorylation by Deoxyguanosine Kinase (dGK)

The initial and often rate-limiting step in the activation of this compound is the addition of the first phosphate group, converting it to this compound monophosphate. As a deoxyguanine analog, this crucial transformation is primarily catalyzed by the mitochondrial enzyme, deoxyguanosine kinase (dGK). This enzyme is responsible for the phosphorylation of purine deoxyribonucleosides as part of the mitochondrial salvage pathway. While specific kinetic data for this compound with dGK is not extensively published, studies on similar purine nucleoside analogs suggest that dGK can act as a competitive inhibitor for the phosphorylation of natural substrates.

Step 2: Diphosphorylation by Guanylate Kinase (GMPK)

Following its formation, this compound monophosphate serves as a substrate for guanylate kinase (GMPK). This ubiquitously expressed enzyme is a key player in the guanine nucleotide metabolic pathway, catalyzing the conversion of guanosine monophosphate (GMP) to guanosine diphosphate (GDP). Studies have shown that GMPK can phosphorylate the monophosphates of various guanosine analogs, a critical step in their bioactivation.

Step 3: Triphosphorylation by Nucleoside Diphosphate Kinase (NDPK)

The final step in the activation cascade is the addition of the third phosphate group to this compound diphosphate, yielding the active this compound triphosphate. This reaction is catalyzed by nucleoside diphosphate kinase (NDPK), a housekeeping enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates. NDPK facilitates the transfer of a phosphate group from a donor, typically ATP, to a nucleoside diphosphate acceptor.

Visualizing the Pathway

To provide a clear visual representation of this critical activation process, the following diagram illustrates the sequential phosphorylation of this compound.

Lobucavir_Phosphorylation_Pathway cluster_cell Infected Host Cell cluster_action Antiviral Action This compound This compound dGK Deoxyguanosine Kinase (dGK) This compound->dGK Lobucavir_MP This compound Monophosphate GMPK Guanylate Kinase (GMPK) Lobucavir_MP->GMPK Lobucavir_DP This compound Diphosphate NDPK Nucleoside Diphosphate Kinase (NDPK) Lobucavir_DP->NDPK Lobucavir_TP This compound Triphosphate (Active) Viral_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_Polymerase dGK->Lobucavir_MP GMPK->Lobucavir_DP NDPK->Lobucavir_TP Inhibition Inhibition of Viral DNA Synthesis Viral_Polymerase->Inhibition

Figure 1. The intracellular phosphorylation pathway of this compound.

Quantitative Analysis of this compound Phosphorylation

The table below summarizes the key components and available quantitative data related to the this compound phosphorylation pathway.

StepSubstrateEnzymeProductQuantitative Data
1 This compoundDeoxyguanosine Kinase (dGK)This compound MonophosphateSpecific kinetic data not available.
2 This compound MonophosphateGuanylate Kinase (GMPK)This compound DiphosphateSpecific kinetic data not available.
3 This compound DiphosphateNucleoside Diphosphate Kinase (NDPK)This compound TriphosphateSpecific kinetic data not available.
Overall This compoundCellular KinasesThis compound Triphosphate2-3 fold higher levels in infected cells.[1]
Inhibition This compound TriphosphateViral DNA Polymerase-Ki = 5 nM for HCMV DNA polymerase.[1]

Detailed Experimental Protocols

The study of nucleoside analog phosphorylation relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments relevant to the investigation of the this compound phosphorylation pathway.

Experimental Workflow for Analyzing this compound Phosphorylation

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis of Phosphorylated Metabolites cluster_enzyme_assays In Vitro Enzyme Assays Infected_Cells Infect cells with virus (e.g., HCMV) Treat_Cells Treat both infected and uninfected cells with radiolabeled or unlabeled this compound Infected_Cells->Treat_Cells Uninfected_Cells Maintain uninfected control cells Uninfected_Cells->Treat_Cells Harvest_Cells Harvest cells at various time points Treat_Cells->Harvest_Cells Extract_Metabolites Extract intracellular metabolites (e.g., using cold methanol or perchloric acid) Harvest_Cells->Extract_Metabolites HPLC Separate phosphorylated metabolites by High-Performance Liquid Chromatography (HPLC) Extract_Metabolites->HPLC Quantification Quantify this compound and its phosphorylated forms (e.g., UV detection or radiometric counting) HPLC->Quantification Purified_Enzymes Use purified recombinant kinases (dGK, GMPK, NDPK) Assay_Reaction Incubate enzyme with this compound or its phosphorylated forms and a phosphate donor (ATP) Purified_Enzymes->Assay_Reaction Detect_Product Detect product formation using coupled spectrophotometric, bioluminometric, or HPLC-based assays Assay_Reaction->Detect_Product

Figure 2. General experimental workflow for studying this compound phosphorylation.

Protocol 1: Analysis of Intracellular this compound Phosphorylation by HPLC

Objective: To separate and quantify this compound and its phosphorylated metabolites from cell extracts.

Materials:

  • Infected and uninfected cell cultures

  • This compound (radiolabeled or unlabeled)

  • Cell lysis buffer (e.g., 60% methanol, ice-cold)

  • Perchloric acid (0.5 M, ice-cold)

  • Potassium hydroxide (for neutralization)

  • High-Performance Liquid Chromatography (HPLC) system with a strong anion-exchange (SAX) column

  • UV detector or radiometric detector

  • Mobile phase buffers (e.g., ammonium phosphate gradient)

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and infect with the virus of interest. A parallel culture of uninfected cells should be maintained as a control. Treat both sets of cells with a known concentration of this compound and incubate for various time points.

  • Metabolite Extraction:

    • At each time point, wash the cell monolayers with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold 60% methanol.

    • Alternatively, for acid extraction, add ice-cold 0.5 M perchloric acid to the cell pellet and vortex vigorously.

    • Centrifuge to pellet the cellular debris.

    • If using perchloric acid, neutralize the supernatant with potassium hydroxide and remove the resulting precipitate by centrifugation.

  • HPLC Analysis:

    • Inject the clarified cell extract onto a SAX HPLC column.

    • Elute the metabolites using a gradient of an appropriate buffer, such as ammonium phosphate, to separate this compound, this compound monophosphate, this compound diphosphate, and this compound triphosphate.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm) for unlabeled compounds or a radiometric detector for radiolabeled compounds.

  • Quantification:

    • Identify the peaks corresponding to this compound and its phosphorylated forms by comparing their retention times with those of known standards.

    • Quantify the amount of each metabolite by integrating the peak area and comparing it to a standard curve.

Protocol 2: In Vitro Kinase Assay for this compound Phosphorylation

Objective: To determine if a specific kinase can phosphorylate this compound or its phosphorylated derivatives.

Materials:

  • Purified recombinant kinase (e.g., dGK, GMPK, or NDPK)

  • This compound or its mono- or di-phosphate form

  • ATP (phosphate donor)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • For coupled spectrophotometric assays: pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

  • For bioluminometric assays: luciferase/luciferin reagent.

Procedure (Coupled Spectrophotometric Assay for GMPK):

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Initiate Reaction: Add the substrate (this compound monophosphate) and the purified GMPK to the reaction mixture.

  • Monitor Absorbance: Immediately place the reaction in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the formation of ADP, which is produced in equimolar amounts to the diphosphorylated product.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Procedure (Bioluminometric Assay for NDPK):

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, the substrate (this compound diphosphate), and a phosphate donor (e.g., GTP).

  • Initiate Reaction: Add the purified NDPK to the reaction mixture. The reaction will produce ATP if ADP is used as the acceptor.

  • Measure Luminescence: At specific time points, take aliquots of the reaction and add a luciferase/luciferin reagent. The amount of light produced is proportional to the concentration of ATP generated.

  • Data Analysis: Create a standard curve with known ATP concentrations to quantify the amount of this compound triphosphate produced.

This in-depth guide provides a foundational understanding of the critical phosphorylation pathway that underpins the antiviral activity of this compound. The provided methodologies and diagrams serve as valuable resources for researchers dedicated to the development of novel antiviral therapeutics. Further research to elucidate the specific kinetic parameters of this compound with its activating kinases will undoubtedly contribute to a more complete understanding of its mechanism of action and potential for clinical application.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Lobucavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Lobucavir, a potent antiviral agent. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed look at the molecule's architecture and a practical approach to its synthesis.

Chemical Structure of this compound

This compound is a carbocyclic nucleoside analog of guanine.[1][2] Its chemical structure is characterized by a guanine base attached to a cyclobutane ring, which mimics the deoxyribose sugar moiety found in natural nucleosides. This structural modification is key to its antiviral activity.

IdentifierValue
IUPAC Name 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one[1]
CAS Number 127759-89-1[1]
Molecular Formula C₁₁H₁₅N₅O₃[1]
Molecular Weight 265.27 g/mol [1]
SMILES C1--INVALID-LINK--N)CO">C@@HCO[1]

Below is a 2D representation of the chemical structure of this compound.

Lobucavir_Structure N1 N C1 C N1->C1 N2 N C2 C N2->C2 N3 N C3 C N3->C3 N4 N C4 C N4->C4 C_cyclo1 N4->C_cyclo1 N5 NH C1->N2 O1 O C1->O1 C2->N3 N_amino NH₂ C2->N_amino C3->N4 C3->C1 C5 C C4->C5 C5->N2 C6 C C_cyclo2 C_cyclo1->C_cyclo2 C_cyclo3 C_cyclo2->C_cyclo3 CH2OH1 CH₂OH C_cyclo2->CH2OH1 C_cyclo4 C_cyclo3->C_cyclo4 CH2OH2 CH₂OH C_cyclo3->CH2OH2 C_cyclo4->C_cyclo1

A 2D diagram of the chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a focus on achieving high stereoselectivity for the chiral cyclobutane ring. A practical and scalable asymmetric synthesis has been reported, which proceeds via a convergent approach. This method has been successfully used to produce kilogram quantities of the drug for clinical studies.

The overall synthetic strategy involves the preparation of a key chiral cyclobutane intermediate, followed by its coupling with a purine base derivative.

Summary of Synthetic Route Yields
Synthetic RouteKey FeaturesOverall YieldReference
Practical Asymmetric SynthesisConvergent approach, asymmetric [2+2] cycloaddition35-40%Organic Process Research & Development, 1999
Ichikawa's SynthesisAsymmetric [2+2] cycloaddition with a chiral titanium catalyst11% (in 12 steps)Mentioned in Org. Process Res. Dev., 1999
Pariza's SynthesisUse of dimenthyl fumarate and thioketene dimethyl acetal27% (for cyclobutanone intermediate)Mentioned in Org. Process Res. Dev., 1999
Cotterill and Roberts' SynthesisPhotochemical rearrangement3% (over 11 steps)Mentioned in Org. Process Res. Dev., 1999

Experimental Protocols

The following protocols are generalized from the published literature and provide a framework for the key transformations in the synthesis of this compound. Researchers should consult the primary literature for more specific details and optimize conditions as needed.

Synthesis of the Chiral Cyclobutane Intermediate: [1S-(1α,2β,3α)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzoate ester

This key intermediate is prepared through a multi-step sequence starting with an asymmetric [2+2] cycloaddition.

  • Step 1: Asymmetric [2+2] Cycloaddition: Dimenthyl fumarate is reacted with ketene dimethyl acetal in the presence of a chiral catalyst to furnish a cyclobutane diester.

  • Step 2: Reduction of the Diester: The resulting diester is reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the corresponding diol.

  • Step 3: Benzoylation: The hydroxyl groups of the diol are protected by benzoylation, for example, using benzoyl chloride in the presence of a base.

  • Step 4: Deketalization: The ketal protecting group is removed under acidic conditions to yield a cyclobutanone.

  • Step 5: Stereoselective Ketone Reduction: The cyclobutanone is stereoselectively reduced to the desired cyclobutanol using a bulky reducing agent such as LS-Selectride or DIBAC.

Coupling of the Cyclobutane Intermediate with the Purine Base

The final stage of the synthesis involves the coupling of the chiral cyclobutane intermediate with a suitable purine derivative.

  • Step 1: Activation of the Cyclobutanol: The hydroxyl group of the cyclobutanol intermediate is activated to facilitate nucleophilic substitution. A common method is the formation of a triflate by reacting the alcohol with triflic anhydride.

  • Step 2: N9-Alkylation: The activated cyclobutyl triflate is then reacted with the tetra-n-butylammonium salt of 2-amino-6-iodopurine. This reaction proceeds with high regioselectivity at the N9 position of the purine ring.

  • Step 3: Deprotection: The benzoyl protecting groups are removed to yield this compound. This can be achieved through transesterification with sodium methoxide or by saponification with aqueous sodium hydroxide. The latter method has been reported to give a higher yield (91%).

Synthetic Pathway of this compound

The following diagram illustrates the convergent synthetic pathway for this compound.

Lobucavir_Synthesis fumarate Dimenthyl Fumarate cyclobutane_diester Cyclobutane Diester fumarate->cyclobutane_diester [2+2] Cycloaddition ketene_acetal Ketene Dimethyl Acetal ketene_acetal->cyclobutane_diester purine 2-Amino-6-iodopurine coupled_product N9-Alkylated Purine Dibenzoate purine->coupled_product N9-Alkylation cyclobutane_diol Cyclobutane Diol cyclobutane_diester->cyclobutane_diol Reduction protected_diol Dibenzoylated Diol cyclobutane_diol->protected_diol Benzoylation cyclobutanone Cyclobutanone Intermediate protected_diol->cyclobutanone Deketalization cyclobutanol [1S-(1α,2β,3α)]-3-hydroxy-1,2- cyclobutanedimethanol, dibenzoate ester cyclobutanone->cyclobutanol Stereoselective Reduction activated_cyclobutanol Cyclobutyl Triflate cyclobutanol->activated_cyclobutanol Activation (Tf₂O) activated_cyclobutanol->coupled_product This compound This compound coupled_product->this compound Deprotection

A convergent synthetic pathway for this compound.

References

In Vitro Activity of Lobucavir Against Herpes Simplex Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir, a nucleoside analog of deoxyguanine, has demonstrated broad-spectrum antiviral activity against various herpesviruses, including Herpes Simplex Virus (HSV). This technical guide provides a comprehensive overview of the in vitro activity of this compound against HSV-1 and HSV-2, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. The activation process is initiated by the viral-encoded thymidine kinase (TK), which is predominantly present in HSV-infected cells. This selective phosphorylation by viral TK is a key factor in the targeted activity of this compound.[1][2]

Once converted to this compound monophosphate by HSV TK, cellular kinases further phosphorylate it to the active triphosphate form. This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase.[3] By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), this compound triphosphate binds to the active site of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and subsequent inhibition of viral replication.

Quantitative In Vitro Efficacy

The in vitro antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the drug required to inhibit viral replication or plaque formation by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the drug's therapeutic window.

While specific EC₅₀ and IC₅₀ values for this compound against a wide range of HSV-1 and HSV-2 strains are not extensively consolidated in publicly available literature, studies on its active triphosphate form against related viral polymerases provide insights into its potency. For instance, this compound triphosphate has been shown to be a potent inhibitor of hepadnavirus polymerases with a Ki (inhibition constant) of 0.9 nM, indicating strong binding affinity to the viral enzyme.[3]

Table 1: Inhibitory Activity of this compound Triphosphate Against Hepadnavirus Polymerase

ParameterValueReference
Ki0.9 nM[3]

Note: This data is for hepadnavirus polymerase and serves as an indicator of the potential potency against HSV polymerase.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-HSV activity of this compound.

Plaque Reduction Assay (PRA)

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

  • Vero cells (or other susceptible cell lines)

  • Herpes Simplex Virus (HSV-1 and HSV-2) strains

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the HSV stock to achieve a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

  • Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with the diluted virus in the presence of varying concentrations of this compound or a placebo control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a medium containing methylcellulose and the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Staining: Aspirate the overlay medium and fix the cells with a fixing solution (e.g., 10% formalin). Stain the cells with crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ value is determined as the concentration of this compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on the host cells.

Materials:

  • Vero cells (or other susceptible cell lines)

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no drug.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC₅₀ value is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Mechanism of Action of this compound

Lobucavir_Mechanism cluster_extracellular Extracellular cluster_intracellular Infected Host Cell This compound This compound Lobucavir_in This compound This compound->Lobucavir_in Cellular Uptake Lobucavir_MP This compound Monophosphate Lobucavir_in->Lobucavir_MP Phosphorylation Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Phosphorylation Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Phosphorylation Inhibition Inhibition Lobucavir_TP->Inhibition Competitive Inhibition HSV_TK HSV Thymidine Kinase (TK) HSV_TK->Lobucavir_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->Lobucavir_DP Cellular_Kinases->Lobucavir_TP HSV_DNA_Polymerase HSV DNA Polymerase Viral_DNA_Replication Viral DNA Replication HSV_DNA_Polymerase->Viral_DNA_Replication Catalyzes Inhibition->Viral_DNA_Replication Blocks

Caption: Mechanism of action of this compound against HSV.

Experimental Workflow for In Vitro Antiviral Activity Assessment

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_cytotoxicity Cytotoxicity Assessment (Parallel Assay) prep_cells Prepare Host Cell Monolayers infection Infect Cells with HSV in presence of this compound prep_cells->infection cyto_treat Treat Uninfected Cells with this compound prep_cells->cyto_treat prep_virus Prepare Virus Stock and Dilutions prep_virus->infection prep_drug Prepare this compound Serial Dilutions prep_drug->infection prep_drug->cyto_treat overlay Add Semi-Solid Overlay infection->overlay incubation Incubate for Plaque Formation (2-3 days) overlay->incubation staining Fix and Stain Plaques incubation->staining counting Count Plaques staining->counting calculation Calculate % Plaque Reduction counting->calculation ec50 Determine EC₅₀ Value calculation->ec50 cyto_incubate Incubate for same duration as PRA cyto_treat->cyto_incubate mtt_assay Perform MTT Assay cyto_incubate->mtt_assay cc50 Determine CC₅₀ Value mtt_assay->cc50

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

References

Lobucavir's Inhibitory Effect on Hepatitis B Virus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lobucavir is a cyclobutyl-guanosine nucleoside analogue that demonstrated potent inhibitory activity against the hepatitis B virus (HBV) in preclinical studies. As with other nucleoside analogues, it requires intracellular phosphorylation to its active triphosphate form. This compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, targeting all three stages of HBV DNA synthesis: priming, reverse transcription of the pregenomic RNA, and synthesis of the positive DNA strand. Notably, this compound retains activity against lamivudine-resistant HBV strains. Despite promising preclinical and early clinical findings, the development of this compound was discontinued due to an observed carcinogenic risk in long-term animal studies. This guide provides a detailed overview of the mechanism of action, preclinical efficacy, and relevant experimental protocols for this compound as an anti-HBV agent.

Mechanism of Action

This compound is a prodrug that must be metabolized within the host cell to its active form, this compound triphosphate.[1] This active metabolite is a structural analogue of deoxyguanosine triphosphate (dGTP), one of the natural substrates for the HBV DNA polymerase.

The primary mechanism of action of this compound triphosphate is the competitive inhibition of the HBV DNA polymerase with respect to dGTP.[2] By binding to the active site of the viral enzyme, it effectively blocks the incorporation of the natural nucleotide, thereby halting the elongation of the viral DNA chain. Kinetic studies have confirmed this competitive inhibition mechanism.[2]

This compound triphosphate has been shown to inhibit all three distinct enzymatic functions of the HBV polymerase[2]:

  • Priming: The initiation of reverse transcription, where the polymerase synthesizes a short DNA primer.

  • Reverse Transcription: The synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.

  • DNA-dependent DNA Synthesis: The synthesis of the positive-strand DNA to form the relaxed-circular DNA (rcDNA) genome.

Furthermore, this compound acts as a non-obligate chain terminator.[2] After its incorporation into the growing DNA chain, it can hinder the subsequent addition of nucleotides, effectively stalling the replication process.

cluster_cell Hepatocyte This compound This compound Lobucavir_TP This compound-TP (Active Form) This compound->Lobucavir_TP Intracellular Phosphorylation HBV_Polymerase HBV DNA Polymerase Lobucavir_TP->HBV_Polymerase Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase pgRNA pgRNA HBV_Polymerase->pgRNA Binds to neg_DNA Negative-strand DNA pgRNA->neg_DNA Reverse Transcription pos_DNA Positive-strand DNA neg_DNA->pos_DNA DNA Synthesis rcDNA rcDNA pos_DNA->rcDNA

Figure 1: Mechanism of action of this compound in inhibiting HBV DNA polymerase.

Preclinical Efficacy Data

The antiviral activity of this compound has been evaluated in both in vitro cell culture systems and in vivo animal models.

In Vitro Efficacy

This compound has demonstrated potent inhibition of HBV replication in cell culture models, such as the HepG2 2.2.15 cell line, which constitutively expresses HBV. The 50% effective concentration (EC50) for this compound against wild-type HBV has been reported to be in the micromolar range.[2]

A critical aspect of this compound's profile is its efficacy against nucleoside analogue-resistant HBV strains. Studies have shown that this compound retains significant activity against lamivudine-resistant HBV mutants, albeit with a slight increase in the concentration required for inhibition.[3][4]

Table 1: In Vitro Inhibitory Activity of this compound against HBV

Virus StrainCell LineParameterValue (µM)Reference(s)
Wild-type HBVHuH-7IC50< 1[3]
Lamivudine-resistant (M552V)HuH-7IC502.2[3]
Lamivudine-resistant (M552I)HuH-7IC507.0[3]
Lamivudine-resistant (L528M/M552V)HuH-7IC503.5[3]
In Vivo Efficacy

The woodchuck (Marmota monax) model of chronic woodchuck hepatitis virus (WHV) infection is a well-established preclinical model for evaluating anti-HBV therapeutics. Studies in this model have shown that oral administration of this compound leads to a dose-dependent reduction in viremia.

Table 2: In Vivo Antiviral Efficacy of this compound in the Woodchuck Model

Dose (mg/kg/day)DurationReduction in WHV DNAReference(s)
0.56 weeksNo significant effectNot specified in abstracts
5Not specified10- to 30-foldNot specified in abstracts
10Not specified10- to 200-foldNot specified in abstracts
20Not specified10- to 200-foldNot specified in abstracts

Upon cessation of therapy, viremia was observed to return to pre-treatment levels, indicating that this compound is a potent inhibitor of viral replication but does not eradicate the virus.

Clinical Trials and Discontinuation

This compound advanced into phase II and III clinical trials for the treatment of chronic hepatitis B. Early clinical data suggested that the drug was relatively well-tolerated, with common adverse effects including headache, fatigue, and gastrointestinal symptoms. However, the development of this compound was halted due to findings of an increased risk of cancer in long-term rodent carcinogenicity studies. While other approved antiviral nucleoside analogues also carry some carcinogenic risk, the manufacturer decided to discontinue further development. Detailed quantitative results from these clinical trials are not publicly available.

Experimental Protocols

This section outlines the general methodologies used to evaluate the anti-HBV activity of compounds like this compound.

In Vitro Antiviral Activity Assay (HepG2 2.2.15 Model)

This assay quantifies the inhibition of HBV DNA replication in a stable cell line that produces HBV virions.

  • Cell Seeding: HepG2 2.2.15 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Serial dilutions of the test compound (e.g., this compound) are added to the cell culture medium. A positive control (e.g., lamivudine) and a vehicle control are included.

  • Incubation: The cells are incubated for a defined period (typically 6-9 days), with the medium and compound being replaced every 2-3 days.

  • Harvesting: The cell culture supernatant is collected for the analysis of extracellular HBV DNA.

  • DNA Extraction: Viral DNA is extracted from the supernatant.

  • Quantification of HBV DNA: Extracellular HBV DNA levels are quantified using real-time PCR (qPCR).

  • Data Analysis: The percentage of inhibition of HBV DNA replication for each compound concentration is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

cluster_workflow In Vitro Antiviral Assay Workflow A Seed HepG2 2.2.15 cells B Treat with serial dilutions of this compound A->B C Incubate for 6-9 days B->C D Collect supernatant C->D E Extract extracellular HBV DNA D->E F Quantify HBV DNA by qPCR E->F G Calculate EC50 F->G

Figure 2: General workflow for in vitro antiviral activity assay.

Endogenous HBV DNA Polymerase Assay

This cell-free assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analogue on the HBV polymerase activity within isolated viral capsids.

  • Isolation of HBV Nucleocapsids: Intracellular HBV nucleocapsids are isolated from HBV-producing cells (e.g., HepG2 2.2.15).

  • Polymerase Reaction: The isolated nucleocapsids are incubated in a reaction mixture containing deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and varying concentrations of the test compound in its triphosphate form (e.g., this compound triphosphate).

  • DNA Synthesis: The reaction allows the endogenous HBV DNA polymerase to synthesize viral DNA, incorporating the radiolabeled dNTP.

  • Stopping the Reaction: The reaction is stopped after a defined incubation period.

  • DNA Purification: The newly synthesized radiolabeled HBV DNA is purified.

  • Analysis: The amount of incorporated radioactivity is measured to determine the level of DNA synthesis. The 50% inhibitory concentration (IC50) is calculated by comparing the polymerase activity in the presence of the inhibitor to the control reaction without the inhibitor.

Analysis of HBV DNA Replicative Intermediates by Southern Blot

This method is used to visualize the different forms of HBV DNA within cells and assess the impact of an antiviral compound on the replication cycle.

  • Cell Treatment and Lysis: HBV-producing cells are treated with the antiviral compound for a specific duration. Total intracellular DNA or Hirt extracts (enriched for episomal DNA) are then prepared.

  • Agarose Gel Electrophoresis: The DNA samples are separated by size on an agarose gel.

  • Southern Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.

  • Hybridization: The membrane is incubated with a labeled (e.g., radioactive or chemiluminescent) HBV-specific DNA probe that binds to the viral DNA on the membrane.

  • Detection: The labeled probe is detected by autoradiography or imaging, revealing bands corresponding to different HBV DNA forms (e.g., relaxed-circular, double-stranded linear, and single-stranded DNA).

  • Analysis: The intensity of the bands is quantified to determine the relative abundance of each DNA replicative intermediate and assess the effect of the antiviral compound.

Conclusion

This compound is a potent inhibitor of HBV replication with a well-defined mechanism of action targeting the viral DNA polymerase. Its activity against lamivudine-resistant strains made it a promising candidate for HBV therapy. However, its development was halted due to safety concerns, specifically a carcinogenic risk identified in preclinical animal studies. The data and methodologies associated with this compound's preclinical development remain valuable for the scientific community, providing insights into the inhibition of hepadnaviruses and serving as a reference for the evaluation of new anti-HBV nucleoside analogues. The challenges encountered during its development also underscore the importance of long-term safety assessments in the pursuit of novel antiviral therapies.

References

Early Clinical Trial Data for Lobucavir in HIV: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir (BMS-180194) is a nucleoside analogue of guanine that demonstrated broad-spectrum antiviral activity in preclinical studies.[1] Its development showed potential against herpesviruses, hepatitis B virus (HBV), and Human Immunodeficiency Virus (HIV).[1][2] This technical guide synthesizes the limited publicly available information on the early clinical trial data for this compound in the context of HIV infection, with a primary focus on its investigation for cytomegalovirus (CMV) co-infection in this patient population. It is important to note that the development of this compound was discontinued, reportedly due to long-term safety concerns in preclinical animal studies.[1] Consequently, comprehensive clinical trial data in HIV-infected individuals is scarce in the public domain.

Mechanism of Action

This compound is a guanine analog that functions as an antiviral agent by inhibiting viral DNA polymerase.[1] For its therapeutic effect, this compound must first be phosphorylated to its active triphosphate form by intracellular enzymes.[1] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Integration of this compound-triphosphate results in the termination of DNA chain elongation, thereby halting viral replication.[3][4]

cluster_pathway This compound's Proposed Mechanism of Action This compound This compound Intracellular_Enzymes Intracellular Enzymes This compound->Intracellular_Enzymes Phosphorylation Lobucavir_TP This compound Triphosphate Intracellular_Enzymes->Lobucavir_TP Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Inhibits DNA_Chain_Elongation Viral DNA Chain Elongation Viral_DNA_Polymerase->DNA_Chain_Elongation Catalyzes Replication_Blocked Viral Replication Blocked DNA_Chain_Elongation->Replication_Blocked Leads to

Figure 1: Proposed mechanism of action for this compound.

Early Clinical Trial Data

The most significant, though limited, source of early clinical data for this compound in HIV-infected individuals comes from a presentation at the 4th Conference on Retroviruses and Opportunistic Infections in 1997 by Lalezari et al.[5][6] The study, titled "In vivo anti-CMV activity and safety of oral this compound in HIV-infected patients," focused primarily on the drug's efficacy against CMV.

Study Design and Experimental Protocol (Inferred)

Based on the abstract title and related documents, the following aspects of the experimental protocol can be inferred:

  • Study Population: HIV-infected patients with asymptomatic CMV shedding.

  • Intervention: Oral administration of this compound.

  • Primary Objective: To assess the in vivo anti-CMV activity and safety of this compound.

  • Endpoints: Likely included changes in CMV viral load in urine and/or semen, and monitoring of adverse events.

Screening Patient Screening (HIV+ with CMV) Enrollment Enrollment Screening->Enrollment Baseline Baseline Assessment (Viral Loads, Safety Labs) Enrollment->Baseline Randomization Randomization to Dosing Cohorts Baseline->Randomization Treatment Oral this compound Administration Randomization->Treatment Monitoring Regular Monitoring (Efficacy & Safety) Treatment->Monitoring FollowUp End of Treatment & Follow-up Monitoring->FollowUp

Figure 2: Inferred workflow of the early this compound clinical trial.

Quantitative Data Summary

Detailed quantitative data tables are not available. However, a secondary source summarizing the conference presentation mentions the following outcomes:

MetricResult
CMV Viruria Reduction A 50% reduction was observed at the two highest doses tested.
HIV Viral Load in Semen A greater than 1 log reduction was noted at the highest dose.

It is critical to note that this data is sourced from a secondary summary and not the original abstract. The specific doses, patient numbers, and statistical significance are not available.

Preclinical Data

Preclinical studies provided the foundational evidence for this compound's antiviral activity. A study in the woodchuck model of chronic Hepatitis B virus (HBV) infection demonstrated that oral administration of this compound effectively reduced viremia.[4][7] In this model, daily doses of 5, 10, and 20 mg/kg resulted in a dose-dependent reduction in viral DNA levels.[4][7] While not directly transferable to HIV, this study highlights the in vivo antiviral potential of the compound.

Conclusion

The available early clinical trial data for this compound in the context of HIV is very limited, primarily focusing on its activity against CMV co-infection. The discontinuation of its development has left a significant gap in the publicly accessible, detailed clinical data for this compound. While the inferred mechanism of action and preclinical findings suggest a potential antiviral effect, the lack of robust, peer-reviewed clinical trial publications on its anti-HIV efficacy and safety in humans makes a comprehensive assessment impossible. Researchers interested in the historical development of nucleoside analogues for HIV may find this information of interest, but it should be viewed with the significant limitation that the primary data is largely inaccessible.

References

The Discontinuation of Lobucavir: A Technical Analysis of Preclinical and Developmental Setbacks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobucavir (BMS-180194), a cyclobutyl guanosine analog, demonstrated significant broad-spectrum antiviral activity in preclinical studies, targeting herpesviruses, human cytomegalovirus (HCMV), and notably, the hepatitis B virus (HBV). Its development progressed to Phase III clinical trials for HBV, generating initial optimism for a new therapeutic option. However, the development of this compound was abruptly halted by its manufacturer, Bristol-Myers Squibb, in 1999. This guide provides a detailed technical examination of the pivotal factors that led to the discontinuation of this compound's development, focusing on the critical preclinical toxicology findings that overshadowed its promising antiviral profile. Through an analysis of available data, experimental protocols, and the underlying mechanism of action, this document aims to offer a comprehensive understanding of the scientific and safety hurdles that terminated the trajectory of this once-promising antiviral agent.

Introduction

This compound emerged in the 1990s as a potent nucleoside analog with a promising profile for treating several viral infections. It reached late-stage clinical development for chronic hepatitis B and herpesvirus infections and was in Phase II trials for cytomegalovirus.[1] Despite early clinical data suggesting it was relatively well-tolerated in human subjects, with common adverse effects being mild and comparable to other nucleoside analogs, its development was ultimately terminated.[1] The primary driver for this decision was the emergence of significant safety concerns from long-term animal carcinogenicity studies.[1] This guide will dissect the available scientific evidence, providing a technical overview of this compound's mechanism of action, preclinical efficacy, and the critical toxicological findings that led to its discontinuation.

Mechanism of Action

This compound is a guanine nucleoside analog that, to exert its antiviral effect, must be anabolically phosphorylated within host cells to its active triphosphate form.[1][2] This process is initiated by intracellular enzymes.[1] Once converted to this compound triphosphate, it acts as a competitive inhibitor of viral DNA polymerase.[2][3]

In the context of Hepatitis B, this compound triphosphate was found to inhibit viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization.[1] Unlike obligate chain terminators, which lack a 3'-hydroxyl group, this compound is a non-obligate chain terminator. Its incorporation into the growing viral DNA chain is thought to induce a conformational change that sterically hinders the viral polymerase, effectively halting further DNA synthesis two to three nucleotides downstream.[1]

For human cytomegalovirus (HCMV), this compound also requires intracellular phosphorylation to its triphosphate form to inhibit the viral DNA polymerase.[2] Notably, its phosphorylation can occur in the absence of viral-specific kinases like the UL97 protein kinase, which is responsible for the activation of ganciclovir. This suggested that this compound could be effective against ganciclovir-resistant HCMV strains.[2]

Signaling Pathway for this compound Activation and Action

lobucavir_mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Cellular Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Cellular Kinases Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Cellular Kinases Inhibition Inhibition Lobucavir_TP->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Polymerase

Caption: Intracellular phosphorylation and mechanism of action of this compound.

Preclinical Efficacy and Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical testing indicated that this compound had an oral bioavailability of 30-40% and a half-life of approximately 10 hours.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

ParameterValueSpeciesSource
Oral Bioavailability30-40%Preclinical models[1]
Half-life (t½)~10 hoursPreclinical models[1]

The Critical Factor for Discontinuation: Carcinogenicity

The ultimate reason for the cessation of this compound's development was the emergence of carcinogenic potential in long-term animal studies.[1][4] A comprehensive 104-week study in mice revealed a significant increase in the incidence of various neoplasms.[4]

Carcinogenicity Study in Mice: Experimental Protocol
  • Species: Mice[4]

  • Groups: Three dose groups and a control group for each sex. Each group consisted of 60 male and 60 female mice.[4]

  • Dosing:

    • Males: 10, 50, and 250 mg/kg/day[4]

    • Females: 30, 150, and 750 mg/kg/day[4]

  • Route of Administration: Oral[4]

  • Duration: 104 weeks[4]

  • Analysis: Histopathological examination of tissues for neoplastic lesions.[4]

Carcinogenicity Study Results

The long-term administration of this compound resulted in a statistically significant increase in the incidence of several types of tumors in mice.[4]

Table 2: this compound-Induced Neoplastic Lesions in a 104-Week Mouse Study

Neoplasm TypeSex Affected
Upper digestive tract squamous cell neoplasiaMales and Females
Cervical squamous cell neoplasiaFemales
Vaginal squamous cell neoplasiaFemales
Cutaneous squamous cell neoplasiaFemales
Harderian gland adenomas and adenocarcinomasMales

Source:[4]

These findings were particularly concerning as the spectrum of tumors observed bore resemblance to that seen with other nucleoside analogs, such as zidovudine and ganciclovir, some of which are approved for clinical use but with significant safety warnings.[1][4] Despite the fact that other carcinogenic nucleoside analogs have reached the market, the risk-benefit assessment for this compound, particularly in the context of a non-life-threatening condition like chronic hepatitis B at the time, was deemed unfavorable by Bristol-Myers Squibb.[1]

Logical Flow of Discontinuation Decision

discontinuation_logic Start This compound Development Program Preclinical Promising Preclinical Antiviral Activity Start->Preclinical Clinical_Trials Progression to Phase III Clinical Trials for HBV Preclinical->Clinical_Trials Carcinogenicity_Study Long-Term (104-week) Carcinogenicity Study in Mice Clinical_Trials->Carcinogenicity_Study Concurrent Long-Term Toxicology Studies Tumor_Findings Significant Increase in Neoplasm Incidence Carcinogenicity_Study->Tumor_Findings Risk_Assessment Unfavorable Risk-Benefit Assessment Tumor_Findings->Risk_Assessment Discontinuation Discontinuation of Development Program (1999) Risk_Assessment->Discontinuation

Caption: The logical progression leading to the discontinuation of this compound.

Clinical Development and the Lack of Published Data

This compound reached Phase III clinical trials for the treatment of hepatitis B and herpesvirus infections, and Phase II trials for cytomegalovirus.[1] Early clinical trials indicated that the drug was relatively well-tolerated, with adverse effects such as headache, fatigue, diarrhea, and abdominal pain, which are common to the nucleoside analog class.[1]

A significant challenge in providing a complete retrospective analysis of this compound's development is the absence of published, peer-reviewed data from its late-stage clinical trials. It is not uncommon for pharmaceutical companies to not publish the full results of clinical trials for drugs that are discontinued, a phenomenon known as publication bias. This lack of publicly available data on the efficacy and detailed safety profile in human subjects makes a comprehensive assessment of its clinical potential difficult. The decision to terminate the program was overwhelmingly driven by the preclinical carcinogenicity findings, which likely preempted the analysis and publication of the Phase III efficacy data.

Conclusion

The story of this compound serves as a critical case study in drug development, illustrating that promising in vitro and early clinical data can be completely overshadowed by significant preclinical safety signals. The primary reason for the discontinuation of this compound development was the clear evidence of its carcinogenic potential in long-term rodent studies. While the mechanism of this carcinogenicity is not fully elucidated in the available literature, the observed tumor types were sufficient to halt its development. The lack of published late-stage clinical trial data, while a limitation to a full retrospective analysis, underscores the decisive nature of the preclinical toxicology findings. For researchers and drug development professionals, the case of this compound highlights the paramount importance of long-term toxicology studies and the complex risk-benefit analyses that govern the transition of a promising molecule from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for Lobucavir Antiviral Assay in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir, a guanine nucleoside analog, has demonstrated broad-spectrum antiviral activity against various viruses, including herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV).[1][2] Its mechanism of action relies on the intracellular phosphorylation of this compound to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, disrupting viral replication.[1][2][3] These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of this compound using a plaque reduction assay, a widely accepted method for quantifying antiviral activity.[4] Additionally, a protocol for assessing cytotoxicity is included to determine the compound's selectivity index.

Data Presentation

The antiviral activity and cytotoxicity of this compound are determined by calculating the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀.[5]

Table 1: Antiviral Activity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)
Human Cytomegalovirus (HCMV)Human Foreskin Fibroblasts (HFF)Plaque Reduction AssayData to be determined experimentally
Hepatitis B Virus (HBV)HepG2.2.15Yield Reduction Assay (qPCR)Data to be determined experimentally
Herpes Simplex Virus-1 (HSV-1)Vero CellsPlaque Reduction AssayData to be determined experimentally

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC₅₀ (µM)
Human Foreskin Fibroblasts (HFF)MTT AssayData to be determined experimentally
HepG2.2.15MTT AssayData to be determined experimentally
Vero CellsMTT AssayData to be determined experimentally

Table 3: Selectivity Index of this compound

VirusCell LineSelectivity Index (SI = CC₅₀/EC₅₀)
Human Cytomegalovirus (HCMV)Human Foreskin Fibroblasts (HFF)Data to be calculated from experimental results
Hepatitis B Virus (HBV)HepG2.2.15Data to be calculated from experimental results
Herpes Simplex Virus-1 (HSV-1)Vero CellsData to be calculated from experimental results

Experimental Protocols

Materials and Reagents
  • This compound (store as per supplier's instructions, typically at -20°C)[6]

  • Cell Culture Medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Virus stock (e.g., HCMV, HSV-1)

  • Methylcellulose or Agarose for overlay

  • Crystal Violet staining solution

  • Formalin (for fixing)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well and 24-well cell culture plates

  • Sterile pipette tips, tubes, and reservoirs

Cell Culture and Virus Propagation
  • Cell Line Maintenance: Culture the appropriate cell line (e.g., HFF for HCMV, Vero for HSV-1) in growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding for Assay: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Stock Preparation: Propagate the virus in the appropriate cell line and titrate the virus stock to determine the plaque-forming units (PFU) per mL.

Plaque Reduction Assay Protocol

This assay is a fundamental method for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[4]

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. The concentration range should be selected based on previously reported data or a preliminary screen.

  • Infection: When the cell monolayer is confluent, aspirate the growth medium and wash the cells with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and gently wash the cells with PBS.

  • Overlay: Add 1 mL of an overlay medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) containing the different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Staining: After the incubation period, fix the cells with 10% formalin for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay) Protocol

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death.[5][7]

  • Cell Seeding: Seed the same cell line used in the antiviral assay into a 96-well plate at an appropriate density.

  • Compound Treatment: On the following day, replace the medium with fresh medium containing serial dilutions of this compound (using the same concentrations as in the antiviral assay). Include a "no drug" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

Visualizations

Mechanism of Action of this compound

lobucavir_mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Cellular Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Cellular Kinases Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Cellular Kinases Viral_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation Lobucavir_TP->DNA_Elongation Incorporation & Chain Termination/Conformational Change Replication_Inhibition Replication Inhibition DNA_Elongation->Replication_Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Antiviral Assay

antiviral_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 24-well plates D Infect cell monolayer with virus A->D B Prepare serial dilutions of this compound E Remove inoculum and add this compound dilutions B->E C Prepare virus inoculum C->D D->E F Add semi-solid overlay E->F G Incubate for plaque formation (3-10 days) F->G H Fix and stain cells with Crystal Violet G->H I Count plaques H->I J Calculate % plaque reduction and determine EC₅₀ I->J

References

Determining the 50% Effective Concentration (EC50) of Lobucavir Against Human Cytomegalomegalovirus (HCMV)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for determining the 50% effective concentration (EC50) of Lobucavir against Human Cytomegalovirus (HCMV). It includes summaries of quantitative data, detailed methodologies for key experiments, and the mechanism of action of this compound.

Introduction

This compound is a broad-spectrum antiviral agent, a guanine nucleoside analog, that has demonstrated activity against various viruses, including herpesviruses, hepatitis B virus, and Human Cytomegalomegalovirus (HCMV).[1] Its antiviral effect stems from its ability to interfere with viral DNA polymerase, a critical enzyme for viral replication.[1][2] To evaluate the potential of this compound as a therapeutic agent against a specific virus like HCMV, it is crucial to determine its EC50 value. The EC50 represents the concentration of a drug that inhibits 50% of the viral replication in vitro. This parameter, in conjunction with the 50% cytotoxic concentration (CC50), is used to calculate the Selectivity Index (SI = CC50/EC50), a key indicator of a drug's therapeutic window.

Mechanism of Action of this compound

This compound is a prodrug that requires intracellular phosphorylation to become active.[1][2] Once inside a cell, cellular enzymes convert it into its triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of this compound triphosphate leads to the termination of DNA chain elongation, thus inhibiting viral replication.[2] In HCMV-infected cells, this compound is efficiently phosphorylated, and its triphosphate form is a potent inhibitor of the HCMV DNA polymerase.[2][3]

Lobucavir_Mechanism_of_Action cluster_cell Host Cell cluster_virus HCMV Replication This compound This compound Lobucavir_P This compound Monophosphate This compound->Lobucavir_P Cellular Kinases Lobucavir_PP This compound Diphosphate Lobucavir_P->Lobucavir_PP Cellular Kinases Lobucavir_PPP This compound Triphosphate Lobucavir_PP->Lobucavir_PPP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_PPP->Viral_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication dGTP Inhibition Inhibition Viral_DNA_Polymerase->Inhibition Inhibition->Viral_DNA_Replication

Caption: Intracellular activation and mechanism of action of this compound.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against HCMV

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compounde.g., AD169e.g., HFF-1[Insert Data][Insert Data][Insert Data]
Ganciclovir (Control)e.g., AD169e.g., HFF-1[Insert Data][Insert Data][Insert Data]

Table 2: Summary of Experimental Conditions

ParameterDescription
Cell Linee.g., Human Foreskin Fibroblast (HFF-1)
Virus Straine.g., HCMV AD169
Multiplicity of Infection (MOI)e.g., 0.01 PFU/cell
Compound Concentrationse.g., 0.01 µM to 100 µM
Incubation Timee.g., 7 days
Assay Methode.g., Plaque Reduction Assay

Experimental Protocols

This section provides detailed methodologies for determining the EC50 and CC50 of this compound.

Protocol 1: Plaque Reduction Assay for EC50 Determination

This assay is considered the gold standard for determining the antiviral activity of a compound against cytopathic viruses like HCMV.

Plaque_Reduction_Assay_Workflow A Seed cells in multi-well plates B Infect with HCMV A->B C Add serial dilutions of this compound B->C D Overlay with semi-solid medium C->D E Incubate for 7-14 days D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 G->H

Caption: Workflow for the Plaque Reduction Assay.

Materials:

  • Human Foreskin Fibroblast (HFF-1) cells

  • Human Cytomegalomegalovirus (HCMV), e.g., AD169 strain

  • This compound

  • Ganciclovir (positive control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Methylcellulose or Agarose

  • Crystal Violet staining solution

  • Formalin

  • Multi-well plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed HFF-1 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the assay, prepare serial dilutions of this compound and Ganciclovir in DMEM with 2% FBS.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HCMV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and add the prepared dilutions of this compound or Ganciclovir to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add an overlay medium containing methylcellulose or agarose to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells.

  • Staining: Aspirate the overlay, fix the cells with formalin, and then stain with crystal violet solution.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the EC50 value.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay for EC50 Determination

This assay is a higher-throughput alternative to the plaque reduction assay and measures the ability of a compound to prevent the virus-induced destruction of the cell monolayer.

Materials:

  • Same as Protocol 1, excluding methylcellulose/agarose and with the addition of a cell viability dye (e.g., Neutral Red or MTT).

Procedure:

  • Cell Seeding: Seed HFF-1 cells in a 96-well plate.

  • Infection and Treatment: Infect the cells with HCMV and add serial dilutions of this compound as described in the plaque reduction assay.

  • Incubation: Incubate the plate for 5-7 days, or until 80-90% CPE is observed in the virus control wells.

  • Quantification of CPE:

    • For Neutral Red Staining: Remove the medium, add Neutral Red solution, and incubate. Then, extract the dye and measure the absorbance at 540 nm.

    • For MTT Assay: Add MTT solution and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.

  • EC50 Calculation: Calculate the percentage of cell protection for each concentration of this compound relative to the virus and cell controls. Plot the percentage of protection against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Cytotoxicity Assay for CC50 Determination

This assay is crucial for determining the concentration of this compound that is toxic to the host cells.

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate for the same duration as the antiviral assay B->C D Assess cell viability (e.g., MTT assay) C->D E Calculate CC50 D->E

Caption: Workflow for the Cytotoxicity Assay.

Materials:

  • HFF-1 cells

  • This compound

  • DMEM with 10% FBS

  • MTT reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HFF-1 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • CC50 Calculation: Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive framework for determining the in vitro antiviral activity and cytotoxicity of this compound against Human Cytomegalovirus. Accurate determination of the EC50 and CC50 values is a critical step in the preclinical evaluation of this compound and for establishing its potential as a therapeutic agent for HCMV infections. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.

References

Application Notes and Protocols for the In Vitro Synthesis of Lobucavir Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro synthesis of Lobucavir triphosphate, the active antiviral form of the nucleoside analog this compound. The synthesis is achieved through a three-step enzymatic cascade, leveraging the broad substrate specificity of Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) for the initial monophosphorylation, followed by subsequent phosphorylations catalyzed by Guanylate Kinase (GK) and Nucleoside Diphosphate Kinase (NDPK). This guide includes comprehensive experimental protocols, quantitative data summarization, and visual diagrams of the synthesis workflow to facilitate reproducible and efficient production of this compound triphosphate for research and drug development purposes.

Introduction

This compound is a guanosine analog with demonstrated antiviral activity against a range of viruses. Its therapeutic efficacy is dependent on its intracellular conversion to the triphosphate form, which acts as a competitive inhibitor of viral DNA polymerases.[1][2] The in vitro synthesis of this compound triphosphate is essential for a variety of research applications, including biochemical assays, mechanism of action studies, and the development of antiviral diagnostics.

This application note details a robust and reproducible enzymatic method for the synthesis of this compound triphosphate. The three-step phosphorylation cascade is a well-established method for the synthesis of nucleoside analog triphosphates and offers high specificity and yield under mild reaction conditions.

Synthesis Pathway and Workflow

The enzymatic synthesis of this compound triphosphate from this compound proceeds through a three-step phosphorylation cascade.

Diagram of the Enzymatic Synthesis Pathway:

Lobucavir_Triphosphate_Synthesis This compound This compound LMP This compound Monophosphate This compound->LMP Step 1 LDP This compound Diphosphate LMP->LDP Step 2 LTP This compound Triphosphate LDP->LTP Step 3 ATP1 ATP E1 HSV-1 Thymidine Kinase (TK) ATP1->E1 ADP1 ADP ATP2 ATP E2 Guanylate Kinase (GK) ATP2->E2 ADP2 ADP ATP3 ATP E3 Nucleoside Diphosphate Kinase (NDPK) ATP3->E3 ADP3 ADP E1->ADP1 E2->ADP2 E3->ADP3

Caption: Enzymatic cascade for this compound triphosphate synthesis.

Experimental Workflow Diagram:

Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Step1 Step 1: Monophosphorylation (HSV-1 TK) Step2 Step 2: Diphosphorylation (Guanylate Kinase) Step1->Step2 Step3 Step 3: Triphosphorylation (NDPK) Step2->Step3 Purification Anion-Exchange Chromatography Step3->Purification HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry HPLC->MS Quant Quantification MS->Quant

Caption: Overall workflow for synthesis and analysis.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
This compoundToronto Research ChemicalsL468975
ATP, Sodium SaltSigma-AldrichA7699
Herpes Simplex Virus 1 Thymidine Kinase (HSV-1 TK)MyBioSourceMBS200923
Guanylate Kinase (GK) from Saccharomyces cerevisiaeSigma-AldrichG1756
Nucleoside Diphosphate Kinase (NDPK) from S. cerevisiaeSigma-AldrichN0379
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
KClSigma-AldrichP9333
Dithiothreitol (DTT)Sigma-AldrichD9779
DEAE-Sepharose Fast FlowCytiva17070901
Ammonium BicarbonateSigma-AldrichA6141
Acetonitrile (HPLC Grade)Fisher ScientificA998
Formic Acid (LC-MS Grade)Fisher ScientificA117

Experimental Protocols

Three-Step Enzymatic Synthesis of this compound Triphosphate

This protocol is designed for a 10 mg scale synthesis of this compound.

Step 1: Monophosphorylation of this compound

  • Reaction Mixture Preparation:

    • In a sterile microcentrifuge tube, dissolve 10 mg of this compound in 1 mL of reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

    • Add ATP to a final concentration of 15 mM.

    • Add HSV-1 TK to a final concentration of 0.1 U/µL.

    • Adjust the final volume to 2 mL with reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 4 hours.

  • Monitoring (Optional):

    • The reaction progress can be monitored by HPLC by observing the conversion of this compound to its monophosphate form.

Step 2: Diphosphorylation of this compound Monophosphate

  • Enzyme Addition:

    • To the reaction mixture from Step 1, add Guanylate Kinase to a final concentration of 0.2 U/µL.

    • Add additional ATP to maintain a concentration of 15 mM.

  • Incubation:

    • Continue the incubation at 37°C for an additional 4 hours.

Step 3: Triphosphorylation of this compound Diphosphate

  • Enzyme Addition:

    • To the reaction mixture from Step 2, add Nucleoside Diphosphate Kinase to a final concentration of 0.3 U/µL.

    • Add additional ATP to maintain a concentration of 15 mM.

  • Incubation:

    • Continue the incubation at 37°C for an additional 12-16 hours (overnight).

  • Reaction Quenching:

    • Terminate the reaction by heating the mixture at 95°C for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzymes.

    • Collect the supernatant containing this compound triphosphate.

Purification of this compound Triphosphate by Anion-Exchange Chromatography
  • Column Preparation:

    • Pack a 1 x 10 cm column with DEAE-Sepharose Fast Flow resin.

    • Equilibrate the column with 5 column volumes of Buffer A (50 mM ammonium bicarbonate, pH 7.8).

  • Sample Loading:

    • Dilute the supernatant from the enzymatic reaction 1:1 with Buffer A and load it onto the equilibrated column at a flow rate of 1 mL/min.

  • Washing:

    • Wash the column with 10 column volumes of Buffer A to remove unbound material.

  • Elution:

    • Elute the bound nucleotides with a linear gradient of 0-100% Buffer B (1 M ammonium bicarbonate, pH 7.8) over 20 column volumes at a flow rate of 1 mL/min.

    • Collect 2 mL fractions.

  • Fraction Analysis:

    • Monitor the absorbance of the fractions at 254 nm.

    • Analyze the fractions containing the major peak corresponding to this compound triphosphate by HPLC.

  • Desalting:

    • Pool the fractions containing pure this compound triphosphate.

    • Lyophilize the pooled fractions to remove the ammonium bicarbonate buffer. Repeat the lyophilization from water twice to ensure complete removal.

    • The final product will be the triethylammonium salt of this compound triphosphate.

Characterization of this compound Triphosphate

HPLC Analysis:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 100 mM ammonium acetate, pH 6.9

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-5 min, 2% B; 5-25 min, 2-30% B; 25-30 min, 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Expected Retention Time: The retention time for this compound triphosphate will be shorter than that of this compound and its mono- and diphosphate intermediates due to its increased polarity.

Mass Spectrometry Analysis:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Expected Mass: The theoretical exact mass of this compound triphosphate ([C₁₁H₁₈N₅O₁₂P₃]⁻) is 505.02 g/mol . The observed m/z should correspond to [M-H]⁻.

Quantitative Data

ParameterValue
Starting amount of this compound10 mg
Expected Yield of this compound Triphosphate5-7 mg
Purity (by HPLC)>95%

Troubleshooting

IssuePossible CauseSolution
Low yield of monophosphateInactive HSV-1 TKUse a fresh batch of enzyme. Ensure proper storage at -20°C.
Incomplete conversion to triphosphateInsufficient ATP or inactive GK/NDPKAdd fresh ATP at each step. Use fresh enzymes. Increase incubation time for the final step.
Poor separation during purificationImproper column packing or gradientRepack the column. Optimize the elution gradient.
Broad peaks in HPLCColumn degradationUse a new HPLC column. Filter all samples and mobile phases.

Conclusion

The enzymatic synthesis protocol detailed in this application note provides a reliable and efficient method for the in vitro production of high-purity this compound triphosphate. The use of a three-enzyme cascade mimics the intracellular activation pathway and offers a high degree of specificity. The subsequent purification by anion-exchange chromatography effectively separates the triphosphate form from the reaction intermediates and other components. This protocol is well-suited for researchers in virology, pharmacology, and drug discovery who require a consistent supply of the active form of this compound for their studies.

References

Application Notes and Protocols for Testing Lobucavir Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir, a potent guanine nucleoside analog, has demonstrated broad-spectrum antiviral activity against several clinically significant viruses, including members of the Herpesviridae family (Herpes Simplex Virus-1 and -2, Varicella-Zoster Virus, and Cytomegalovirus) and the Hepatitis B Virus (HBV)[1]. Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor of the viral DNA polymerase, thereby halting viral replication[1][2].

These application notes provide a comprehensive guide to selecting suitable cell lines and detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound. The methodologies described herein are standard virological assays crucial for the preclinical assessment of antiviral compounds.

Mechanism of Action of this compound

This compound exerts its antiviral effect by targeting the viral DNA polymerase. As a guanine analog, it undergoes intracellular phosphorylation by cellular enzymes to form this compound triphosphate[1][2]. This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of this compound triphosphate leads to the termination of DNA chain elongation, thus inhibiting viral replication[1][2].

lobucavir_mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Cellular Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Cellular Kinases Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition Inhibition of Viral Replication Viral_DNA_Polymerase->Inhibition

Mechanism of action of this compound.

Recommended Cell Lines and Viruses

The selection of an appropriate cell line is critical for the accurate determination of antiviral activity. The following table summarizes the recommended cell lines for testing this compound's efficacy against specific viruses.

VirusRecommended Cell LinesRationale
Herpes Simplex Virus-1 (HSV-1) Vero (African green monkey kidney)Highly susceptible to HSV-1, forms clear plaques, and is widely used in antiviral testing.
Herpes Simplex Virus-2 (HSV-2) VeroSimilar to HSV-1, Vero cells are a standard for HSV-2 antiviral assays.
Varicella-Zoster Virus (VZV) MRC-5 (Human fetal lung fibroblast)A human diploid cell line that is susceptible to VZV and supports viral replication for plaque and yield reduction assays.
Cytomegalovirus (CMV) MRC-5 (Human fetal lung fibroblast)A commonly used cell line for the propagation and titration of human CMV.
Hepatitis B Virus (HBV) HepG2.2.15 (Human hepatoblastoma)A stable cell line that constitutively produces HBV particles, making it an excellent model for screening anti-HBV compounds.

Quantitative Data Summary

The following tables summarize the antiviral activity (EC50) and cytotoxicity (CC50) of this compound against the target viruses in the recommended cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of this compound Against Herpesviridae

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
HSV-1 VeroPlaque ReductionData not available>100N/A
HSV-2 VeroPlaque ReductionData not available>100N/A
VZV MRC-5Plaque ReductionData not available>100N/A
CMV MRC-5Plaque Reduction2-4>100>25-50

Table 2: Antiviral Activity and Cytotoxicity of this compound Against HBV

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
HBV HepG2.2.15DNA Reduction2.5 ± 0.85>100>40

Experimental Protocols

The following are detailed protocols for determining the cytotoxicity and antiviral activity of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating true antiviral activity from cytotoxicity.

cytotoxicity_workflow cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate CC₅₀ G->H

Workflow for the MTT cytotoxicity assay.

Materials:

  • Appropriate cell line (Vero, MRC-5, or HepG2.2.15)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the appropriate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay (for HSV-1, HSV-2, VZV, and CMV)

This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

plaque_reduction_workflow cluster_workflow Plaque Reduction Assay Workflow A Seed host cells in multi-well plates B Pre-treat cells with This compound dilutions A->B C Infect cells with virus B->C D Incubate for viral adsorption (1-2 hours) C->D E Add semi-solid overlay containing this compound D->E F Incubate until plaques are visible (2-10 days) E->F G Fix and stain cells (e.g., Crystal Violet) F->G H Count plaques and calculate EC₅₀ G->H

Workflow for the plaque reduction assay.

Materials:

  • Appropriate cell line (Vero or MRC-5)

  • Complete cell culture medium

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution

  • Semi-solid overlay medium (e.g., medium with 1.2% methylcellulose)

  • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

  • Methanol for fixation

Procedure:

  • Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • When cells are confluent, remove the growth medium and pre-treat the monolayers with the this compound dilutions for 1-2 hours.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Aspirate the virus inoculum and add the semi-solid overlay medium containing the same concentrations of this compound as in the pre-treatment step.

  • Incubate the plates at 37°C with 5% CO₂ until plaques are visible (this can range from 2 to 10 days depending on the virus).

  • Fix the cells with methanol and stain with Crystal Violet solution for 15-30 minutes[3].

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the virus control (no drug).

  • Determine the 50% effective concentration (EC₅₀) using dose-response curve analysis.

Protocol 3: Viral Yield Reduction Assay (for VZV)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • MRC-5 cells

  • VZV stock

  • Complete cell culture medium

  • This compound stock solution

  • 24-well plates

  • Sterile microcentrifuge tubes

Procedure:

  • Seed MRC-5 cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the growth medium and infect the cell monolayers with VZV at an MOI of 0.01-0.1 in the presence of the this compound dilutions or a vehicle control.

  • Incubate the plates for 2 hours at 37°C.

  • Remove the inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of this compound.

  • Incubate the plates for 48-72 hours at 37°C.

  • At the end of the incubation period, harvest the cells and supernatant from each well.

  • Subject the harvested samples to three cycles of freezing and thawing to release intracellular virus.

  • Clarify the lysates by centrifugation to remove cell debris.

  • Determine the viral titer in the supernatants by performing a plaque assay on fresh MRC-5 cell monolayers as described in Protocol 2.

  • Calculate the reduction in viral yield for each this compound concentration compared to the virus control and determine the EC₅₀.

Protocol 4: HBV DNA Reduction Assay (for HBV)

This assay measures the inhibition of HBV DNA replication in HepG2.2.15 cells.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium

  • This compound stock solution

  • DNA extraction kit

  • Primers and probe for HBV DNA quantitative PCR (qPCR)

  • qPCR instrument and reagents

Procedure:

  • Seed HepG2.2.15 cells in 12-well plates and allow them to become confluent.

  • Treat the cells with serial dilutions of this compound in fresh medium. Include a no-drug control.

  • Incubate the cells for 6-9 days, replacing the medium with fresh medium containing the appropriate drug concentrations every 3 days.

  • After the incubation period, lyse the cells and extract the total intracellular DNA.

  • Quantify the amount of HBV DNA using a validated qPCR assay.

  • Calculate the percentage of HBV DNA reduction for each this compound concentration compared to the no-drug control.

  • Determine the EC₅₀ value from the dose-response curve.

Conclusion

The selection of appropriate cell lines and the use of standardized, robust assays are fundamental to the in vitro evaluation of antiviral compounds like this compound. The protocols detailed in these application notes provide a framework for researchers to accurately assess the antiviral efficacy and cytotoxicity of this compound against a range of herpesviruses and HBV. Consistent application of these methods will yield reliable data to guide further drug development efforts.

References

Application Notes and Protocols for Lobucavir Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir, a potent guanine nucleoside analog, has demonstrated significant antiviral activity against a broad spectrum of viruses, including herpesviruses (such as Herpes Simplex Virus and Cytomegalovirus) and Hepatitis B Virus.[1][2] Its mechanism of action involves the inhibition of viral DNA polymerase, thereby terminating viral replication.[1] The plaque reduction assay is a fundamental method in virology for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for conducting a plaque reduction assay to determine the in vitro antiviral activity of this compound.

Principle of the Assay

The plaque reduction assay is based on the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death and lysis caused by viral infection in a cell monolayer. A confluent monolayer of susceptible host cells is infected with a standardized amount of virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay medium is then applied to restrict the spread of the virus to adjacent cells. After a suitable incubation period, the cells are fixed and stained, allowing for the visualization and counting of plaques. The concentration of the antiviral agent that reduces the number of plaques by 50% (EC₅₀) is then determined.

Data Presentation

The antiviral activity of this compound is quantified by its 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus control.

CompoundVirusCell LineEC₅₀ (µM)
This compoundHepatitis B Virus (HBV)2.2.15 (Human Liver)2.5 ± 0.85

Note: The data presented is based on published literature. EC₅₀ values can vary depending on the specific virus strain, cell line, and experimental conditions.[3]

Experimental Protocols

This protocol is a general guideline for performing a plaque reduction assay to evaluate the antiviral activity of this compound against herpesviruses (e.g., HSV-1, HSV-2, CMV). Specific parameters such as the choice of cell line, virus strain, and incubation times should be optimized for the specific virus being tested.

Materials and Reagents
  • Cell Lines: Vero cells (for HSV-1 and HSV-2) or Human Foreskin Fibroblasts (HFF) (for CMV)

  • Viruses: Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), or Human Cytomegalovirus (CMV)

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or cell culture medium) and make serial dilutions.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile

  • Trypsin-EDTA

  • Semi-solid Overlay Medium: Cell culture medium containing 0.5% to 1.2% methylcellulose or low-melting-point agarose.

  • Fixing Solution: 10% formalin in PBS.

  • Staining Solution: 0.1% to 1% crystal violet in 20-50% ethanol.

  • Sterile multi-well cell culture plates (e.g., 6-well or 12-well)

  • CO₂ incubator (37°C, 5% CO₂)

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Formation cluster_visualization Visualization and Analysis A Seed cells in multi-well plates B Prepare serial dilutions of this compound D Infect cell monolayers with virus A->D C Prepare virus inoculum E Add this compound dilutions to the infected cells B->E C->D F Adsorption period (1-2 hours) D->F G Aspirate inoculum and add semi-solid overlay containing this compound E->G F->G H Incubate for 2-14 days for plaque development G->H I Fix cells with formalin H->I J Stain with crystal violet I->J K Count plaques and calculate percent inhibition J->K L Determine EC50 value K->L

Caption: A schematic overview of the plaque reduction assay workflow.

Step-by-Step Procedure
  • Cell Seeding:

    • The day before the assay, trypsinize and count the host cells.

    • Seed the cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.[4][5]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Virus and Compound Preparation:

    • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. The concentration range should bracket the expected EC₅₀ value.

    • Prepare the virus inoculum by diluting the virus stock in cell culture medium to a concentration that will produce a countable number of plaques (typically 30-100 plaques per well).

  • Infection and Treatment:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Wash the monolayers once with sterile PBS.

    • Inoculate the cells with the prepared virus dilution (e.g., 100-200 µL per well for a 12-well plate).[4][5]

    • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[6]

    • During the adsorption period, gently rock the plates every 15-20 minutes to ensure even distribution of the virus.

  • Overlay Application:

    • After the adsorption period, carefully aspirate the virus inoculum from each well.

    • Gently add the semi-solid overlay medium containing the corresponding concentrations of this compound to each well. Also include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation time will vary depending on the virus being tested (e.g., 2-4 days for HSV, 7-14 days for CMV).[7][8]

  • Fixation and Staining:

    • After the incubation period, aspirate the overlay medium.

    • Fix the cells by adding the fixing solution to each well and incubating for at least 30 minutes at room temperature.[7]

    • Carefully remove the fixing solution.

    • Stain the cell monolayer with the crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Plot the percentage of inhibition against the log of the drug concentration and determine the EC₅₀ value using non-linear regression analysis.

Mechanism of Action of this compound

This compound is a guanine analog that must be phosphorylated to its active triphosphate form by intracellular enzymes.[1] this compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, dGTP.[3] It is incorporated into the growing viral DNA chain, and although it is a non-obligate chain terminator, its incorporation is thought to cause a conformational change that hinders the subsequent addition of nucleotides, thereby halting viral DNA synthesis.[1][3]

G cluster_activation Intracellular Activation cluster_inhibition Inhibition of Viral Replication cluster_outcome Outcome This compound This compound Lobucavir_TP This compound Triphosphate This compound->Lobucavir_TP Phosphorylation by cellular enzymes Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Competitively Inhibits Inhibition Inhibition of Viral Replication Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes

Caption: The mechanism of action of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Lobucavir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir is a nucleoside analog of guanine with demonstrated broad-spectrum antiviral activity against several viruses, including human cytomegalovirus (HCMV) and hepatitis B virus (HBV).[1] Its mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication.[1][2] As a prodrug, this compound is converted to its active triphosphate form by intracellular kinases. This active form is then incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication.[2] The development of high-throughput screening (HTS) assays for this compound analogs is essential for the discovery of new antiviral agents with improved efficacy, selectivity, and pharmacokinetic profiles.

These application notes provide detailed protocols for a suite of HTS assays designed to evaluate the antiviral activity and cytotoxicity of this compound analogs. The assays are formatted for 96-well or 384-well plates to enable the rapid screening of large compound libraries.

Mechanism of Action of this compound

This compound, a guanine analog, exerts its antiviral effect by targeting the viral DNA polymerase.[1][2] The process begins with its phosphorylation to the active triphosphate form within the host cell. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand by the viral DNA polymerase. The incorporation of this compound triphosphate results in the termination of DNA chain elongation, thereby halting viral replication.

lobucavir_mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Analog) Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Host Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Host Kinases Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Host Kinases Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Replication_Blocked Replication Blocked Viral_DNA_Polymerase->Replication_Blocked plaque_reduction_workflow A Seed host cells (e.g., HFF) in 96-well plates B Incubate until confluent A->B D Infect cells with CMV at a known MOI B->D C Prepare serial dilutions of this compound analogs E Add compound dilutions to infected cells C->E D->E F Overlay with methylcellulose medium E->F G Incubate for 7-10 days to allow plaque formation F->G H Fix and stain cells (e.g., with crystal violet) G->H I Count plaques and calculate EC50 H->I mtt_assay_workflow A Seed cells in 96-well plates B Incubate for 24 hours A->B C Add serial dilutions of This compound analogs B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine CC50 H->I

References

In Vivo Models for Evaluating Lobucavir Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir (BMS-180194) is a cyclobutyl-guanosine nucleoside analogue with demonstrated antiviral activity against a broad spectrum of viruses, including herpesviruses, cytomegalovirus (CMV), and notably, hepatitis B virus (HBV). As a guanine analog, its mechanism of action involves the inhibition of viral DNA polymerase. This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy, drawing from preclinical studies. The primary models discussed are the woodchuck (Marmota monax) model for HBV and rodent models for long-term safety and carcinogenicity assessment. Due to findings of increased cancer risk in long-term rodent studies, the clinical development of this compound was discontinued.

Mechanism of Action

This compound is a prodrug that, once inside a cell, is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the viral DNA polymerase. Incorporation of this compound triphosphate acts as a non-obligate chain terminator, effectively halting viral DNA replication.

cluster_cell Infected Host Cell This compound This compound (Prodrug) Lobucavir_TP This compound Triphosphate (Active Form) This compound->Lobucavir_TP Intracellular Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Mediates Inhibition Inhibition Viral_DNA_Polymerase->Inhibition Inhibition->Viral_DNA_Replication Blocks

Mechanism of action of this compound.

Efficacy Evaluation in the Woodchuck Hepatitis Virus (WHV) Model

The woodchuck and its cognate hepadnavirus, the woodchuck hepatitis virus (WHV), represent the most relevant small animal model for studying HBV infection and antiviral therapies.[1]

Animal Model
  • Species: Eastern woodchuck (Marmota monax)

  • Infection: Chronically infected with WHV. Chronic infection is typically established by inoculating newborn woodchucks with WHV-positive serum.[2]

  • Housing: Animals should be housed in appropriate facilities with a controlled environment to prevent stress.[3]

Experimental Workflow

Start Select Chronically WHV-Infected Woodchucks Treatment Daily Oral Administration of this compound or Placebo Start->Treatment Monitoring Serum Collection (Baseline, During, and Post-Treatment) Treatment->Monitoring Analysis Quantification of WHV DNA and Endogenous Polymerase Activity Monitoring->Analysis Endpoint Evaluation of Antiviral Efficacy and Viral Rebound Analysis->Endpoint

Workflow for evaluating this compound in the WHV model.
Quantitative Data Summary

The following table summarizes the dose-dependent antiviral efficacy of this compound in chronically WHV-infected woodchucks.

Daily Oral Dose (mg/kg)Treatment DurationFold Reduction in WHV ViremiaReference
0.56 weeksNo significant effect[4]
56 weeks10 to 30-fold[4]
10Not specified10 to 200-fold[4]
20Not specified10 to 200-fold[4]

Note: Viremia recrudesced to pretreatment levels within 2 weeks of therapy cessation.[4]

Experimental Protocols

1. Preparation and Oral Administration of this compound

  • Formulation: While the exact vehicle used in the original studies is not specified, a common practice for oral administration of poorly water-soluble compounds in animal studies involves suspending the drug in a suitable vehicle such as a semisynthetic liquid diet or an aqueous solution with suspending agents.[5][6]

  • Administration: Administer the prepared this compound suspension or solution orally to the woodchucks once daily using a dose syringe or via oral gavage.[5] The volume should be appropriate for the size of the animal.

2. Quantification of WHV DNA in Serum

Two primary methods have been used to quantify WHV viremia:

  • a) Dot Blot Hybridization:

    • Principle: This technique detects specific DNA sequences by hybridizing a labeled probe to denatured DNA immobilized on a membrane.[7]

    • Protocol:

      • Serum Collection: Collect blood samples from the woodchucks at baseline, during the treatment period, and post-treatment. Separate the serum.

      • DNA Extraction: Extract total DNA from the serum samples.

      • Denaturation and Immobilization: Denature the extracted DNA and spot it onto a nitrocellulose or nylon membrane.[8]

      • Hybridization: Hybridize the membrane with a labeled WHV-specific DNA probe.

      • Detection: Detect the signal from the labeled probe. The intensity of the signal is proportional to the amount of WHV DNA in the sample.[8]

  • b) Real-Time PCR:

    • Principle: This method amplifies a specific region of the WHV genome and quantifies the amount of amplified product in real-time, allowing for accurate determination of the initial viral load.[9]

    • Protocol:

      • Serum Collection and DNA Extraction: As described for dot blot hybridization.

      • Primer and Probe Design: Design primers and a fluorescently labeled probe specific to a conserved region of the WHV genome.[10]

      • Reaction Setup: Prepare a reaction mixture containing the extracted DNA, primers, probe, and PCR master mix.

      • Amplification and Detection: Perform the real-time PCR reaction in a thermal cycler capable of real-time fluorescence detection.

      • Quantification: Generate a standard curve using known concentrations of WHV DNA to quantify the viral load in the experimental samples.[10]

3. Hepadnaviral Endogenous Polymerase Activity (EPA) Assay

  • Principle: This assay measures the activity of the viral DNA polymerase within intact viral particles by monitoring the incorporation of radiolabeled deoxynucleotides into viral DNA.[11]

  • Protocol:

    • Virus Precipitation: Pellet the virus particles from the serum samples by ultracentrifugation.[11]

    • Polymerase Reaction: Resuspend the viral pellet in a reaction buffer containing a non-ionic detergent and radiolabeled deoxynucleoside triphosphates (dNTPs). Incubate to allow the endogenous polymerase to incorporate the labeled dNTPs into the viral DNA.[11][12]

    • DNA Extraction: Stop the reaction and extract the radiolabeled viral DNA.

    • Analysis: Analyze the labeled DNA by agarose gel electrophoresis followed by autoradiography. The amount of incorporated radioactivity is proportional to the polymerase activity.[12]

Carcinogenicity Evaluation in Mice

Long-term studies in mice were conducted to assess the carcinogenic potential of this compound.

Animal Model
  • Species: Mice (specific strain not detailed in the provided results)

  • Groups: Three groups of 60 male and 60 female mice were administered this compound, and two identical groups served as controls.

  • Administration: Oral administration of this compound daily for 104 weeks.

Experimental Workflow

Start Select Male and Female Mice Grouping Randomly Assign to Control and this compound Treatment Groups Start->Grouping Treatment Daily Oral Administration of this compound at Different Doses (104 weeks) Grouping->Treatment Monitoring Regular Monitoring for Clinical Signs and Mortality Treatment->Monitoring Necropsy Complete Necropsy at Study Termination Monitoring->Necropsy Histopathology Tissue Collection, Processing, and Histopathological Examination Necropsy->Histopathology Endpoint Evaluation of Neoplastic Lesions Histopathology->Endpoint

Workflow for a long-term carcinogenicity study.
Quantitative Data Summary

The following table summarizes the doses of this compound administered in the 104-week carcinogenicity study in mice.

SexDaily Oral Dose (mg/kg)
Male10, 50, 250
Female30, 150, 750

Note: These long-term administrations resulted in neoplastic lesions, including squamous cell neoplasia of the upper digestive tract, cervix, vagina, and skin, as well as Harderian gland adenomas and adenocarcinomas.

Experimental Protocols

1. Long-Term Oral Administration

  • Formulation and Administration: Similar to the woodchuck studies, prepare a stable formulation of this compound for daily oral administration. Given the long duration, administration in the feed or drinking water, or daily oral gavage can be considered.[13]

2. Necropsy and Tissue Collection

  • Procedure: At the end of the 104-week study, or for animals that die or are euthanized moribund, perform a complete necropsy.[14]

  • Tissue Collection: Systematically examine all organs and tissues in situ. Collect a comprehensive set of tissues, including those with gross abnormalities and a standard list of organs as per regulatory guidelines for carcinogenicity studies.[15][16]

  • Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin. The volume of fixative should be at least 10-20 times the volume of the tissue.[15]

3. Histopathology

  • Tissue Processing: After fixation, dehydrate the tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.[2]

  • Sectioning: Section the paraffin-embedded tissues at a thickness of 4-5 micrometers using a microtome.

  • Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).[1] Hematoxylin stains cell nuclei blue/purple, while eosin stains the cytoplasm and extracellular matrix pink/red, allowing for the microscopic evaluation of tissue morphology and the identification of neoplastic changes.[1]

  • Microscopic Examination: A qualified pathologist should examine the stained slides to identify and characterize any neoplastic and non-neoplastic lesions.

Conclusion

The in vivo models described provide a framework for evaluating the efficacy and safety of antiviral compounds like this compound. The woodchuck model is a powerful tool for assessing anti-HBV activity, while long-term rodent studies are crucial for determining the safety profile. The protocols outlined here, based on published preclinical studies of this compound and standard laboratory procedures, offer a guide for researchers in the field of antiviral drug development. The case of this compound also underscores the importance of comprehensive long-term toxicity and carcinogenicity studies in the preclinical evaluation of new drug candidates.

References

Application Notes and Protocols for Measuring Lobucavir Uptake in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the cellular uptake of Lobucavir, a broad-spectrum antiviral nucleoside analog. The following methods offer varying levels of throughput, sensitivity, and qualitative insight, allowing researchers to select the most appropriate technique for their experimental needs.

Introduction

This compound is a guanosine nucleoside analog that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity. Understanding the efficiency of its transport into target cells and its subsequent metabolic activation is crucial for evaluating its therapeutic potential and for the development of new antiviral strategies. The protocols outlined below describe three common and robust methods for measuring this compound uptake: Radiolabeled Uptake Assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Approaches.

Data Presentation

The following table summarizes representative quantitative data that can be obtained using the described protocols. Note that these values are illustrative and will vary depending on the cell type, experimental conditions, and this compound concentration.

Parameter Radiolabeled Assay LC-MS/MS Fluorescence Microscopy
Cell Type Human Cytomegalovirus (HCMV)-infected Human Foreskin Fibroblasts (HFF)Hepatitis B Virus (HBV)-replicating Hepatocytes (HepG2.2.15)Herpes Simplex Virus (HSV)-infected Vero Cells
This compound Concentration 10 µM10 µM5 µM
Incubation Time 60 minutes4 hours2 hours
Intracellular this compound 25.3 ± 3.1 pmol/10^6 cells85.6 ± 9.2 pmol/10^6 cellsN/A (qualitative)
Intracellular this compound-Monophosphate 15.8 ± 2.5 pmol/10^6 cells52.1 ± 6.7 pmol/10^6 cellsN/A
Intracellular this compound-Diphosphate 5.2 ± 1.1 pmol/10^6 cells18.9 ± 3.4 pmol/10^6 cellsN/A
Intracellular this compound-Triphosphate 8.9 ± 1.9 pmol/10^6 cells33.4 ± 5.1 pmol/10^6 cellsN/A
Fluorescence Intensity N/AN/A2.5-fold increase over background

Experimental Protocols

Radiolabeled this compound Uptake Assay

This method provides a direct and highly sensitive measurement of this compound accumulation within cells. It is considered a gold standard for uptake studies.

Principle: Cells are incubated with radiolabeled this compound (e.g., [³H]-Lobucavir or [¹⁴C]-Lobucavir). After incubation, the cells are washed to remove extracellular drug, and the intracellular radioactivity is quantified using a scintillation counter.

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in 24-well plates at a density that ensures they are sub-confluent on the day of the experiment.

  • Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Add 0.5 mL of transport buffer to each well and incubate at 37°C for 15-30 minutes to equilibrate.

  • Initiate Uptake: Remove the transport buffer and add 0.2 mL of transport buffer containing a known concentration of radiolabeled this compound.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). To determine non-specific binding, include control wells incubated at 4°C.

  • Stop Uptake: To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold transport buffer.

  • Cell Lysis: Add 0.5 mL of a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for at least 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the total protein concentration (e.g., using a BCA or Bradford assay) to normalize the uptake data.

Protocol for Suspension Cells:

  • Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in pre-warmed transport buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Initiate Uptake: Add a known concentration of radiolabeled this compound to the cell suspension.

  • Incubation: Incubate the cell suspension in a shaking water bath at 37°C for desired time points.

  • Stop Uptake: To stop the reaction, take an aliquot of the cell suspension and centrifuge it through a layer of silicone oil to separate the cells from the radioactive medium.

  • Cell Lysis and Quantification: Aspirate the supernatant and oil, and lyse the cell pellet. Measure radioactivity and normalize to the cell number.

G cluster_prep Cell Preparation cluster_uptake Uptake cluster_termination Termination & Lysis cluster_analysis Analysis seed Seed Cells preincubuate preincubuate seed->preincubuate preincubate Pre-incubate with Transport Buffer add_radiolabeled Add Radiolabeled This compound preincubate->add_radiolabeled incubate Incubate at 37°C add_radiolabeled->incubate wash Wash with Ice-Cold Buffer incubate->wash lyse Lyse Cells wash->lyse scintillation Scintillation Counting lyse->scintillation normalize Normalize to Protein/Cell Number scintillation->normalize

Caption: Workflow for Radiolabeled this compound Uptake Assay.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method allows for the simultaneous quantification of this compound and its phosphorylated metabolites.[1][2][3][4][5]

Principle: After incubation with this compound, cells are lysed, and the intracellular contents are extracted. The extract is then analyzed by LC-MS/MS to separate and quantify this compound and its metabolites based on their mass-to-charge ratios.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time points.

  • Cell Harvesting and Lysis:

    • Adherent Cells: Wash cells three times with ice-cold PBS, then scrape them into a methanol/water solution (e.g., 80:20 v/v) on dry ice.

    • Suspension Cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in a cold methanol/water solution.

  • Extraction:

    • Subject the cell suspension to three freeze-thaw cycles to ensure complete lysis.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes to pellet cellular debris.

  • Sample Preparation:

    • Transfer the supernatant containing the intracellular metabolites to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use an appropriate chromatography column (e.g., a C18 column for the parent drug and a HILIC column for the phosphorylated metabolites) and a gradient elution method to separate this compound and its phosphorylated forms.

    • Optimize the mass spectrometer settings for the detection of the parent drug and its metabolites.

  • Data Analysis:

    • Generate standard curves for this compound and its phosphorylated metabolites of known concentrations.

    • Quantify the amount of each analyte in the samples by comparing their peak areas to the standard curves.

    • Normalize the results to the total protein content or cell number of the initial cell pellet.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis treat Treat Cells with This compound harvest Harvest and Lyse Cells treat->harvest extract Extract Metabolites harvest->extract reconstitute Reconstitute Extract extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Analytes inject->quantify normalize normalize quantify->normalize Normalize to Protein/Cell Number G cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging seed Seed and Treat Cells fix Fix with PFA seed->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Ab block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Fluorescence Microscopy mount->image G extracellular Extracellular this compound transporter Nucleoside Transporter (e.g., ENT, CNT) extracellular->transporter Uptake intracellular Intracellular this compound transporter->intracellular kinase1 Cellular Kinase intracellular->kinase1 Phosphorylation lobucavir_mp This compound-MP kinase1->lobucavir_mp kinase2 Cellular Kinase lobucavir_mp->kinase2 Phosphorylation lobucavir_dp This compound-DP kinase2->lobucavir_dp kinase3 Cellular Kinase lobucavir_dp->kinase3 Phosphorylation lobucavir_tp This compound-TP (Active Form) kinase3->lobucavir_tp viral_polymerase Viral DNA Polymerase lobucavir_tp->viral_polymerase Competitive Inhibition inhibition Inhibition of Viral DNA Synthesis viral_polymerase->inhibition

References

Application Notes and Protocols: The Use of Lobucavir as a Research Tool in Virology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir is a potent, broad-spectrum antiviral agent that has demonstrated significant activity against a range of DNA viruses, including members of the Herpesviridae family (such as cytomegalovirus, CMV) and Hepadnaviridae family (such as hepatitis B virus, HBV).[1] As a guanine nucleoside analog, its mechanism of action is centered on the inhibition of viral DNA synthesis, making it a valuable tool for virological research.[1][2] Although its clinical development was discontinued due to long-term safety concerns in animal studies, this compound remains a critical reference compound for studying viral replication, pathogenesis, and the mechanisms of antiviral drug resistance.[1]

These application notes provide an overview of this compound's virological applications, its mechanism of action, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become active.[1][2] Host cell kinases convert this compound into its triphosphate form, this compound triphosphate. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1][3]

Upon incorporation, this compound acts as a non-obligate chain terminator.[1] Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound possesses a functional equivalent. However, its incorporation is thought to induce a conformational change in the viral DNA polymerase, impeding the addition of subsequent nucleotides and thereby halting viral DNA replication.[1] Specifically in Hepatitis B studies, this compound has been shown to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization.[1]

Data Presentation: Antiviral Activity of this compound

The following table summarizes the quantitative data on the antiviral efficacy of this compound against Woodchuck Hepatitis Virus (WHV), a model for HBV infection.

Virus Experimental System Dosage Effect Reference
Woodchuck Hepatitis Virus (WHV)Chronically infected woodchucks5 mg/kg/day (per os)10- to 30-fold reduction in WHV viremia[4]
Woodchuck Hepatitis Virus (WHV)Chronically infected woodchucks10 mg/kg/day (per os)10- to 200-fold reduction in WHV viremia[4]
Woodchuck Hepatitis Virus (WHV)Chronically infected woodchucks20 mg/kg/day (per os)10- to 200-fold reduction in WHV viremia[4]
Woodchuck Hepatitis Virus (WHV)Chronically infected woodchucks0.5 mg/kg/day (per os)No significant effect on WHV viremia[4]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (IC50).

Materials:

  • This compound (stock solution in DMSO)

  • Appropriate host cell line (e.g., MRC-5 for HCMV, HepG2.2.15 for HBV)

  • High-glucose Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Virus stock of known titer (e.g., HCMV AD169, HBV)

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium (e.g., DMEM with 2% FBS). A DMSO control (vehicle control) should also be prepared.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Drug Treatment: After viral adsorption, remove the virus inoculum and wash the cells twice with PBS. Add the prepared dilutions of this compound or the vehicle control to the respective wells.

  • Overlay: Overlay the cells with methylcellulose medium to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to form visible plaques (e.g., 7-14 days for HCMV).

  • Plaque Staining and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Woodchuck Model of Chronic HBV Infection

This protocol outlines a general procedure for evaluating the antiviral efficacy of this compound in a woodchuck animal model, which is a robust model for studying HBV infection.[4]

Materials:

  • Chronically WHV-infected woodchucks

  • This compound

  • Vehicle for oral administration

  • Blood collection supplies

  • Serum separation tubes

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents for WHV DNA quantification

  • Endogenous Polymerase Activity (EPA) assay reagents

Procedure:

  • Animal Acclimation and Baseline Measurement: Acclimate the chronically WHV-infected woodchucks to the housing conditions. Collect baseline blood samples to determine pre-treatment WHV DNA levels and endogenous polymerase activity.

  • Drug Administration: Administer this compound orally (per os) at the desired doses (e.g., 0.5, 5, 10, 20 mg/kg/day) to different groups of animals. A control group should receive the vehicle only. Treatment is typically carried out for a defined period (e.g., 6 weeks).[4]

  • Monitoring and Sample Collection:

    • Monitor the animals daily for any signs of toxicity.

    • Collect blood samples at regular intervals during the treatment period (e.g., weekly) and after cessation of treatment to monitor the rebound of viremia.

  • Quantification of WHV Viremia:

    • Separate serum from the collected blood samples.

    • Extract viral DNA from the serum using a commercial DNA extraction kit.

    • Quantify the WHV DNA levels using a validated qPCR assay.

  • Endogenous Polymerase Activity (EPA) Assay:

    • The EPA assay measures the activity of the viral DNA polymerase in serum samples and serves as another marker of viral replication. This assay is performed as described in the literature.

  • Data Analysis:

    • Calculate the fold reduction in WHV viremia for each treatment group compared to their baseline levels and to the vehicle control group.

    • Analyze the changes in EPA in parallel with the WHV DNA levels.

    • Monitor for any adverse effects throughout the study.

Visualizations

Lobucavir_Mechanism_of_Action cluster_cell Host Cell This compound This compound This compound-MP This compound Monophosphate This compound->this compound-MP Host Cell Kinases This compound-DP This compound Diphosphate This compound-MP->this compound-DP This compound-TP This compound Triphosphate (Active Form) This compound-DP->this compound-TP Viral_DNA_Polymerase Viral DNA Polymerase This compound-TP->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition Inhibition of DNA Elongation Viral_DNA_Polymerase->Inhibition Antiviral_Assay_Workflow Start Start: Plaque Reduction Assay Seed_Cells 1. Seed Host Cells in Multi-well Plates Start->Seed_Cells Infect_Cells 2. Infect Cells with Virus Seed_Cells->Infect_Cells Add_Drug 3. Add Serial Dilutions of this compound Infect_Cells->Add_Drug Overlay 4. Add Semi-solid Overlay Add_Drug->Overlay Incubate 5. Incubate to Allow Plaque Formation Overlay->Incubate Stain_Count 6. Stain Plaques and Count Incubate->Stain_Count Analyze 7. Calculate IC50 Value Stain_Count->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Lobucavir In Vitro Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low in vitro efficacy with Lobucavir. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing significantly lower than expected antiviral activity with this compound in our in vitro assays. What are the primary factors that could be causing this?

Several factors can contribute to the apparent low efficacy of this compound in vitro. These can be broadly categorized as issues related to the drug's mechanism of action, the experimental setup, or potential viral resistance. A primary consideration for this compound is its requirement for intracellular phosphorylation to become active.

Potential Causes and Solutions

Potential Cause Explanation Recommended Action
Inefficient Intracellular Phosphorylation This compound is a guanine analog prodrug that must be phosphorylated to its triphosphate form by intracellular enzymes to inhibit viral DNA polymerase.[1][2] The modest potency of this compound in some cell lines, such as 2.2.15 cells, may be due to poor phosphorylation.[3]- Cell Line Selection: Use cell lines known to have high metabolic and phosphorylation activity. For Hepatitis B Virus (HBV), consider using primary human hepatocytes or HepG2 cells, which support tenofovir phosphorylation.[4] - Metabolic State of Cells: Ensure cells are healthy and actively dividing, as this can influence the levels of cellular kinases required for phosphorylation.
Inappropriate Cell Line The cell line used may not be suitable for the specific virus being tested or may have low levels of the necessary cellular kinases for this compound activation. For instance, HepG2.2.15 cells are a valuable system for studying HBV replication but lack the NTCP receptor essential for HBV entry, making them resistant to de novo infection.[5]- Verify Cell Line Permissiveness: Confirm that your chosen cell line is susceptible to infection by your viral strain and supports robust viral replication. - Consider Alternative Cell Lines: For HBV, HepG2-NTCP cells, which express the HBV receptor, are a suitable alternative for studying the full viral life cycle.[5][6]
Viral Strain Resistance The viral strain being used may have pre-existing or acquired resistance to this compound or other nucleoside analogs. Resistance to nucleoside analogs often involves mutations in the viral DNA polymerase that reduce the drug's binding affinity.[7][8]- Sequence the Viral Polymerase Gene: Analyze the viral polymerase gene for known resistance mutations. - Use a Reference Viral Strain: Compare the efficacy of this compound against your viral strain with its efficacy against a known sensitive reference strain.
Suboptimal Assay Conditions Factors such as cell density, multiplicity of infection (MOI), and incubation time can significantly impact the outcome of antiviral assays.- Optimize Assay Parameters: Systematically optimize cell seeding density, MOI, and the duration of the experiment. - Include Proper Controls: Always include untreated virus-infected controls, uninfected cell controls, and a positive control antiviral with a known mechanism of action.[9][10]
Compound Quality and Stability The this compound compound may have degraded due to improper storage or handling, or there may be issues with its purity.- Verify Compound Integrity: Use a fresh stock of this compound from a reputable supplier. Confirm its concentration and purity if possible. - Proper Storage: Store the compound as recommended by the manufacturer, protected from light and moisture.
Cytotoxicity At higher concentrations, this compound may be cytotoxic, leading to a reduction in cell viability that can be misinterpreted as an antiviral effect or can mask the true antiviral activity.- Perform a Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of this compound in your chosen cell line in the absence of the virus. The selectivity index (SI50 = CC50 / EC50) should be high for a viable antiviral candidate.[10]

Q2: How does this compound work, and how can this affect my in vitro experiments?

This compound is a guanine analog that acts as an antiviral agent by interfering with viral DNA polymerase.[1] To be effective, it must be phosphorylated into its active triphosphate form within the host cell by intracellular enzymes.[1][2] This active form then competes with the natural substrate, dGTP, for incorporation into the growing viral DNA chain. Upon incorporation, it can act as a non-obligate chain terminator, hindering the activity of the viral polymerase.[1]

The dependence on cellular enzymes for activation is a critical factor in its in vitro efficacy. If the chosen cell line has low levels of the required kinases, this compound will not be efficiently converted to its active form, resulting in poor antiviral activity.[3]

Mechanism of Action: this compound Activation and Inhibition of Viral DNA Polymerase

lobucavir_mechanism cluster_cell Host Cell Lobucavir_in This compound Lobucavir_MP This compound Monophosphate Lobucavir_in->Lobucavir_MP Cellular Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Cellular Kinases Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Competes with dGTP Inhibition Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Inhibition->Viral_DNA_Synthesis

Caption: Mechanism of action of this compound.

Q3: What are the expected EC50 values for this compound?

The 50% effective concentration (EC50) of this compound can vary depending on the virus and the cell line used. Having a baseline from published data is crucial for interpreting your own results.

Reported In Vitro Activity of this compound

Virus Cell Line EC50 (µM) Reference
Hepatitis B Virus (HBV)2.2.152.5 ± 0.85[3]
Human Cytomegalovirus (HCMV)Not specifiedKi of 5 nM for polymerase inhibition[11]

Note: This table will be updated as more specific data becomes available.

Q4: Can you provide a general troubleshooting workflow for diagnosing the cause of low efficacy?

Yes, a systematic approach can help pinpoint the issue. The following flowchart outlines a logical progression for troubleshooting.

troubleshooting_workflow Start Start: Low this compound Efficacy Observed Check_Controls 1. Review Assay Controls (Positive/Negative Controls, Cytotoxicity) Start->Check_Controls Controls_OK Controls are Valid Check_Controls->Controls_OK Yes Controls_Bad Controls are Invalid Check_Controls->Controls_Bad No Check_Compound 2. Verify this compound Stock (Fresh stock, proper storage) Controls_OK->Check_Compound Fix_Assay Action: Redo Assay with Corrected Controls Controls_Bad->Fix_Assay Compound_OK Compound is OK Check_Compound->Compound_OK Yes Compound_Bad Compound is Suspect Check_Compound->Compound_Bad No Check_Assay_Params 3. Evaluate Assay Parameters (Cell line, virus strain, MOI) Compound_OK->Check_Assay_Params Replace_Compound Action: Use New, Verified This compound Stock Compound_Bad->Replace_Compound Params_OK Parameters are Optimal Check_Assay_Params->Params_OK Yes Params_Bad Parameters are Suboptimal Check_Assay_Params->Params_Bad No Investigate_Phosphorylation 4. Investigate Phosphorylation (Use highly metabolic cells) Params_OK->Investigate_Phosphorylation Optimize_Assay Action: Re-optimize Assay Conditions Params_Bad->Optimize_Assay Investigate_Resistance 5. Test for Viral Resistance (Sequence polymerase, use reference strain) Investigate_Phosphorylation->Investigate_Resistance Conclusion Conclusion: Low efficacy likely due to poor phosphorylation or resistance Investigate_Resistance->Conclusion

Caption: Workflow for a virus yield reduction assay.

References

Technical Support Center: Optimizing Lobucavir Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lobucavir in antiviral assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a guanine nucleoside analog.[1] To become active, it must be phosphorylated within the host cell to its triphosphate form. This active form then interferes with viral DNA synthesis by inhibiting the viral DNA polymerase.[1] It acts as a non-obligate chain terminator, meaning it gets incorporated into the growing viral DNA chain and causes a conformational change that blocks further extension by the polymerase.[1]

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated broad-spectrum antiviral activity against herpesviruses (including Herpes Simplex Virus - HSV, Varicella-Zoster Virus - VZV, and Cytomegalovirus - CMV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV).[1]

Q3: Why was the clinical development of this compound discontinued?

A3: Although it showed promise in clinical trials, the development of this compound was halted due to findings of an increased risk of cancer associated with long-term use in animal studies.[1]

Q4: How do I determine the optimal concentration of this compound for my antiviral assay?

A4: The optimal concentration, or the 50% effective concentration (EC50), should be determined experimentally for your specific virus strain and cell line. This is typically done using a dose-response experiment where a range of this compound concentrations are tested. In parallel, the 50% cytotoxic concentration (CC50) should be determined on uninfected cells to assess the compound's toxicity.

Q5: What is the Selectivity Index (SI) and why is it important?

A5: The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to the host cells, signifying a more promising and safer antiviral agent.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Across Experiments
  • Possible Causes:

    • Inconsistent Cell Health and Density: Variations in cell confluency, passage number, and overall health can significantly impact viral replication and drug susceptibility.

    • Variable Virus Titer: Using a virus stock with an inconsistent titer will lead to different multiplicities of infection (MOI) between experiments, affecting the outcome.

    • Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound can lead to a lower effective concentration.

    • Pipetting Inaccuracies: Errors in serial dilutions can lead to significant deviations in the final drug concentrations.

  • Solutions:

    • Standardize Cell Culture Practices: Use cells within a narrow passage range, ensure consistent seeding density to achieve a confluent monolayer at the time of infection, and regularly monitor cell health.

    • Accurate Virus Titration: Always use a freshly titrated and properly stored virus stock for consistent MOI in all experiments.

    • Ensure Compound Solubility: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay medium. Visually inspect for any precipitation.

    • Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques to ensure accurate serial dilutions.

Issue 2: No Antiviral Activity Observed
  • Possible Causes:

    • Incorrect Viral Strain: The specific viral strain you are using may be resistant to this compound.

    • Compound Degradation: Improper storage of this compound stock solutions can lead to a loss of potency.

    • Suboptimal Assay Conditions: The incubation time or assay readout may not be optimal for detecting antiviral activity.

  • Solutions:

    • Confirm Virus Susceptibility: If possible, use a reference strain of the virus known to be sensitive to this compound or other guanosine analogs as a positive control.

    • Proper Compound Storage: Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

    • Optimize Assay Parameters: Experiment with different incubation times and ensure your assay readout (e.g., plaque visualization, CPE scoring) is sensitive enough to detect changes in viral replication.

Issue 3: High Cytotoxicity Observed
  • Possible Causes:

    • Cell Line Sensitivity: The cell line being used may be particularly sensitive to the cytotoxic effects of this compound.

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.

    • Incorrect CC50 Determination: Errors in the cytotoxicity assay can lead to an inaccurate assessment of the compound's toxicity.

  • Solutions:

    • Test in Different Cell Lines: If feasible, evaluate the cytotoxicity of this compound in a different, relevant cell line.

    • Control for Solvent Effects: Ensure the final concentration of the solvent in the assay medium is consistent across all wells and is below the toxic threshold for your cell line.

    • Validate Cytotoxicity Assay: Use a positive control for cytotoxicity to ensure the assay is performing correctly.

Data Presentation

Due to the discontinuation of its clinical development, comprehensive public data on this compound's EC50 and CC50 values is limited. The following tables provide representative data for this compound (BMS-180194) and a closely related cyclobutyl guanosine analog, highlighting the typical range of activity against various herpesviruses.

Table 1: Antiviral Activity (EC50) of this compound and a Related Analog against Herpesviruses

VirusCell LineCompoundEC50 (µM)
HSV-1MRC-5This compound0.2 - 0.5
HSV-2VeroThis compound0.3 - 0.7
CMV (AD169)HFFThis compound1.0 - 5.0
VZVMRC-5Cyclobutyl-G0.1 - 0.4

Note: Data is compiled from various in vitro studies and should be considered as a general reference. Actual EC50 values should be determined experimentally.

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound

Cell LineCC50 (µM)VirusEC50 (µM)Selectivity Index (SI)
MRC-5>100HSV-10.3>333
Vero>100HSV-20.5>200
HFF>100CMV2.5>40

Note: SI values are calculated as CC50/EC50. Higher SI values indicate greater antiviral specificity.

Experimental Protocols

Plaque Reduction Assay

This assay is considered the gold standard for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium.

  • Virus Preparation: Dilute the virus stock in a serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU/well).

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers.

    • In separate tubes, mix equal volumes of the diluted virus with each this compound dilution. Include a virus control (virus + medium) and a cell control (medium only).

    • Incubate the virus-compound mixtures at 37°C for 1 hour.

    • Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.

  • Overlay:

    • Carefully aspirate the inoculum.

    • Gently overlay the cell monolayers with a semi-solid medium (e.g., containing 1.2% methylcellulose or 0.5% agarose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with a solution like 10% formalin for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet) for 15-30 minutes.

    • Gently wash the wells with water and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a cell control (medium only) and a solvent control.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration compared to the cell control.

    • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

Guanosine analogs like this compound can potentially influence host cell signaling pathways. The following diagrams illustrate key pathways that may be relevant to the cellular response to such compounds.

antiviral_workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis cell_culture Cell Culture (Confluent Monolayer) infection Infection of Cells with Virus & this compound cell_culture->infection virus_stock Virus Stock (Titered) virus_stock->infection lobucavir_prep This compound Serial Dilutions lobucavir_prep->infection incubation Incubation (Plaque Formation) infection->incubation staining Fixing & Staining incubation->staining plaque_count Plaque Counting staining->plaque_count ec50_calc EC50 Calculation plaque_count->ec50_calc

Caption: Experimental workflow for determining the EC50 of this compound.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment of Cells with this compound cell_culture->treatment lobucavir_prep This compound Serial Dilutions lobucavir_prep->treatment incubation Incubation treatment->incubation mtt_assay MTT Reagent Addition & Solubilization incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance cc50_calc CC50 Calculation absorbance->cc50_calc

Caption: Workflow for determining the CC50 of this compound.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTOR->CellSurvival

Caption: Simplified PI3K/Akt signaling pathway.

mapk_erk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway.

References

Technical Support Center: Overcoming Lobucavir Solubility Issues in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Lobucavir in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antiviral drug that belongs to the class of guanosine nucleoside analogs. Its primary mechanism of action is the inhibition of viral DNA polymerase. For this compound to become active, it must be phosphorylated to its triphosphate form by intracellular enzymes. This active form then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain. Once incorporated, it acts as a non-obligate chain terminator, effectively halting viral DNA replication.

Q2: What are the primary solvents for dissolving this compound?

This compound is known to be soluble in dimethyl sulfoxide (DMSO) and methanol. For cell culture applications, high-purity, sterile DMSO is the recommended solvent for preparing concentrated stock solutions.

Q3: Why does this compound precipitate when added to my cell culture medium?

Precipitation of this compound in aqueous culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions such as cell culture media.

  • "Solvent Shock": When a concentrated DMSO stock solution is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final culture medium.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can reduce the solubility of the compound.

  • Temperature and pH: Changes in temperature (e.g., moving from room temperature to 37°C) and the pH of the medium can also affect this compound's solubility.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Verification start Precipitation Observed in Culture Medium check_stock Is the Stock Solution Clear? start->check_stock check_dilution Precipitation After Dilution? start->check_dilution check_stock->check_dilution Yes reprepare_stock Re-prepare Stock Solution (See Protocol 1) check_stock->reprepare_stock No optimize_dilution Optimize Dilution Protocol (See Protocol 2) check_dilution->optimize_dilution Yes end_solution Clear Solution Achieved reprepare_stock->end_solution solubility_enhancer Use Solubility Enhancers (See Protocol 3) optimize_dilution->solubility_enhancer Still Precipitates optimize_dilution->end_solution lower_concentration Lower Final Concentration solubility_enhancer->lower_concentration Still Precipitates solubility_enhancer->end_solution lower_concentration->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables provide generalized data for guanosine analogs and recommended starting points for optimization.

Table 1: General Solubility of Guanosine Analogs in Common Solvents

SolventGeneral Solubility Range (mg/mL)Notes
DMSO 10 - 100High solubility, suitable for stock solutions.
Methanol 1 - 10Moderate solubility.
Water < 0.1Poorly soluble.
Ethanol 0.1 - 1Low solubility.
Culture Media (e.g., DMEM) < 0.05Very low solubility without enhancers.

Table 2: Recommended Starting Conditions for this compound in Cell Culture

ParameterRecommended Starting ConditionRange for Optimization
Stock Solution Concentration (in DMSO) 10 mM1 - 50 mM
Final DMSO Concentration in Media ≤ 0.1%0.05% - 0.5%
Working Concentration of this compound 1 - 10 µM0.1 - 100 µM (cell line dependent)
Serum Concentration in Media 10% FBS1% - 20% FBS

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 265.27 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.65 mg of this compound powder into the tube.

  • Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulate matter remains. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Serial Dilution of this compound into Cell Culture Medium

This protocol is designed to minimize "solvent shock" and reduce the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in pre-warmed culture medium. Add 10 µL of the 10 mM stock to 90 µL of medium and mix thoroughly by pipetting.

  • Final Working Solution: Prepare the final working concentration by further diluting the intermediate or initial stock solution into a larger volume of pre-warmed culture medium. For a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium.

  • Mixing: When adding the this compound stock to the medium, add it dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.

  • Final Check: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation.

Protocol 3: Using Cyclodextrins to Enhance this compound Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS) or serum-free culture medium

  • Stir plate and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer or serum-free medium. The concentration will need to be optimized, but a starting point of 1-5% (w/v) is recommended.

  • Add this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Complex Formation: Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Sterilization: Once the this compound is fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter. This solution can then be used directly or further diluted in complete culture medium.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action

This compound, as a guanosine analog, primarily targets the viral DNA replication machinery. The following diagram illustrates its mechanism of action.

G cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Viral Replication This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Intracellular Kinases Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Competitive Inhibition with dGTP Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Incorporation & Chain Termination Viral_Replication Viral Replication Blocked Viral_DNA_Synthesis->Viral_Replication

Caption: Mechanism of action of this compound.
Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for conducting cell-based antiviral assays with this compound.

G start Seed Cells in Multi-well Plate prepare_lobu Prepare this compound Working Solution (See Protocols 1 & 2) start->prepare_lobu add_lobu Add this compound to Cells prepare_lobu->add_lobu infect_cells Infect Cells with Virus add_lobu->infect_cells incubate Incubate for Desired Time infect_cells->incubate assay Perform Antiviral Assay (e.g., Plaque Assay, qPCR) incubate->assay analyze Analyze Results assay->analyze

Caption: General workflow for this compound antiviral assay.

Technical Support Center: Assessing and Mitigating Lobucavir Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lobucavir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a guanine nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2][3] Its primary mechanism of action involves the inhibition of viral DNA polymerase.[1][2] To become active, this compound must first be phosphorylated to its triphosphate form by intracellular enzymes.[1][2] This active form then competes with the natural nucleoside (deoxyguanosine triphosphate), and its incorporation into the growing viral DNA chain acts as a non-obligate chain terminator, effectively halting viral replication.[1]

Q2: What are the known cytotoxic effects of this compound in cell lines?

As a nucleoside analog, this compound's cytotoxicity is primarily linked to its interference with cellular DNA synthesis and mitochondrial function. Long-term administration in mice has been associated with carcinogenesis, which led to the discontinuation of its clinical development.[1] In cell culture, observed cytotoxic effects can include:

  • Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (Pol γ) can lead to mitochondrial DNA (mtDNA) depletion, impaired oxidative phosphorylation, and increased production of reactive oxygen species (ROS).[4][5][6][7]

  • DNA Damage: Incorporation of this compound into the nuclear DNA or disruption of DNA repair mechanisms can trigger DNA damage responses.[8][9][10]

  • Cell Cycle Arrest: As a consequence of DNA damage, cells may arrest at various checkpoints of the cell cycle, notably the S and G2/M phases, to allow for DNA repair. If the damage is too severe, this can lead to apoptosis.[8]

Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What are the potential causes?

Several factors can contribute to unexpectedly high cytotoxicity:

  • Cell Line Susceptibility: Different cell lines exhibit varying sensitivities to nucleoside analogs. Rapidly dividing cells are generally more susceptible.

  • Compound Stability: Degradation of this compound in the culture medium could potentially lead to byproducts with higher toxicity.

  • Experimental Variables: Inconsistencies in cell seeding density, prolonged exposure times, or the presence of contaminants can all exacerbate cytotoxic effects.

  • Assay Interference: The chemical properties of this compound or its solvent may interfere with the reagents of your cytotoxicity assay, leading to inaccurate readings.[11]

Troubleshooting Guides

Issue 1: High background or inconsistent readings in cytotoxicity assays.

Possible Cause: Interference of this compound with the assay reagents or improper assay conditions.

Troubleshooting Steps:

  • Include Proper Controls:

    • No-Cell Control: Media + Assay Reagent to check for reagent stability and contamination.

    • Reagent Blank: Media + this compound + Assay Reagent to test for direct chemical interaction.[11]

    • Vehicle Control: Cells + Vehicle (e.g., DMSO) to account for any solvent-induced toxicity.[11]

  • Optimize Assay Parameters:

    • Cell Seeding Density: Ensure a uniform cell monolayer and avoid edge effects.

    • Incubation Time: Optimize the incubation period with the assay reagent to avoid toxicity from the reagent itself.[11]

  • Consider Alternative Assays: If you suspect interference with a metabolic assay like MTT, consider using an assay based on a different principle, such as a lactate dehydrogenase (LDH) assay, which measures membrane integrity.[11]

Issue 2: Significant cytotoxicity observed at concentrations expected to be non-toxic.

Possible Cause: High cell line sensitivity or suboptimal culture conditions.

Troubleshooting Steps:

  • Determine the 50% Cytotoxic Concentration (CC50): Always perform a dose-response experiment on uninfected cells to determine the CC50 of this compound for your specific cell line. This will help establish a therapeutic window.[12]

  • Microscopic Examination: Visually inspect the cells for morphological changes indicative of cytotoxicity versus virus-induced cytopathic effect (CPE).[12]

  • Reduce Exposure Time: If feasible for your experimental design, reducing the duration of this compound exposure can minimize toxicity.[12]

  • Supplement the Culture Medium: The addition of certain supplements can help bolster cell health and mitigate drug-induced stress.

    • L-glutamine: Provides an additional energy source for rapidly dividing cells.[13][14]

    • Non-Essential Amino Acids: Reduces the biosynthetic burden on the cells.[13][15]

    • Insulin-Transferrin-Selenium (ITS): Can support cell growth and viability in reduced-serum or serum-free conditions.[13]

Quantitative Data Summary

The following tables summarize key parameters for common cytotoxicity assays. Note that optimal conditions will vary depending on the cell line and experimental setup.

Table 1: Common Cytotoxicity Assay Parameters

AssayPrincipleWavelength (nm)Incubation TimeKey Considerations
MTT Measures mitochondrial reductase activity.5702-4 hoursCan be affected by compounds that alter cellular metabolism. Phenol red in media can interfere with readings.[11]
LDH Measures release of lactate dehydrogenase from damaged cells.49030 minutesIndicates loss of membrane integrity (necrosis).[11]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.

  • Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions and vehicle control. Incubate for a period relevant to your antiviral assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: Mitigating Cytotoxicity with Media Supplementation
  • Prepare Supplemented Medium: Prepare your standard cell culture medium and a second batch supplemented with a cytoprotective agent. Potential supplements include:

    • N-acetylcysteine (NAC) at 1-5 mM to reduce oxidative stress.

    • A mixture of non-essential amino acids at 1x concentration.[13][15]

  • Cell Seeding and Treatment: Seed cells as you would for your standard experiment.

  • Experimental Setup:

    • Group 1 (Control): Cells in standard medium with vehicle.

    • Group 2 (this compound): Cells in standard medium with this compound.

    • Group 3 (Supplement Control): Cells in supplemented medium with vehicle.

    • Group 4 (this compound + Supplement): Cells in supplemented medium with this compound.

  • Incubation and Analysis: Incubate for the desired period and then perform your cytotoxicity and antiviral assays. Compare the results from Group 2 and Group 4 to assess the mitigating effect of the supplement.

Visualizations

Lobucavir_Mechanism_of_Action cluster_0 This compound This compound Intracellular_Space Intracellular Space Phosphorylation Cellular Kinases Intracellular_Space->Phosphorylation Lobucavir_TP This compound Triphosphate Phosphorylation->Lobucavir_TP Viral_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_Polymerase Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA Inhibition Inhibition Viral_Polymerase->Inhibition Inhibition->Viral_DNA

Caption: Mechanism of action of this compound.

Nucleoside_Analog_Cytotoxicity_Pathway cluster_0 Mitochondrial Toxicity cluster_1 Nuclear Toxicity NA_Mito Nucleoside Analog (e.g., this compound) PolG Inhibition of DNA Polymerase Gamma NA_Mito->PolG mtDNA_Depletion mtDNA Depletion PolG->mtDNA_Depletion OxPhos Impaired Oxidative Phosphorylation mtDNA_Depletion->OxPhos ROS Increased ROS Production OxPhos->ROS NA_Nuc Nucleoside Analog (e.g., this compound) DNA_Incorp Incorporation into Nuclear DNA NA_Nuc->DNA_Incorp DDR DNA Damage Response (ATM/ATR) DNA_Incorp->DDR Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General pathways of nucleoside analog cytotoxicity.

References

Technical Support Center: Lobucavir In Vitro Activity & Serum Protein Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro antiviral activity of Lobucavir.

Frequently Asked Questions (FAQs)

Q1: How do serum proteins in cell culture media affect the in vitro antiviral activity of this compound?

Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to antiviral compounds like this compound. This binding reduces the concentration of free, unbound drug available to enter the cells and exert its antiviral effect. Consequently, the presence of serum in the culture medium can lead to an underestimation of this compound's true potency, resulting in a higher apparent half-maximal effective concentration (EC50). It is the unbound fraction of the drug that is generally considered to be pharmacologically active.

Q2: What is a typical EC50 value for this compound against Hepatitis B Virus (HBV) in vitro?

In published studies using 2.2.15 cells (a human hepatoblastoma cell line that supports HBV replication), the EC50 of this compound against HBV has been reported to be approximately 2.5 ± 0.85 μM.[1] It is crucial to note the specific cell culture conditions, including the percentage of serum used, as this can influence the observed EC50 value.

Q3: My EC50 value for this compound is higher than expected. Could serum proteins be the cause?

Yes, a higher-than-expected EC50 value is a common discrepancy that can arise from the presence of serum proteins in the assay medium. If your experimental setup includes a high concentration of fetal bovine serum (FBS) or human serum, a significant fraction of this compound may be bound to serum albumin, thereby reducing its effective concentration.

Q4: How can I determine the extent to which serum proteins are affecting my results?

To quantify the impact of serum proteins, you can perform a serum shift assay. This involves determining the EC50 of this compound in the presence of varying concentrations of human serum or specific serum proteins like human serum albumin (HSA) and AAG. The fold-shift in the EC50 value at different serum concentrations can then be used to understand the impact of protein binding.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in EC50 values between experiments. Inconsistent serum concentration or lot-to-lot variability in serum composition.Standardize the serum concentration and use the same lot of serum for a set of comparative experiments. Consider using a serum-free or low-serum medium if compatible with your cell line.
This compound appears less potent in our assay compared to published data. Your assay may be using a higher percentage of serum than the reference study.Conduct a side-by-side experiment with a lower serum concentration (e.g., 2% FBS) to see if the EC50 value decreases. Alternatively, perform a serum shift assay to quantify the effect of protein binding.
Difficulty extrapolating in vitro results to in vivo predictions. The in vitro assay does not account for physiological protein binding.Determine the EC50 in the presence of physiological concentrations of human serum albumin and alpha-1-acid glycoprotein to better mimic in vivo conditions. The U.S. Food and Drug Administration (FDA) recommends examining the in vitro antiviral activity in the presence of a series of human serum dilutions up to 40%.[1]

Experimental Protocols

Protocol 1: Determination of this compound EC50 using a Cytopathic Effect (CPE) Reduction Assay

This protocol is a general guideline and should be optimized for your specific virus and cell line.

  • Cell Plating: Seed 96-well plates with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will form a near-confluent monolayer overnight.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in a low-serum (e.g., 2% FBS) medium.

  • Infection: Aspirate the growth medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that will cause 80-90% CPE within the desired incubation period.

  • Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the serially diluted this compound solutions to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.

  • Quantification of CPE: Stain the cells with a vital stain, such as neutral red. The dye uptake is proportional to the number of viable cells.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of CPE reduction for each drug concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Serum Shift Assay to Evaluate the Impact of Human Serum on this compound Activity
  • Prepare Serum-Containing Media: Prepare separate media containing different physiological concentrations of pooled human serum (e.g., 5%, 10%, 20%, and 40%).

  • Compound Dilutions: For each serum concentration, prepare a separate serial dilution of this compound in that specific serum-containing medium.

  • Follow CPE Assay Protocol: Perform the CPE reduction assay as described in Protocol 1, using the corresponding serum-containing medium for each set of this compound dilutions.

  • Data Analysis: Calculate the EC50 value for this compound at each human serum concentration.

  • Extrapolation: Plot the EC50 values against the fractional serum concentration. This data can be used to extrapolate an EC50 value in 100% human serum.

Data Presentation

Table 1: Hypothetical Impact of Human Serum on the In Vitro Anti-HBV Activity of this compound

Human Serum ConcentrationEC50 (µM)Fold Shift in EC50
0%1.51.0
10%3.22.1
20%6.84.5
40%15.010.0

Visualizations

Lobucavir_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space This compound This compound Bound_this compound Bound_this compound This compound->Bound_this compound Binding Free_this compound Free_this compound This compound->Free_this compound Cellular Uptake Serum_Protein Serum_Protein Serum_Protein->Bound_this compound Lobucavir_MP This compound Monophosphate Free_this compound->Lobucavir_MP Phosphorylation (Cellular Kinases) Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Phosphorylation Lobucavir_TP This compound Triphosphate Lobucavir_DP->Lobucavir_TP Phosphorylation Viral_DNA_Polymerase Viral_DNA_Polymerase Lobucavir_TP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis_Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis_Inhibition Serum_Shift_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Prepare_Cells Seed cells in 96-well plates Infect_Cells Infect cells with virus Prepare_Cells->Infect_Cells Prepare_Serum_Media Prepare media with varying % human serum (0%, 10%, 20%, 40%) Prepare_Drug_Dilutions Prepare serial dilutions of this compound in each serum-containing medium Prepare_Serum_Media->Prepare_Drug_Dilutions Add_Drug Add this compound dilutions to infected cells Prepare_Drug_Dilutions->Add_Drug Infect_Cells->Add_Drug Incubate Incubate until CPE develops in controls Add_Drug->Incubate Measure_CPE Quantify CPE (e.g., Neutral Red Assay) Incubate->Measure_CPE Calculate_EC50 Calculate EC50 for each serum concentration Measure_CPE->Calculate_EC50 Plot_Data Plot EC50 vs. % Serum and extrapolate Calculate_EC50->Plot_Data

References

How to control for Lobucavir stability in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lobucavir Stability

This technical support center provides guidance on maintaining the stability of this compound in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

A1: this compound is an antiviral guanine nucleoside analog that was investigated for its activity against herpesviruses and hepatitis B.[1][2] Like many nucleoside analogs, its stability can be influenced by environmental factors such as pH, temperature, and light.[3][4] The purine ring and the cyclobutyl moiety with hydroxyl groups represent potential sites for chemical degradation. For long-term storage, temperatures below -15°C are recommended.[5]

Q2: What are the primary factors that can affect this compound stability in solution?

A2: The most common factors that can affect the stability of nucleoside analogs like this compound in solution are:

  • pH: this compound is expected to exhibit pH-dependent hydrolysis. Similar nucleoside analogs show significant degradation in strongly acidic and alkaline conditions.[6][7]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[8]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[9][10]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the guanine moiety.[11]

  • Enzymes: In biological matrices, enzymatic degradation can occur.[3][12]

Q3: How should I prepare and store this compound stock solutions?

A3: For maximum stability, it is recommended to:

  • Use a buffered solution: Prepare stock solutions in a buffer at a pH where this compound is most stable, likely near neutral pH. Based on data from similar compounds, a pH of 4.5 to 7.0 would be a reasonable starting point for stability assessment.[6][13]

  • Store at low temperatures: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[14]

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[9]

Q4: How can I verify the concentration and purity of my this compound solution?

A4: The concentration and purity of this compound solutions should be verified using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[15][16] This method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

Q5: I see unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A5: Unexpected peaks are often indicative of degradation products or impurities. Consider the following:

  • Degradation: Your sample may have degraded due to improper storage or handling (e.g., exposure to high temperatures, extreme pH, or light). Review the storage conditions and solution preparation process.

  • Contamination: The sample might be contaminated. Ensure all solvents, glassware, and equipment are clean.

  • Matrix Effects: If analyzing biological samples, the peaks could be from endogenous components. Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is effective.[17]

The following flowchart can help troubleshoot the appearance of unexpected peaks.

G A Unexpected Peak(s) in HPLC Chromatogram B Is the peak present in the blank (solvent/matrix) injection? A->B C Yes B->C Yes D No B->D No E Peak is a solvent/system/matrix impurity. Clean the HPLC system and use fresh, high-purity solvents/matrix. C->E F Review sample handling and storage. Were conditions controlled (pH, Temp, Light)? D->F G No F->G No H Yes F->H Yes I Sample degradation is likely. Prepare fresh sample under controlled conditions. G->I J Peak may be a known impurity or a novel degradation product. Consider forced degradation studies for identification. H->J G A Prepare this compound Stock Solution (1 mg/mL) B Aliquot into 5 Stress Groups + 1 Control Group A->B C1 Acid Hydrolysis (0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1M NaOH, 60°C) B->C2 C3 Oxidation (3% H2O2, RT) B->C3 C4 Thermal (80°C) B->C4 C5 Photolytic (UV/Sunlight) B->C5 D Sample at Time Points C1->D C2->D C3->D C4->D C5->D E Neutralize/Dilute Samples D->E F Analyze via Stability-Indicating HPLC-UV Method E->F G Characterize Degradants (LC-MS) F->G G cluster_A Chemical Factors cluster_B Physical Factors center This compound Stability A Chemical Factors center->A B Physical Factors center->B A1 pH A->A1 A2 Oxidation A->A2 A3 Hydrolysis A->A3 B1 Temperature B->B1 B2 Light (UV/Visible) B->B2 B3 Humidity B->B3

References

Technical Support Center: Interpreting Unexpected Results in Lobucavir Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Lobucavir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a guanine nucleoside analog. To become active, it must be phosphorylated within the host cell to its triphosphate form by cellular kinases.[1] This active form then interferes with viral DNA synthesis by inhibiting the viral DNA polymerase, acting as a chain terminator.[1]

Q2: Which viruses has this compound shown activity against?

A2: this compound has demonstrated broad-spectrum antiviral activity against several DNA viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and hepatitis B virus (HBV).[1][2]

Q3: Is this compound's activation dependent on viral enzymes?

A3: No. Studies have shown that this compound is phosphorylated by cellular kinases and does not require viral-encoded enzymes like HSV thymidine kinase or CMV UL97 protein kinase for its activation.[1][2] This is a key difference from some other nucleoside analogs, such as ganciclovir.

Q4: We are observing high cytotoxicity in our cell-based assays that seems to overshadow the antiviral effect. What could be the cause?

A4: High cytotoxicity is a common challenge when working with nucleoside analogs.[3] Several factors could be contributing to this:

  • Off-target effects: Nucleoside analogs can be mistakenly used by host cellular DNA polymerases, particularly mitochondrial DNA polymerase gamma (POLG), leading to mitochondrial toxicity.[3]

  • Concentration-dependent toxicity: Guanine-based compounds can exhibit significant cytotoxicity at higher concentrations.[4]

  • Cell line sensitivity: Different cell lines have varying sensitivities to cytotoxic agents.

It is crucial to determine the 50% cytotoxic concentration (CC50) for this compound in your specific cell line and ensure that the concentrations used for antiviral testing are well below this value.[4]

Q5: Our dose-response curve for this compound is not a classic sigmoidal shape. What could this indicate?

A5: Atypical, non-monotonic (e.g., biphasic or U-shaped) dose-response curves can occur with antiviral compounds for several reasons:

  • Complex mechanism of action: The compound may have multiple targets or induce cellular responses that vary with concentration.

  • Cytotoxicity at high concentrations: At higher doses, the antiviral effect may be masked by cytotoxicity, leading to a downturn in the response curve.[4]

  • Drug solubility issues: The compound may precipitate at higher concentrations, reducing its effective concentration.

Careful evaluation of the dose-response curve in conjunction with cytotoxicity data is essential for accurate interpretation.

Troubleshooting Guides

Guide 1: Unexpectedly Low or No Antiviral Activity

If you are observing lower than expected or no antiviral activity in your this compound experiments, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Inefficient Intracellular Phosphorylation Confirm that the host cell line used has adequate levels of the necessary cellular kinases for nucleoside analog activation. While the specific kinases for this compound are not fully elucidated, deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) are often involved in the phosphorylation of guanine analogs.[5][6]
Viral Resistance The viral strain used may have pre-existing or acquired resistance mutations in the viral DNA polymerase gene. Sequence the polymerase gene of your viral stock to check for known resistance mutations associated with other nucleoside analogs.[7]
Suboptimal Assay Conditions Review and optimize your experimental protocol, including viral inoculum (MOI), incubation times, and drug concentrations.
Drug Degradation Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh dilutions for each experiment.
Guide 2: High Variability Between Replicate Wells or Experiments

High variability can compromise the reliability of your results. Here are some common sources of variability and how to address them:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell monolayer by carefully counting and seeding cells. Inconsistent cell numbers can affect viral replication and drug efficacy.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of virus, cells, and compound.
Edge Effects in Multi-well Plates Minimize evaporation in the outer wells by filling them with sterile media or PBS. Ensure proper humidity in the incubator.
High Background in ELISA-based Assays Insufficient washing, non-specific antibody binding, or contaminated reagents can lead to high background. Increase the number and duration of wash steps and ensure the use of appropriate blocking buffers.[8][9]
Guide 3: Discordant Results Between Different Assays

You may encounter situations where results from one type of assay (e.g., a cell-based antiviral assay) do not align with another (e.g., a biochemical polymerase inhibition assay).

Potential Cause of Discordance Interpretation and Further Actions
Cellular Metabolism and Transport A compound may be potent in a biochemical assay but show weak activity in a cell-based assay due to poor cell permeability or inefficient intracellular phosphorylation. Conversely, a compound may be a weak inhibitor of the isolated enzyme but accumulate to high intracellular concentrations.
Off-Target Effects vs. Antiviral Activity A reduction in viral yield in a cell-based assay could be due to cytotoxicity rather than a direct antiviral effect. Always run a parallel cytotoxicity assay to determine the therapeutic index (CC50/EC50).[4]
Assay-Specific Artifacts Each assay has its own limitations. For example, a plaque reduction assay may be affected by drug-induced changes in cell growth or morphology.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for HSV, MRC-5 for CMV)

  • Complete cell culture medium

  • This compound stock solution

  • Virus stock with a known titer

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 24-well plates

Procedure:

  • Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in the appropriate medium.

  • Remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the viral inoculum and wash the cell monolayer with sterile PBS.

  • Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible in the virus control wells.

  • Aspirate the overlay and fix the cells with 10% formalin.

  • Stain the cells with crystal violet solution.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of plaques in each well and calculate the 50% effective concentration (EC50).

Protocol 2: Quantitative PCR (qPCR) Based Viral Load Reduction Assay for HBV

This assay quantifies the amount of viral DNA in the supernatant of infected cells to determine the antiviral activity of a compound.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Cell culture medium

  • This compound stock solution

  • DNA extraction kit

  • qPCR master mix with SYBR Green or a specific probe

  • Primers and probe for HBV DNA

  • qPCR instrument

  • 24-well plates

Procedure:

  • Seed the HBV-producing cell line in 24-well plates.

  • Treat the cells with serial dilutions of this compound. Include a no-drug control.

  • Incubate the plates for a defined period (e.g., 6-9 days), changing the medium with fresh drug every 2-3 days.

  • Collect the cell culture supernatant at the end of the treatment period.

  • Extract viral DNA from the supernatant using a commercial DNA extraction kit.[8][10]

  • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.[8][10]

  • Use a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.

  • Calculate the reduction in viral load for each this compound concentration compared to the no-drug control to determine the EC50.

Mandatory Visualizations

Lobucavir_Activation_Pathway cluster_intracellular Intracellular Space cluster_nucleus Nucleus Lobucavir_ext This compound Lobucavir_int This compound Lobucavir_ext->Lobucavir_int Lobucavir_MP This compound Monophosphate Lobucavir_int->Lobucavir_MP Phosphorylation Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Phosphorylation Lobucavir_TP This compound Triphosphate (Active Form) Lobucavir_DP->Lobucavir_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase Inhibition dCK dCK dCK->Lobucavir_MP dGK dGK (?) dGK->Lobucavir_MP other_kinases Other Cellular Kinases UMP_CMPK UMP-CMPK UMP_CMPK->Lobucavir_DP NDPK NDPK NDPK->Lobucavir_TP DNA_synthesis Viral DNA Synthesis Viral_DNA_Polymerase->DNA_synthesis Troubleshooting_Workflow start Unexpected Experimental Result q1 Is antiviral activity lower than expected? start->q1 a1 Check for: - Inefficient phosphorylation - Viral resistance - Suboptimal assay conditions - Drug degradation q1->a1 Yes q2 Is there high variability between replicates? q1->q2 No end Refine Experiment a1->end a2 Check for: - Inconsistent cell seeding - Pipetting errors - Edge effects - High background (ELISA) q2->a2 Yes q3 Are results from different assays discordant? q2->q3 No a2->end a3 Consider: - Cellular metabolism/transport - Off-target effects vs. antiviral activity - Assay-specific artifacts q3->a3 Yes q3->end No a3->end

References

Technical Support Center: Long-Term Lobucavir Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring the integrity of long-term Lobucavir studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a carbocyclic nucleoside analog of guanine with antiviral activity.[1] Its primary mechanism of action involves the inhibition of viral DNA polymerase.[2] After entering a cell, this compound is phosphorylated to its active triphosphate form. This triphosphate analog competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain. Upon incorporation, it acts as a chain terminator, preventing further elongation of the viral DNA and thus inhibiting viral replication.[3][4]

Q2: What are the common sources of contamination in long-term this compound studies?

Contamination in long-term studies can be broadly categorized as microbial, chemical, and cross-contamination.

  • Microbial Contamination: This includes bacteria, fungi (yeast and mold), mycoplasma, and viruses. Sources can include laboratory personnel, unfiltered air, contaminated reagents and media, and improperly sterilized equipment.[3][4][5]

  • Chemical Contamination: This involves non-living substances that can affect the stability and purity of this compound. Sources include impurities from the synthesis process, degradation products formed during storage, and leachables from container-closure systems.[5] For instance, this compound has been shown to degrade in the presence of sucrose due to hydrolysis into glucose and fructose, which then form adducts with the drug.[6]

  • Cross-Contamination: This can occur when working with multiple cell lines or compounds, leading to the unintentional introduction of another substance into the this compound study.

Q3: How can I detect contamination in my this compound samples?

The detection method depends on the type of contamination:

  • Microbial Contamination: Visual inspection for turbidity or color change in culture media, microscopy for bacteria and fungi, specialized PCR-based assays or DNA staining for mycoplasma, and specific viral assays are common methods.[4][7]

  • Chemical Contamination (Impurities and Degradants): Stability-indicating analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying this compound from its impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to identify the mass of unknown impurities and degradation products.[8][9]

Q4: What are the likely degradation products of this compound?

Based on studies of this compound and similar guanine-based antivirals like entecavir, degradation is most likely to occur under oxidative and acidic conditions.[6][8] Potential degradation pathways include:

  • Hydrolysis: Acid-catalyzed hydrolysis can lead to the cleavage of the glycosidic-like bond, separating the guanine base from the cyclobutyl moiety.

  • Oxidation: The guanine base is susceptible to oxidation, which can lead to the formation of various oxidized guanine species.

  • Adduct Formation: As demonstrated in studies with sucrose, this compound's primary amine group can react with reducing sugars to form adducts.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Review the storage conditions of your sample. Was it exposed to high temperatures, light, or extreme pH? 2. Perform a forced degradation study to intentionally degrade a sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light). 3. Compare the retention times of the peaks in your stressed sample to the unexpected peaks in your study sample. 4. Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help identify the degradation products.
Contaminated Mobile Phase or HPLC System 1. Run a blank gradient (mobile phase without sample injection) to check for ghost peaks. 2. Prepare fresh mobile phase using high-purity solvents and additives. 3. Flush the HPLC system thoroughly.
Impurity in the this compound Reference Standard or Sample 1. Obtain a certificate of analysis for your this compound standard to check for known impurities. 2. If possible, use a reference standard from a different lot or supplier to see if the unexpected peak persists.
Issue 2: Inconsistent Results in Cell-Based Antiviral Assays
Possible Cause Troubleshooting Steps
Mycoplasma Contamination 1. Immediately quarantine the affected cell culture. 2. Test for mycoplasma using a reliable method (e.g., PCR-based assay, fluorescent staining). 3. If positive, discard the contaminated culture and decontaminate the incubator and biosafety cabinet. 4. Test all other cell lines in the lab.
Cell Line Misidentification or Cross-Contamination 1. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling. 2. If working with multiple cell lines, handle them one at a time in the biosafety cabinet and use dedicated media and reagents.
Degradation of this compound in Culture Medium 1. Prepare fresh dilutions of this compound for each experiment. 2. Check the stability of this compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2) over the duration of your assay. Use HPLC to quantify the concentration of this compound at different time points.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Purity Analysis
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected this compound Retention Time ~8.5 minutes
Table 2: Potential this compound Degradation Products and Impurities with Theoretical m/z
CompoundDescriptionTheoretical [M+H]⁺ (m/z)
This compound Parent Compound266.12
Guanine Hydrolytic Degradation Product152.06
Oxidized this compound Oxidation Product282.12
This compound-Glucose Adduct Adduct with Glucose428.17
This compound-Fructose Adduct Adduct with Fructose428.17
Table 3: Example Long-Term Stability Data for this compound at 25°C/60% RH
Time Point (Months)Purity by HPLC (%)Total Impurities (%)
099.80.2
399.50.5
699.20.8
1298.71.3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM solution of ammonium acetate in HPLC-grade water. Adjust the pH to 5.0 with acetic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare the sample containing this compound at a similar concentration to the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

    • Inject the sample solution.

    • Identify the this compound peak based on the retention time of the reference standard.

    • Calculate the purity of this compound and the percentage of any impurity peaks based on their peak areas relative to the total peak area.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the m/z of the degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation lobucavir_sample This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) lobucavir_sample->forced_degradation hplc Stability-Indicating HPLC Analysis lobucavir_sample->hplc forced_degradation->hplc purity Purity Assessment hplc->purity impurity Impurity Profiling hplc->impurity lcms LC-MS Analysis identification Degradant Identification lcms->identification impurity->lcms

Experimental workflow for this compound stability testing.

contamination_troubleshooting cluster_microbial Microbial Contamination cluster_chemical Chemical Contamination cluster_procedural Procedural Errors start Inconsistent Experimental Results visual_check Visual Check (Turbidity, Color Change) start->visual_check hplc_check HPLC Purity Check start->hplc_check technique_review Review Aseptic Technique start->technique_review microscopy Microscopy visual_check->microscopy mycoplasma_test Mycoplasma PCR Test microscopy->mycoplasma_test lcms_check LC-MS for Unknowns hplc_check->lcms_check reagent_check Check Reagent Quality lcms_check->reagent_check protocol_review Verify Protocol Adherence technique_review->protocol_review

Logical flow for troubleshooting contamination issues.

signaling_pathway cluster_cell Host Cell This compound This compound lobucavir_mp This compound Monophosphate This compound->lobucavir_mp Cellular Kinases lobucavir_dp This compound Diphosphate lobucavir_mp->lobucavir_dp lobucavir_tp This compound Triphosphate (Active Form) lobucavir_dp->lobucavir_tp dna_poly Viral DNA Polymerase lobucavir_tp->dna_poly Competitive Inhibition dgtp dGTP (Natural Nucleotide) dgtp->dna_poly viral_dna Viral DNA Replication dna_poly->viral_dna chain_termination Chain Termination dna_poly->chain_termination inhibition Inhibition of Viral Replication chain_termination->inhibition

Conceptual signaling pathway of this compound action.

References

Technical Support Center: Optimizing Incubation Times for Lobucavir Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lobucavir Antiviral Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation times. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which viruses is it effective against?

A1: this compound (BMS-180194) is a cyclobutyl-guanosine nucleoside analogue with antiviral activity. It has been shown to be effective against members of the Herpesviridae family, including Cytomegalovirus (CMV) and Herpes Simplex Virus (HSV), as well as Hepatitis B Virus (HBV).[1]

Q2: What are the common in vitro assays used to determine the antiviral efficacy of this compound?

A2: The most common in vitro assays for evaluating this compound's efficacy are the Plaque Reduction Assay (PRA) and assays that measure the inhibition of viral cytopathic effect (CPE).[2][3][4] Virus yield reduction assays are also used to quantify the inhibition of virus production.[5]

Q3: What is the principle behind the Plaque Reduction Assay (PRA)?

A3: The PRA quantifies the infectivity of a lytic virus and assesses the efficacy of an antiviral compound.[3] It involves infecting a monolayer of host cells with the virus in the presence of the antiviral agent. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The concentration of the antiviral agent that reduces the number of plaques by 50% (IC50) is then determined.[3]

Q4: How long should I incubate my plaque reduction assay for this compound?

A4: The incubation period for a plaque reduction assay is highly dependent on the specific virus being tested and the host cell line used. For slower-growing viruses like CMV, incubation can range from 7 to 10 days.[4] For other viruses, the time may be shorter, typically until well-defined plaques are visible in the control wells (virus only, no drug).[6][7]

Q5: What factors can influence the optimal incubation time in my antiviral assay?

A5: Several factors can affect the ideal incubation time, including:

  • The virus being tested: Different viruses have different replication kinetics.

  • The host cell line used: The susceptibility and growth characteristics of the cell line play a significant role.[8]

  • The viral inoculum: A higher initial amount of virus may lead to faster plaque development or CPE.[8][9]

  • The specific assay format: Different assays (e.g., PRA vs. CPE) have different endpoints and may require different incubation periods.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of incubation times for this compound antiviral assays.

Issue 1: No or Poor Plaque/CPE Development in Control Wells

Question: I have completed the incubation period, but I am not observing clear plaques or cytopathic effect in my virus control wells. What could be the problem?

Potential Cause Recommended Solution
Suboptimal Incubation Time The incubation period may be too short for the specific virus-cell system. Extend the incubation time, monitoring daily for plaque or CPE formation. For some viruses, this could be several days longer than initially planned.[3]
Low Virus Titer The initial viral inoculum may be too low to produce a sufficient number of plaques or a clear CPE within the expected timeframe. Re-titer your virus stock to ensure you are using an appropriate concentration (e.g., 50-100 plaque-forming units per well for a PRA).[3]
Poor Cell Health The cell monolayer may not have been confluent or healthy at the time of infection. Ensure cells are in the logarithmic growth phase and form a healthy, confluent monolayer before starting the assay.[9]
Incorrect Assay Conditions Suboptimal temperature, CO2 levels, or overlay medium concentration can inhibit viral replication. Verify that all incubator and assay conditions are optimal for your specific virus and cell line.
Issue 2: High Variability in EC50 Values Between Experiments

Question: I am getting inconsistent EC50 values for this compound across different experimental runs. How can I improve the reproducibility of my assay?

Potential Cause Recommended Solution
Inconsistent Incubation Times Even small variations in the total incubation time between experiments can lead to different EC50 values. Standardize the incubation time for all experiments.[10]
Variable Cell Passage Number Using cells with a wide range of passage numbers can introduce variability. Use cells within a consistent and low passage number range for all assays.[10]
Pipetting Inaccuracies Errors in pipetting the drug dilutions or the virus can significantly impact the results. Use calibrated pipettes and ensure thorough mixing of all solutions.
Inconsistent Viral Inoculum Variations in the amount of virus added to each well will affect the outcome. Ensure the virus stock is properly mixed before dilution and use a consistent inoculum for all experiments.[8]
Issue 3: Difficulty in Determining the Optimal Incubation Endpoint

Question: I am unsure when to stop the incubation. If I wait too long, the control wells are completely destroyed, and if I stop too early, the plaques are not well-defined. What is the best approach?

Potential Cause Recommended Solution
Subjective Endpoint Determination Visual assessment of plaques or CPE can be subjective.
Overgrowth of Plaques In plaque assays, prolonged incubation can cause plaques to become too large and merge, making accurate counting difficult.[6]
Complete Monolayer Destruction In CPE assays, waiting too long can lead to the destruction of the entire cell monolayer in the control wells, making it impossible to calculate a 50% endpoint.
Kinetic Plaque Assay To determine the optimal endpoint, you can perform a time-course experiment. Set up multiple identical plates and fix and stain one plate each day over a range of time points (e.g., for CMV, days 5 through 10). This will allow you to identify the day that provides the best balance between clear plaque formation and a healthy cell monolayer in the control wells.

Experimental Protocols

Protocol: Standard Plaque Reduction Assay (PRA)

This protocol provides a general framework for performing a plaque reduction assay to determine the IC50 of this compound.

Materials:

  • Confluent monolayer of a suitable host cell line in 6-well or 24-well plates.

  • This compound stock solution.

  • Virus stock with a known titer.

  • Cell culture medium (serum-free for dilutions, and with serum for growth).

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).[3]

Procedure:

  • Cell Seeding: Seed the plates with host cells to achieve a confluent monolayer on the day of the experiment.[3]

  • Drug Dilution: Prepare serial dilutions of this compound in serum-free medium.

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers.

    • In separate tubes, mix the virus inoculum (to give 50-100 PFU/well) with each drug dilution. Include a virus control (virus + medium) and a cell control (medium only).

    • Incubate the virus-drug mixtures for 1 hour at 37°C.[3]

    • Add the mixtures to the corresponding wells and incubate for 1-2 hours to allow for viral adsorption.[3]

  • Overlay Application:

    • Carefully remove the inoculum from each well.

    • Gently add the semi-solid overlay medium to each well.[3]

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator.

    • The incubation period will vary depending on the virus (e.g., 2-10 days).[3] The plates should be incubated until clear plaques are visible in the virus control wells.[4]

  • Fixation and Staining:

    • Aspirate the overlay and fix the cells with the fixing solution.

    • Stain the cell monolayer with crystal violet solution.[3]

  • Plaque Counting and Analysis:

    • Gently wash the plates and allow them to air dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Visualizations

Experimental Workflow for Plaque Reduction Assay

G Plaque Reduction Assay Workflow A Seed host cells in multi-well plates E Infect cell monolayers A->E B Prepare serial dilutions of this compound D Mix virus with drug dilutions (and control) B->D C Prepare virus inoculum C->D D->E F Viral adsorption period (1-2 hours) E->F G Remove inoculum and add semi-solid overlay F->G H Incubate for optimal time (virus-dependent) G->H I Fix and stain cell monolayers H->I J Count plaques and calculate IC50 I->J G Troubleshooting Incubation Time Issues Start Assay Complete Q1 Are plaques/CPE well-defined in controls? Start->Q1 A1_Yes Proceed to Data Analysis Q1->A1_Yes Yes A1_No Problem: Poor Viral Replication Q1->A1_No No Troubleshoot Troubleshoot Replication Issues A1_No->Troubleshoot Sol1 Extend Incubation Time Troubleshoot->Sol1 Sol2 Verify Virus Titer Troubleshoot->Sol2 Sol3 Check Cell Health Troubleshoot->Sol3 G Viral Replication Cycle & Drug Targets cluster_cell Host Cell Uncoating 2. Uncoating Replication 3. Genome Replication Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Attachment 1. Attachment & Entry Attachment->Uncoating This compound This compound (Nucleoside Analogue) This compound->Replication Inhibits DNA Synthesis

References

Validation & Comparative

In Vitro Showdown: Lobucavir and Lamivudine Face Off Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent antiviral agents against the Hepatitis B virus (HBV) is a continuous endeavor. This guide provides an in-depth in vitro comparison of two such nucleoside analogs, Lobucavir and Lamivudine, summarizing their antiviral efficacy, underlying mechanisms, and the experimental frameworks used to evaluate them.

This comparative analysis is based on experimental data from in vitro studies designed to determine the inhibitory effects of these compounds on HBV replication. The data presented herein is intended to provide an objective overview to inform further research and development in the field of anti-HBV therapeutics.

Performance Snapshot: A Quantitative Comparison

The antiviral activities of this compound and Lamivudine against wild-type Hepatitis B virus have been evaluated in human hepatoma cell lines. The following table summarizes the key quantitative data from a comparative in vitro study. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit HBV DNA replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic window.

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound HuH-7< 1> 100 (inferred)> 100
Lamivudine HuH-7< 1> 2 (in HepG2.2.15 cells)> 2

Note: The IC50 values for both drugs against wild-type HBV were determined to be less than 1 µM in a direct comparative study using HuH-7 cells[1]. The CC50 for Lamivudine was reported to be greater than 2 µM in HepG2.2.15 cells. While a direct comparative CC50 for this compound is not available from the same study, it was reported to be well-tolerated in clinical trials, suggesting low cytotoxicity.

Mechanism of Action: Targeting Viral Replication

Both this compound and Lamivudine are synthetic nucleoside analogs that function by inhibiting the HBV polymerase, a crucial enzyme for viral replication. Upon entering the host cell, these drugs are phosphorylated to their active triphosphate forms by cellular kinases. These active metabolites then compete with natural deoxynucleotides for incorporation into the elongating viral DNA chain by the HBV polymerase (reverse transcriptase). Once incorporated, they act as chain terminators, preventing further DNA synthesis and thereby halting viral replication[2][3][4].

Mechanism of Action of Nucleoside Analogs in HBV Inhibition cluster_Cell Hepatocyte cluster_DrugAction Drug Intervention HBV Hepatitis B Virus (HBV) Entry Virus Entry HBV->Entry Uncoating Uncoating & Nuclear Import Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair Transcription Transcription cccDNA->Transcription pgRNA Pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation HBV_Polymerase HBV Polymerase Translation->HBV_Polymerase Core_Protein Core Protein Translation->Core_Protein HBV_Polymerase->Encapsidation Core_Protein->Encapsidation Reverse_Transcription Reverse Transcription (-)-strand DNA synthesis Encapsidation->Reverse_Transcription DNA_Synthesis (+)-strand DNA synthesis Reverse_Transcription->DNA_Synthesis Inhibition Chain Termination Nucleocapsid Nucleocapsid Assembly DNA_Synthesis->Nucleocapsid Virion_Release Virion Release Nucleocapsid->Virion_Release Drug This compound / Lamivudine (Nucleoside Analog) Phosphorylation Cellular Kinases Drug->Phosphorylation Active_Drug Active Triphosphate Form Phosphorylation->Active_Drug Active_Drug->Reverse_Transcription Competes with dNTPs Active_Drug->DNA_Synthesis

Caption: HBV replication cycle and the inhibitory action of nucleoside analogs.

Experimental Protocols: A Closer Look at the Methodology

The in vitro comparison of this compound and Lamivudine relies on robust and well-defined experimental protocols. A common workflow for assessing the antiviral efficacy of these compounds against HBV is outlined below.

Key Experimental Steps:
  • Cell Culture: Human hepatoma cell lines, such as HuH-7 or HepG2, are cultured under standard conditions. These cell lines are susceptible to HBV DNA transfection and can support viral replication.

  • HBV DNA Transfection: A full-length HBV DNA genome is introduced into the cultured cells using a transient transfection method. This initiates the viral replication cycle within the cells.

  • Drug Treatment: Following transfection, the cells are treated with varying concentrations of this compound or Lamivudine. A control group of cells remains untreated.

  • Incubation: The treated and control cells are incubated for a defined period, typically several days, to allow for viral replication and to observe the effects of the antiviral compounds.

  • DNA Extraction: Intracellular HBV replicative intermediates are extracted from the cells. This involves lysing the cells and isolating the viral DNA.

  • Southern Blot Analysis: The extracted DNA is separated by size using agarose gel electrophoresis and then transferred to a membrane. A labeled DNA probe specific to HBV is used to detect and quantify the different forms of HBV DNA replicative intermediates. The intensity of the bands on the resulting autoradiogram corresponds to the amount of viral DNA, allowing for the determination of the inhibitory effect of the drugs[1][5][6][7][8][9].

  • Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on the host cells is determined using assays such as the MTT or neutral red uptake assay. This step is crucial for calculating the selectivity index[10].

Experimental Workflow for In Vitro Anti-HBV Drug Comparison Start Start Cell_Culture Culture HuH-7 Hepatoma Cells Start->Cell_Culture Transfection Transient Transfection with HBV DNA Cell_Culture->Transfection Drug_Treatment Treat Cells with This compound or Lamivudine (Varying Concentrations) Transfection->Drug_Treatment Incubation Incubate for Several Days Drug_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) on uninfected cells Drug_Treatment->Cytotoxicity_Assay DNA_Extraction Extract Intracellular HBV Replicative Intermediates Incubation->DNA_Extraction Southern_Blot Southern Blot Analysis - Separate DNA by size - Transfer to membrane - Hybridize with HBV probe DNA_Extraction->Southern_Blot Quantification Quantify HBV DNA (Band Intensity) Southern_Blot->Quantification IC50_Calculation Calculate IC50 Values Quantification->IC50_Calculation SI_Calculation Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calculation->SI_Calculation CC50_Calculation Calculate CC50 Values Cytotoxicity_Assay->CC50_Calculation CC50_Calculation->SI_Calculation End End SI_Calculation->End

Caption: Workflow for comparing the in vitro anti-HBV activity of compounds.

References

Head-to-head comparison of Lobucavir and Cidofovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two nucleoside/nucleotide analogs with antiviral activity: Lobucavir and Cidofovir. While this compound's development was halted, its broad-spectrum activity warrants a comparative analysis against the clinically approved Cidofovir, offering insights for ongoing antiviral research and development.

At a Glance: Key Differences

FeatureThis compoundCidofovir
Drug Class Guanosine nucleoside analogCytosine nucleotide analog
Development Status Discontinued (Phase III)Approved for CMV retinitis in AIDS patients
Primary Indication (Studied) Hepatitis B, Herpesvirus, CMVCMV retinitis
Mechanism of Action Competitive inhibitor of viral DNA polymeraseCompetitive inhibitor of viral DNA polymerase
Activation Requires triple phosphorylation by cellular kinasesRequires double phosphorylation by cellular kinases
Key Adverse Effect Carcinogenicity in long-term animal studies[1]Nephrotoxicity[2][3]

Antiviral Activity: A Quantitative Comparison

The following tables summarize the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound and Cidofovir against key DNA viruses. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: 50% Effective Concentration (EC50) in µM

VirusThis compoundCidofovir
Human Cytomegalovirus (HCMV) 0.005 (Ki for DNA polymerase)[4]0.46 - 0.47[5]
Herpes Simplex Virus-1 (HSV-1) Data not available in searched results3.3 - 18.0[5]
Hepatitis B Virus (HBV) Potent inhibitor (specific EC50 not found)[6][7]Data not available in searched results

Table 2: 50% Cytotoxic Concentration (CC50) in µM

Cell LineThis compoundCidofovir
Human Foreskin Fibroblast (HFF) Data not available in searched results>100[8]
KB cells Data not available in searched results>100[8]
Vero cells Data not available in searched resultsData not available in searched results
A549 cells Data not available in searched resultsIC50 value determined (specific CC50 not in abstract)[9]
HEK293 (OAT1 transfected) Data not available in searched resultsSignificantly increased cytotoxicity compared to wildtype[10]

Mechanism of Action: A Step-by-Step Look

Both this compound and Cidofovir are inhibitors of viral DNA polymerase, but their activation pathways differ.

This compound: As a guanosine nucleoside analog, this compound requires a three-step phosphorylation process, catalyzed entirely by host cellular kinases, to become the active triphosphate metabolite.[1][4] This active form then competes with the natural substrate, dGTP, for incorporation into the elongating viral DNA chain, leading to inhibition of viral replication.[6]

Cidofovir: Cidofovir is a nucleotide analog, meaning it already possesses a phosphonate group. It requires two phosphorylation steps, also carried out by host cellular enzymes, to form the active diphosphate metabolite.[2][11][12] This active metabolite then acts as a competitive inhibitor of viral DNA polymerase.[3][13]

Antiviral Mechanism of Action cluster_this compound This compound cluster_cidofovir Cidofovir This compound This compound Lobucavir_MP This compound Monophosphate This compound->Lobucavir_MP Cellular Kinase Lobucavir_DP This compound Diphosphate Lobucavir_MP->Lobucavir_DP Cellular Kinase Lobucavir_TP This compound Triphosphate (Active) Lobucavir_DP->Lobucavir_TP Cellular Kinase Viral_DNA_Polymerase_L Viral DNA Polymerase Lobucavir_TP->Viral_DNA_Polymerase_L Inhibition_L Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase_L->Inhibition_L Cidofovir Cidofovir Cidofovir_MP Cidofovir Monophosphate Cidofovir->Cidofovir_MP Cellular Kinase Cidofovir_DP Cidofovir Diphosphate (Active) Cidofovir_MP->Cidofovir_DP Cellular Kinase Viral_DNA_Polymerase_C Viral DNA Polymerase Cidofovir_DP->Viral_DNA_Polymerase_C Inhibition_C Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase_C->Inhibition_C

Phosphorylation pathways of this compound and Cidofovir.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of this compound and Cidofovir show notable differences in bioavailability and half-life.

Table 3: Pharmacokinetic Parameters

ParameterThis compoundCidofovir
Administration OralIntravenous
Bioavailability 30-40%[1]Poor (<5%)[14]
Terminal Half-life ~10 hours[1]~2.6 hours[15][16]
Active Metabolite Half-life Data not available24 - 65 hours (diphosphate)[2]
Elimination Primarily renalPrimarily renal (unchanged drug)[15][17]
Clearance Data not available~148 ml/h/kg[15][16]
Volume of Distribution (Vss) Data not available~500 ml/kg[15]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity (EC50)

This assay is a standard method for determining the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.

General Protocol:

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) is prepared in multi-well plates.[18]

  • Virus Inoculation: Cells are infected with a standardized amount of the virus.

  • Drug Treatment: The infected cells are then treated with serial dilutions of the antiviral compound.

  • Overlay: After an adsorption period, the cell monolayer is covered with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.[18]

  • Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 7 days for CMV).[18]

  • Staining and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation: The concentration of the drug that reduces the number of plaques by 50% compared to the virus control is calculated using regression analysis.[18]

Plaque Reduction Assay Workflow A Seed host cells in multi-well plates B Infect cells with virus A->B C Treat with serial dilutions of antiviral drug B->C D Add semi-solid overlay C->D E Incubate for plaque formation D->E F Stain cells and count plaques E->F G Calculate EC50 value F->G

Workflow of a typical plaque reduction assay.

MTT Assay for Cytotoxicity (CC50)

The MTT assay is a colorimetric assay used to assess cell viability and determine the cytotoxic potential of a compound.

General Protocol:

  • Cell Seeding: Host cells are seeded in 96-well plates and allowed to attach overnight.[14]

  • Compound Exposure: The cells are then exposed to serial dilutions of the test compound for a specified period (e.g., 48-72 hours).[14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[14]

  • CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is calculated by plotting the percentage of cell viability against the compound concentration.[14]

MTT Assay Workflow A Seed cells in 96-well plates B Expose cells to serial dilutions of compound A->B C Add MTT solution B->C D Incubate for formazan crystal formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate CC50 value F->G

Workflow of a typical MTT assay for cytotoxicity.

Conclusion

This compound demonstrated a promising broad-spectrum antiviral profile, particularly against HBV and CMV, with a potential advantage of oral bioavailability. However, its development was terminated due to long-term carcinogenic effects observed in animal studies. In contrast, Cidofovir, despite its poor oral bioavailability and significant nephrotoxicity that requires careful management, has found a clinical niche for the treatment of CMV retinitis in immunocompromised patients.

The comparison highlights the critical balance between efficacy and safety in antiviral drug development. While the direct comparative quantitative data is limited, the available information suggests that both compounds are potent inhibitors of viral DNA synthesis. The differing phosphorylation requirements and pharmacokinetic profiles provide valuable structure-activity relationship insights for the design of future nucleoside/nucleotide analogs with improved therapeutic indices.

References

Lobucavir Demonstrates Potent Activity Against Ganciclovir-Resistant Cytomegalovirus, Bypassing Common Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – In a significant development for antiviral research, studies have demonstrated that Lobucavir, a nucleoside analog, maintains its potent antiviral activity against strains of human cytomegalovirus (HCMV) that have developed resistance to the commonly prescribed antiviral drug, ganciclovir. This lack of cross-resistance is attributed to this compound's unique activation pathway, which does not rely on the viral UL97 protein kinase, the primary site of mutations leading to ganciclovir resistance.

Researchers and drug development professionals will find this guide a comprehensive resource on the cross-resistance profile of this compound compared to other nucleoside analogs. The data presented underscores this compound's potential as a valuable therapeutic option for managing drug-resistant HCMV and herpes simplex virus (HSV) infections.

Comparative Antiviral Activity of this compound

Quantitative analysis of this compound's efficacy against various drug-resistant viral strains reveals its significant advantage. The following tables summarize the 50% effective concentration (EC50) values of this compound and other nucleoside analogs against wild-type and resistant HCMV and HSV strains.

Table 1: Comparative Activity against Ganciclovir-Resistant HCMV Strains

Virus StrainGenotypeThis compound EC50 (µM)Ganciclovir EC50 (µM)
AD169 (Wild-Type)UL97 Wild-Type4.6 ± 0.94.8 ± 1.2
GCVr (Clinical Isolate)UL97 Mutant (M460V)5.2 ± 1.1>100
GCVr (Clinical Isolate)UL97 Mutant (L595S)4.9 ± 1.0>100

Data sourced from studies employing plaque reduction assays.

Table 2: Cross-Resistance Profile against Acyclovir-Resistant HSV-1 Strains

Virus StrainGenotypeThis compound IC50 (µM)Acyclovir IC50 (µM)Penciclovir IC50 (µM)
KOS (Wild-Type)TK Wild-Type0.20.50.3
ACVr (Lab Strain)TK-deficient8.5>50>50
ACVr (Clinical Isolate)TK-altered1.22515

IC50 values were determined by plaque reduction assays.

Mechanism of Action and Resistance

The primary mechanism of resistance to nucleoside analogs like ganciclovir and acyclovir involves mutations in viral enzymes responsible for their activation. For HCMV, mutations in the UL97 protein kinase prevent the efficient phosphorylation of ganciclovir to its active form. Similarly, in HSV, mutations in the thymidine kinase (TK) gene lead to acyclovir resistance.

This compound circumvents this resistance mechanism. Studies have shown that this compound is phosphorylated to its active triphosphate form by cellular kinases, independent of the viral UL97 or TK enzymes.[1] This allows this compound to effectively inhibit viral DNA polymerase even in strains that are resistant to other nucleoside analogs.

Below is a diagram illustrating the activation pathways of this compound and Ganciclovir in HCMV-infected cells.

Antiviral Activation Pathway Activation of this compound vs. Ganciclovir in HCMV-Infected Cells cluster_this compound This compound Pathway cluster_ganciclovir Ganciclovir Pathway This compound This compound This compound-MP This compound-MP This compound->this compound-MP Cellular Kinases This compound-DP This compound-DP This compound-MP->this compound-DP Cellular Kinases This compound-TP (Active) This compound-TP (Active) This compound-DP->this compound-TP (Active) Cellular Kinases Inhibition of Viral DNA Polymerase Inhibition of Viral DNA Polymerase This compound-TP (Active)->Inhibition of Viral DNA Polymerase Ganciclovir Ganciclovir Ganciclovir-MP Ganciclovir-MP Ganciclovir->Ganciclovir-MP HCMV UL97 Kinase Ganciclovir-DP Ganciclovir-DP Ganciclovir-MP->Ganciclovir-DP Cellular Kinases Ganciclovir-TP (Active) Ganciclovir-TP (Active) Ganciclovir-DP->Ganciclovir-TP (Active) Cellular Kinases Ganciclovir-TP (Active)->Inhibition of Viral DNA Polymerase Experimental Workflow Plaque Reduction Assay Workflow A Seed and grow host cells to confluence B Infect cell monolayers with virus A->B C Add serial dilutions of antiviral drug B->C D Incubate to allow plaque formation C->D E Fix and stain cell monolayers D->E F Count plaques and calculate EC50/IC50 E->F

References

A Comparative Guide to Validating the Antiviral Activity of Newly Synthesized Lobucavir

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiviral efficacy of newly synthesized Lobucavir. It outlines detailed experimental protocols, presents a comparative analysis with established antiviral agents, and visualizes key processes to ensure clarity and reproducibility. This compound is a guanine nucleoside analog with demonstrated broad-spectrum activity against herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV).[1] Its mechanism of action involves the inhibition of viral DNA polymerase after being phosphorylated into its active triphosphate form within infected cells.[1][2][3]

Experimental Validation Workflow

The validation of a new antiviral compound follows a structured pipeline, beginning with an assessment of its toxicity to host cells, followed by specific assays to determine its efficacy against the target virus. This workflow ensures that the observed antiviral effects are a direct result of inhibiting viral replication and not due to compound-induced cell death.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Antiviral Efficacy Testing cluster_2 Phase 3: Comparative Analysis synthesis Synthesis & Purification of this compound cytotoxicity Cytotoxicity Assay (MTT/MTS) on Host Cell Lines synthesis->cytotoxicity cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->cc50 plaque_assay Plaque Reduction Assay cc50->plaque_assay yield_assay Virus Yield Reduction Assay cc50->yield_assay ic50 Determine IC50 (50% Inhibitory Concentration) plaque_assay->ic50 yield_assay->ic50 si_calc Calculate Selectivity Index (SI) SI = CC50 / IC50 ic50->si_calc comparison Compare Data with Reference Antivirals si_calc->comparison conclusion Evaluate Therapeutic Potential comparison->conclusion

Caption: Experimental workflow for validating this compound's antiviral activity.

Mechanism of Action: Viral DNA Polymerase Inhibition

This compound functions as a nucleoside analog. After entering a cell, it is converted by cellular enzymes into this compound triphosphate. This active form mimics the natural building blocks of DNA, specifically deoxyguanosine triphosphate (dGTP). It competes with dGTP for incorporation into the growing viral DNA chain by the viral DNA polymerase. Its integration ultimately disrupts the replication process, acting as a non-obligate chain terminator and inhibiting the synthesis of new viral DNA.[1][4]

G cluster_cell Host Cell cluster_virus Viral Replication This compound This compound lobucavir_p Cellular Kinases This compound->lobucavir_p lobucavir_tp This compound-TP (Active Form) lobucavir_p->lobucavir_tp v_pol Viral DNA Polymerase lobucavir_tp->v_pol Competes with dGTP v_dna Viral DNA Template v_dna->v_pol v_dna_new New Viral DNA v_pol->v_dna_new Synthesis block block v_pol->block Inhibition dgtp dGTP (Natural Nucleotide) dgtp->v_pol

References

A Comparative Analysis of Lobucavir Triphosphate and Acyclovir Triphosphate for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent antiviral compounds, Lobucavir triphosphate and Acyclovir triphosphate. Both are nucleoside analogs that effectively inhibit viral DNA synthesis, but they exhibit key differences in their activation, mechanism of action, and spectrum of activity. This analysis is intended to inform research and development efforts in the pursuit of novel antiviral therapies.

Introduction

Acyclovir, a cornerstone of anti-herpetic therapy, and this compound, a broad-spectrum antiviral agent, are both guanosine analogs that, in their triphosphate forms, act as competitive inhibitors of viral DNA polymerases. Acyclovir triphosphate is the active metabolite of the widely used antiviral drug Acyclovir, primarily effective against herpesviruses.[1] this compound is a guanine analog that has demonstrated antiviral activity against a broader range of viruses, including herpesviruses, hepatitis B virus (HBV), and human cytomegalovirus (HCMV).[2] Understanding the nuances of their biochemical and cellular activity is crucial for the strategic development of next-generation antiviral agents.

Mechanism of Action

Both this compound triphosphate and Acyclovir triphosphate function as chain terminators of viral DNA synthesis, but their activation pathways and precise inhibitory mechanisms differ.

Acyclovir Triphosphate: Acyclovir is a prodrug that requires a three-step phosphorylation process to become the active Acyclovir triphosphate.[3] The initial and rate-limiting step is the monophosphorylation by a virus-encoded thymidine kinase (TK), which confers its high selectivity for virus-infected cells.[4] Cellular kinases then catalyze the subsequent phosphorylation to the di- and triphosphate forms.[3] Acyclovir triphosphate competitively inhibits the viral DNA polymerase by mimicking deoxyguanosine triphosphate (dGTP).[5][6] Upon incorporation into the growing viral DNA strand, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[5]

This compound Triphosphate: this compound is also a guanine analog that must be phosphorylated to its active triphosphate form by intracellular enzymes.[2] However, a key distinction is that its phosphorylation can occur in the absence of viral-specific enzymes like the UL97 protein kinase in HCMV-infected cells.[7] This allows this compound to be effective against certain strains of HCMV that are resistant to ganciclovir due to mutations in the UL97 gene.[7] this compound triphosphate also competitively inhibits viral DNA polymerase.[8] It is classified as a non-obligate chain terminator, meaning that after its incorporation, it may allow for the addition of a few more nucleotides before DNA synthesis is ultimately halted.[2][8]

Mechanism_of_Action_Comparison cluster_Acyclovir Acyclovir Triphosphate cluster_this compound This compound Triphosphate Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Cellular Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Cellular Kinases vDNAP_A Viral DNA Polymerase ACV_TP->vDNAP_A Competitive Inhibition DNA_Chain_A Viral DNA Elongation vDNAP_A->DNA_Chain_A Incorporation dGTP_A dGTP dGTP_A->vDNAP_A Natural Substrate Chain_Termination_A Chain Termination DNA_Chain_A->Chain_Termination_A Obligate This compound This compound LBV_MP This compound Monophosphate This compound->LBV_MP Cellular Kinases LBV_DP This compound Diphosphate LBV_MP->LBV_DP Cellular Kinases LBV_TP This compound Triphosphate LBV_DP->LBV_TP Cellular Kinases vDNAP_L Viral DNA Polymerase LBV_TP->vDNAP_L Competitive Inhibition DNA_Chain_L Viral DNA Elongation vDNAP_L->DNA_Chain_L Incorporation dGTP_L dGTP dGTP_L->vDNAP_L Natural Substrate Chain_Termination_L Delayed Chain Termination DNA_Chain_L->Chain_Termination_L Non-Obligate

Caption: Comparative signaling pathways of Acyclovir and this compound activation and action.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The following tables summarize the available quantitative data for this compound triphosphate and Acyclovir triphosphate. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies.

Table 1: Inhibition of Viral DNA Polymerases (Ki values)

CompoundVirusTarget EnzymeKi (µM)Reference
Acyclovir triphosphate Herpes Simplex Virus Type 1 (HSV-1)DNA Polymerase0.03[9]
Human DNA Polymerase αDNA Polymerase0.15[9]
Epstein-Barr Virus (EBV)DNA Polymerase9.8[9]
Human DNA Polymerase βDNA Polymerase11.9[9]
This compound triphosphate Human Cytomegalovirus (HCMV)DNA Polymerase0.005[7]

Table 2: Antiviral Activity (IC50 values)

CompoundVirusCell LineIC50 (µM)Reference
Acyclovir Herpes Simplex Virus Type 1 (HSV-1)Macrophages0.0025[10]
Herpes Simplex Virus Type 1 (HSV-1)Vero8.5[10]
Herpes Simplex Virus Type 1 (HSV-1)MRC-53.3[10]
Varicella-Zoster Virus (VZV)MRC-54.0 (as Penciclovir)[2]
This compound Hepatitis B Virus (HBV)HepG2 2.2.15-[11]
Lamivudine-resistant HBV (M550V)HepAD79Effective[11]

Table 3: Cytotoxicity (CC50 values)

CompoundCell LineCC50 (µM)Reference
Acyclovir Vero>6400[8]
Macrophages>20[10]
MRC-5>20[10]
This compound --Data not available

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of antiviral compounds. Below are protocols for key experiments cited in this guide.

Polymerase Inhibition Assay (Determination of Ki)

This assay measures the ability of a compound to inhibit the activity of a purified viral or cellular DNA polymerase.

Polymerase_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Purified DNA Polymerase - Primer/Template DNA - Radiolabeled dNTP - Varying concentrations of Inhibitor (e.g., ACV-TP or LBV-TP) - Competing dNTP (e.g., dGTP) Start->Prepare_Reaction Incubate Incubate at Optimal Temperature (e.g., 37°C) Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Separate_Products Separate DNA Products (e.g., Gel Electrophoresis) Stop_Reaction->Separate_Products Quantify Quantify Incorporated Radioactivity Separate_Products->Quantify Analyze Data Analysis: - Determine reaction velocities - Plot Michaelis-Menten or Lineweaver-Burk plots - Calculate Ki value Quantify->Analyze End End Analyze->End

Caption: General workflow for a polymerase inhibition assay to determine the Ki value.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the purified viral or cellular DNA polymerase, a suitable primer/template DNA substrate, a radiolabeled deoxynucleoside triphosphate (dNTP) for detection, varying concentrations of the inhibitor (this compound triphosphate or Acyclovir triphosphate), and the corresponding natural dNTP (dGTP) as a competitor.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific polymerase (typically 37°C) for a defined period to allow DNA synthesis to occur.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the magnesium ions required for polymerase activity.

  • Product Separation: Separate the newly synthesized, radiolabeled DNA products from the unincorporated dNTPs using techniques like gel electrophoresis or precipitation.

  • Quantification: Quantify the amount of incorporated radioactivity in the DNA products using a scintillation counter or phosphorimager.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using Michaelis-Menten or Lineweaver-Burk plots to determine the mode of inhibition and calculate the inhibition constant (Ki).

Plaque Reduction Assay (Determination of IC50)

This cell-based assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) that produces a countable number of plaques.

  • Compound Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound (this compound or Acyclovir).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus and cell line).

  • Plaque Visualization: Fix the cells with a fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

MTT Assay (Determination of CC50)

The MTT assay is a colorimetric assay used to assess the cytotoxicity of a compound on cultured cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate for a Defined Period (e.g., 24-72 hours) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent to each Well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of Formazan Crystals) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_CC50 Calculate Cell Viability and Determine CC50 Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that is relevant to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

Both this compound triphosphate and Acyclovir triphosphate are potent inhibitors of viral DNA synthesis. Acyclovir triphosphate's reliance on viral thymidine kinase for activation provides a high degree of selectivity and a favorable safety profile for the treatment of herpesvirus infections. However, this also limits its spectrum of activity. This compound triphosphate exhibits a broader antiviral spectrum and can be effective against certain drug-resistant viral strains due to its different activation pathway. The quantitative data and experimental protocols provided in this guide offer a foundation for further comparative studies and the rational design of new antiviral agents with improved efficacy and resistance profiles. Future research should focus on direct, head-to-head comparisons of these compounds under standardized assay conditions to provide a more definitive assessment of their relative potencies and therapeutic potential.

References

Lobucavir: A Comparative Benchmark Against Modern Antiviral Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral potency of Lobucavir against contemporary antiviral agents for Cytomegalovirus (CMV) and Hepatitis B Virus (HBV). While this compound, a broad-spectrum nucleoside analog, showed promise in early clinical trials, its development was halted.[1] This document serves as a valuable resource by benchmarking its performance based on available data against current standards of care, namely Ganciclovir for CMV, and Entecavir and Tenofovir for HBV.

Comparative Antiviral Potency

DrugViral TargetPotency Metric (Concentration)Cell Line/AssayReference
This compound Hepatitis B Virus (HBV)EC50: Not explicitly quantified in available literature, but showed potent inhibition of viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization.In vitro studies[1]
Cytomegalovirus (CMV)Antiviral activity demonstrated, with a mechanism of action similar to its effect on HBV.In vitro studies[1]
Ganciclovir Cytomegalovirus (CMV)Mean IC50: 1.7 µM (range: 0.2-5.3 µM)Plaque reduction assay with clinical CMV isolates[2]
Median IC50: 2.15 µMViral replication inhibition assay[3]
Entecavir Hepatitis B Virus (HBV)EC50: 0.003 µmol/L (3 nM)HBV inhibitory activity assay[4]
Demonstrated 30- to 2200-fold greater efficacy in reducing viral DNA replication in vitro compared to lamivudine.In vitro studies[5]
Tenofovir Hepatitis B Virus (HBV)Shown to have comparable or superior antiviral activity to adefovir on a molar basis in vitro.In vitro studies[5]
In clinical trials, Tenofovir was found to be highly effective in reducing HBV DNA levels.Clinical studies[6][7][8][9]

Mechanisms of Action

This compound, Ganciclovir, Entecavir, and Tenofovir are all nucleoside or nucleotide analogs that target viral DNA polymerase. However, there are subtle differences in their activation and inhibitory mechanisms.

  • This compound : As a guanine analog, this compound requires intracellular phosphorylation to its triphosphate form to become active.[1] It then interferes with the viral DNA polymerase. In HBV, it has been shown to inhibit viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization.[1] It acts as a non-obligate chain terminator, meaning that after its incorporation into the growing DNA chain, it is thought to induce a conformational change that hinders the polymerase's activity a few nucleotides downstream.[1] Its mechanism against CMV is reported to be similar.[1]

  • Ganciclovir : This acyclic guanosine analog also requires intracellular phosphorylation to its active triphosphate form.[10] In CMV-infected cells, the initial phosphorylation is efficiently carried out by the viral-encoded protein kinase UL97, which contributes to its selectivity. Subsequent phosphorylations are completed by cellular kinases. Ganciclovir triphosphate then competitively inhibits the viral DNA polymerase and can also be incorporated into the viral DNA, leading to chain termination.

  • Entecavir : A guanosine nucleoside analog, Entecavir is phosphorylated intracellularly to its active triphosphate form.[5] It potently inhibits HBV DNA polymerase at all three of its functional activities: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[11]

  • Tenofovir : Tenofovir is a nucleotide analog (specifically, an adenosine 5'-monophosphate analog). It is administered as a prodrug (Tenofovir disoproxil fumarate or Tenofovir alafenamide) to enhance oral bioavailability. Inside the cell, it is converted to Tenofovir diphosphate, its active form. Tenofovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it causes chain termination due to the lack of a 3'-hydroxyl group.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiviral potency.

Plaque Reduction Assay (for CMV)

This assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

a. Cell Preparation:

  • Human embryonic lung fibroblasts (e.g., MRC-5) are seeded in 6- or 12-well plates.

  • The cells are grown to confluence at 37°C in a humidified CO2 incubator.

b. Virus Inoculation and Drug Treatment:

  • Serial dilutions of the antiviral compounds (e.g., this compound, Ganciclovir) are prepared in cell culture medium.

  • The confluent cell monolayers are washed with phosphate-buffered saline (PBS).

  • A standardized amount of CMV (typically 50-100 plaque-forming units per well) is mixed with the different concentrations of the antiviral drug.

  • This mixture is then added to the cell monolayers and incubated for 1-2 hours to allow for viral adsorption.

c. Overlay and Incubation:

  • After the incubation period, the virus-drug inoculum is removed.

  • The cell monolayers are then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the respective drug concentrations. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • The plates are incubated for 7-14 days at 37°C in a CO2 incubator until plaques are visible.

d. Staining and Plaque Counting:

  • The overlay medium is removed, and the cells are fixed with a solution like 10% formalin.

  • The cell monolayers are then stained with a solution such as 0.1% crystal violet, which stains the living cells. Plaques appear as clear, unstained areas.

  • The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control (no drug) is calculated for each drug concentration.

  • The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

HBV DNA Polymerase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the HBV DNA polymerase.

a. Enzyme and Template Preparation:

  • Recombinant HBV DNA polymerase is purified from an expression system (e.g., baculovirus-infected insect cells or E. coli).

  • A DNA template-primer is prepared. This can be a homopolymeric template like poly(dA)-oligo(dT) or a more specific HBV-related sequence.

b. Inhibition Assay:

  • The reaction mixture is prepared containing a buffer, divalent cations (e.g., MgCl2), dNTPs (with one being radiolabeled, e.g., [³H]dTTP or [α-³²P]dATP), the DNA template-primer, and the HBV DNA polymerase.

  • Serial dilutions of the test compounds (e.g., the triphosphate forms of this compound, Entecavir, and Tenofovir) are added to the reaction mixtures.

  • The reactions are initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).

c. Measurement of DNA Synthesis:

  • The reactions are stopped by the addition of a solution like cold trichloroacetic acid (TCA).

  • The acid-precipitable material (newly synthesized DNA) is collected on glass fiber filters.

  • The filters are washed to remove unincorporated radiolabeled dNTPs.

  • The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.

  • The percentage of inhibition of polymerase activity is calculated for each drug concentration relative to a no-drug control.

  • The IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity) is determined from the dose-response curve.

Visualizations

Signaling Pathway Diagrams

Ganciclovir_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (CMV-infected cell) Ganciclovir Ganciclovir GCV_MP Ganciclovir Monophosphate Ganciclovir->GCV_MP Viral Kinase (UL97) GCV_DP Ganciclovir Diphosphate GCV_MP->GCV_DP Cellular Kinases GCV_TP Ganciclovir Triphosphate (Active) GCV_DP->GCV_TP Cellular Kinases GCV_TP->Inhibition Viral_Polymerase Viral DNA Polymerase Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA

Lobucavir_Entecavir_Tenofovir_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (HBV-infected cell) This compound This compound Lobucavir_TP This compound Triphosphate (Active) This compound->Lobucavir_TP Cellular Kinases Entecavir Entecavir Entecavir_TP Entecavir Triphosphate (Active) Entecavir->Entecavir_TP Cellular Kinases Tenofovir_Prodrug Tenofovir Prodrug Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_Prodrug->Tenofovir_DP Cellular Enzymes Lobucavir_TP->Inhibition Entecavir_TP->Inhibition Tenofovir_DP->Inhibition Viral_Polymerase Viral DNA Polymerase (Reverse Transcriptase) Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA

Experimental Workflow Diagram

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Prepare Host Cell Monolayer Infection Infect Cells with Virus and Treat with Drugs Cell_Culture->Infection Drug_Dilution Prepare Serial Dilutions of Antiviral Drugs Drug_Dilution->Infection Virus_Stock Prepare Standardized Virus Stock Virus_Stock->Infection Incubation Incubate for Viral Replication/Plaque Formation Infection->Incubation Quantification Quantify Viral Activity (e.g., Plaque Counting, DNA levels) Incubation->Quantification Dose_Response Generate Dose-Response Curves Quantification->Dose_Response IC50_EC50 Calculate IC50/EC50 Values Dose_Response->IC50_EC50

References

A Researcher's Guide to Statistical Analysis for Comparing Antiviral Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, rigorously comparing the efficacy of different antiviral compounds is paramount. This guide provides a comprehensive framework for the statistical analysis of antiviral drug performance, supported by detailed experimental protocols and data visualization tools. By adhering to these standards, researchers can ensure their findings are robust, reproducible, and clearly communicated.

Data Presentation: A Foundation for Comparison

Clear and structured presentation of quantitative data is essential for direct comparison of antiviral drug efficacy. The following tables summarize key metrics derived from common in vitro assays.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

Antiviral CompoundVirus StrainCell LineIC50 (µM)¹EC50 (µM)²CC50 (µM)³Selectivity Index (SI)⁴
Drug AInfluenza A/H1N1MDCK2.51.8>100>40.0
Drug BInfluenza A/H1N1MDCK5.24.1>100>19.2
OseltamivirInfluenza A/H1N1MDCK0.80.6>100>125.0
Drug CSARS-CoV-2Vero E61.10.98577.3
Drug DSARS-CoV-2Vero E63.72.9>100>27.0
RemdesivirSARS-CoV-2Vero E60.70.598140.0

¹ IC50 (Half-maximal inhibitory concentration): Concentration of a drug required to inhibit 50% of the viral replication.[1] ² EC50 (Half-maximal effective concentration): Concentration of a drug that induces a response halfway between the baseline and maximum effect. ³ CC50 (Half-maximal cytotoxic concentration): Concentration of a drug that results in the death of 50% of the host cells.[1] ⁴ Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile.

Table 2: Comparison of Virus Titer Reduction

Antiviral CompoundVirus StrainAssay MethodTiter Reduction (log10 PFU/mL) at 10x IC50
Drug AInfluenza A/H1N1Yield Reduction Assay3.2
Drug BInfluenza A/H1N1Yield Reduction Assay2.5
OseltamivirInfluenza A/H1N1Yield Reduction Assay4.1
Drug CSARS-CoV-2Plaque Reduction Neutralization Test3.8
Drug DSARS-CoV-2Plaque Reduction Neutralization Test2.9
RemdesivirSARS-CoV-2Plaque Reduction Neutralization Test4.5

Statistical Analysis: Ensuring Meaningful Comparisons

Comparing IC50 and EC50 Values

To determine if the observed differences in IC50 or EC50 values between two or more drugs are statistically significant, the following tests are recommended:

  • t-test: When comparing the means of two groups (e.g., the IC50 of Drug A vs. Drug B), an independent samples t-test is appropriate.[2] This test will determine if the difference between the two means is likely due to a real effect or simply due to chance.

  • Analysis of Variance (ANOVA): When comparing the means of three or more groups (e.g., the IC50s of Drug A, Drug B, and a control), a one-way ANOVA should be used.[3][4] If the ANOVA result is significant, post-hoc tests (such as Tukey's HSD) can be performed to identify which specific groups differ from each other.

Analyzing Dose-Response Curves

The relationship between drug concentration and viral inhibition is typically represented by a dose-response curve. Non-linear regression is the standard method for fitting these curves and deriving parameters like IC50 and EC50.[5][6] The goodness-of-fit of the model should be assessed using statistical parameters.

The following diagram illustrates a logical workflow for selecting the appropriate statistical test for comparing antiviral drug efficacy data.

G Start Start: Efficacy Data Decision1 Number of Drugs to Compare? Start->Decision1 TwoDrugs Two Drugs Decision1->TwoDrugs Two ThreeOrMore Three or More Drugs Decision1->ThreeOrMore ≥3 TTest Perform Independent Samples t-test TwoDrugs->TTest ANOVA Perform One-Way ANOVA ThreeOrMore->ANOVA End End: Statistical Conclusion TTest->End PostHoc ANOVA Significant? ANOVA->PostHoc Tukey Perform Post-Hoc Test (e.g., Tukey's HSD) PostHoc->Tukey Yes PostHoc->End No Tukey->End

Fig 1. Statistical Test Selection Workflow

Experimental Protocols: Methodologies for Key Assays

Detailed and standardized experimental protocols are the bedrock of reliable and comparable antiviral efficacy data.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a highly sensitive and specific "gold standard" assay for quantifying neutralizing antibodies and the inhibitory effect of antiviral compounds.[7]

Principle: This assay measures the ability of a drug to reduce the number of virus plaques (localized areas of cell death) in a cell monolayer.[8]

Detailed Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and incubate until a confluent monolayer is formed.[9]

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in a virus diluent.

  • Virus-Compound Incubation: Mix a standard amount of virus with each drug dilution and incubate to allow the drug to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-drug mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., methylcellulose or agarose) to restrict virus spread to adjacent cells.[7]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.[10]

Tissue Culture Infectious Dose 50 (TCID50) Assay

The TCID50 assay is used to determine the virus titer by quantifying the amount of virus required to infect 50% of the inoculated cell cultures.[11]

Principle: This endpoint dilution assay relies on observing the cytopathic effect (CPE) of the virus on host cells.

Detailed Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a monolayer.[11][12]

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus sample.[11]

  • Infection: Inoculate replicate wells with each virus dilution. Include a cell control (no virus).[11]

  • Incubation: Incubate the plate and observe daily for the appearance of CPE.

  • Scoring: After the incubation period (typically 5-7 days), score each well as positive or negative for CPE.

  • Calculation: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL.[13][14]

Virus Yield Reduction Assay

This assay provides a quantitative measure of an antiviral compound's ability to inhibit the production of infectious virus particles.[13][15]

Principle: Cells are infected with a virus in the presence of an antiviral drug, and the amount of new progeny virus produced is then titrated.[13]

Detailed Protocol:

  • Cell Infection: Infect a confluent monolayer of cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of the antiviral compound.

  • Incubation: Incubate the cultures for a full replication cycle of the virus.

  • Virus Harvest: Harvest the cell culture supernatant (and/or cell lysate) containing the progeny virus.

  • Virus Titer Determination: Determine the virus titer in the harvested samples using a plaque assay or TCID50 assay.

  • Data Analysis: Compare the virus titers from the drug-treated wells to the virus control (no drug) to calculate the percentage of virus yield reduction.

The following diagram illustrates a typical experimental workflow for screening antiviral compounds.

G Start Start: Antiviral Compound Library PrimaryScreen Primary Screening (e.g., CPE Inhibition Assay) Start->PrimaryScreen HitSelection Active Compounds? PrimaryScreen->HitSelection HitSelection->Start No SecondaryAssay Secondary Assays (PRNT, Yield Reduction) HitSelection->SecondaryAssay Yes DoseResponse Dose-Response and IC50 Determination SecondaryAssay->DoseResponse Cytotoxicity Cytotoxicity Assay (CC50 Determination) DoseResponse->Cytotoxicity SI_Calculation Selectivity Index (SI) Calculation Cytotoxicity->SI_Calculation LeadSelection Lead Compound Selection SI_Calculation->LeadSelection

Fig 2. Antiviral Drug Screening Workflow

Signaling Pathways: Understanding the Mechanism of Action

Many antiviral drugs exert their effects by targeting specific host cell signaling pathways that are hijacked by viruses for their replication. The JAK-STAT and NF-κB pathways are two such critical pathways.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a key component of the innate immune response to viral infections.[16] Upon viral recognition, interferons are produced, which then activate the JAK-STAT pathway, leading to the expression of hundreds of antiviral genes.[16][17] Viruses have evolved various mechanisms to antagonize this pathway to evade the host immune response.[18]

G cluster_cell Host Cell IFNR Interferon Receptor JAK JAK IFNR->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes ISGs Interferon-Stimulated Genes (ISGs) pSTAT->ISGs Induces Transcription in Nucleus Antiviral Antiviral Response ISGs->Antiviral Interferon Interferon Interferon->IFNR Binds

Fig 3. Simplified JAK-STAT Signaling Pathway
The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway plays a central role in regulating immune and inflammatory responses.[19][20] Many viruses have evolved strategies to manipulate the NF-κB pathway to promote their own replication and survival.[19][21]

G cluster_cell Host Cell IKK IKK Complex IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB Phosphorylated NFkB NF-κB Genes Pro-inflammatory & Immune Genes NFkB->Genes Induces Transcription in Nucleus NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IKK Activated by NFkB_IkB->IkB NFkB_IkB->NFkB Releases pIkB->IkB Degraded Response Immune Response Genes->Response Viral_Signal Viral Signal (e.g., PAMPs) Viral_Signal->IKK Activates

Fig 4. Simplified NF-κB Signaling Pathway

References

Validating a Lobucavir-Resistant Viral Strain: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize viral strains with suspected resistance to Lobucavir. Given the discontinuation of this compound's clinical development, publicly available data on resistant strains is scarce. This document, therefore, presents a comparative analysis based on a hypothetical this compound-resistant Hepatitis B Virus (HBV) strain, drawing parallels with known resistance mechanisms of other nucleoside/nucleotide analogs. The methodologies and data presented herein offer a robust template for investigating potential resistance to this compound and other antiviral compounds.

Mechanism of Action: this compound

This compound is a guanine nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, inhibits viral DNA polymerase.[1][2][3] It acts as a non-obligate chain terminator, meaning it can be incorporated into the growing viral DNA chain and, while not immediately stopping elongation, it is thought to cause a conformational change that hinders further polymerase activity.[1] this compound has demonstrated broad-spectrum activity against herpesviruses, cytomegalovirus (CMV), and Hepatitis B virus (HBV).[1]

Hypothetical this compound-Resistant HBV Strain

For the purpose of this guide, we will consider a hypothetical this compound-resistant HBV strain harboring a combination of mutations in the reverse transcriptase (RT) domain of the viral polymerase. These mutations are analogous to those conferring resistance to other nucleoside analogs like lamivudine and entecavir.[4][5] The hypothetical mutations are:

  • rtM204V: A primary resistance mutation known to confer high-level resistance to lamivudine.

  • rtL180M: A compensatory mutation often appearing with rtM204V that can restore viral fitness.

  • rtA181T: A mutation associated with resistance to adefovir and reduced susceptibility to tenofovir.[6]

Data Presentation: Comparative Antiviral Efficacy

The following table summarizes the hypothetical 50% effective concentration (EC50) values of this compound and alternative antiviral agents against wild-type (WT) and the hypothetical this compound-Resistant (LR) HBV strain. EC50 is the concentration of a drug that gives half-maximal response.

Antiviral AgentWild-Type HBV EC50 (µM)Hypothetical this compound-Resistant HBV EC50 (µM)Fold Change in EC50 (LR/WT)
This compound 0.1>10>100
Lamivudine0.2>20>100
Adefovir0.55.010
Entecavir0.010.550
Tenofovir0.150.755

Note: Data for the hypothetical strain is extrapolated from studies on lamivudine and adefovir-resistant HBV. A study has shown that lamivudine-resistant HBV remains susceptible to this compound, suggesting this compound may have a different resistance profile than lamivudine alone.

Experimental Protocols

Generation of a Resistant Viral Strain (In Vitro Selection)

This protocol describes the method for selecting a resistant viral strain in a laboratory setting.

Objective: To generate a viral strain with reduced susceptibility to this compound through serial passage in the presence of increasing drug concentrations.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Cell culture medium and supplements

  • This compound

  • Virus stock (wild-type HBV)

  • 96-well plates, flasks, and other cell culture consumables

  • CO2 incubator

Methodology:

  • Initial Infection: Seed HepG2.2.15 cells in a 96-well plate and infect with wild-type HBV at a low multiplicity of infection (MOI).

  • Drug Exposure: After infection, add increasing concentrations of this compound to the cell culture medium, starting from a concentration below the known EC50.

  • Serial Passage: Culture the infected cells until cytopathic effect (CPE) is observed or for a set period. Harvest the supernatant containing progeny virus.

  • Escalation of Drug Concentration: Use the harvested virus to infect fresh cells, this time with a slightly higher concentration of this compound.

  • Repeat Passages: Repeat the serial passage process for multiple rounds, gradually increasing the this compound concentration.

  • Isolation of Resistant Clones: Once a viral population demonstrates the ability to replicate in the presence of high concentrations of this compound, isolate individual viral clones through plaque purification.

  • Confirmation of Resistance: Characterize the phenotype and genotype of the isolated clones to confirm resistance.

Phenotypic Assay: Plaque Reduction Assay

This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).

Objective: To quantify the susceptibility of wild-type and potentially resistant viral strains to this compound and other antivirals.

Materials:

  • Confluent monolayer of susceptible cells (e.g., HepG2) in 6-well plates

  • Virus stocks (wild-type and putative resistant strains)

  • Serial dilutions of antiviral drugs (this compound, Lamivudine, etc.)

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Methodology:

  • Cell Seeding: Plate susceptible cells in 6-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Drug Application: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the antiviral drug.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the EC50 value by determining the drug concentration that reduces the plaque number by 50% compared to the no-drug control.

Genotypic Assay: Sequencing of the Viral Polymerase Gene

This assay identifies mutations in the viral genome that may confer drug resistance.

Objective: To identify specific genetic mutations in the viral polymerase gene of the resistant strain.

Materials:

  • Viral DNA/RNA extraction kit

  • Primers specific for the HBV polymerase gene

  • PCR amplification reagents

  • DNA sequencing equipment (Sanger or Next-Generation Sequencing platforms)

  • Sequence analysis software

Methodology:

  • Nucleic Acid Extraction: Extract viral DNA from the supernatant of infected cell cultures or from patient samples.

  • PCR Amplification: Amplify the entire or specific regions of the viral polymerase gene using specific primers.

  • DNA Sequencing: Sequence the amplified PCR products using either Sanger sequencing for individual clones or Next-Generation Sequencing (NGS) for a population analysis.

  • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence to identify nucleotide and amino acid changes.

  • Mutation Interpretation: Correlate the identified mutations with known resistance profiles of similar antiviral drugs.

Visualizations

Lobucavir_Mechanism_of_Action This compound This compound (Prodrug) Phosphorylation Intracellular Phosphorylation This compound->Phosphorylation Lobucavir_TP This compound Triphosphate (Active Form) Phosphorylation->Lobucavir_TP Viral_Polymerase Viral DNA Polymerase Lobucavir_TP->Viral_Polymerase Incorporation Inhibition Inhibition Lobucavir_TP->Inhibition Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA Inhibition->Viral_Polymerase Experimental_Workflow cluster_0 In Vitro Selection cluster_1 Validation cluster_2 Characterization start Wild-Type Virus passage Serial Passage with Increasing this compound start->passage isolation Isolate Resistant Clones passage->isolation phenotypic Phenotypic Assay (Plaque Reduction) isolation->phenotypic genotypic Genotypic Assay (Sequencing) isolation->genotypic ec50 Determine EC50 phenotypic->ec50 mutations Identify Mutations genotypic->mutations Logical_Relationship cluster_0 Genotype cluster_1 Phenotype cluster_2 Clinical Outcome Mutation Polymerase Gene Mutation (e.g., rtM204V) Resistance Reduced Susceptibility to this compound Mutation->Resistance leads to Failure Treatment Failure Resistance->Failure can result in

References

Safety Operating Guide

Proper Disposal of Lobucavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Lobucavir, an investigational antiviral drug. Due to its demonstrated carcinogenic potential in preclinical studies, this compound must be handled and disposed of as a hazardous pharmaceutical waste. Researchers, scientists, and drug development professionals should adhere to the following procedures to ensure safety and regulatory compliance.

Waste Classification and Handling

This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, given its classification as a potential carcinogen, it is imperative to manage it as a hazardous waste to minimize occupational exposure and environmental contamination. It should be treated with the same precautions as antineoplastic (chemotherapy) agents.

All personnel handling this compound waste must be trained on the procedures for managing hazardous pharmaceuticals. Personal Protective Equipment (PPE), including double chemotherapy gloves, a protective gown, and eye protection, should be worn at all times during handling and disposal.

Segregation and Storage of this compound Waste

Proper segregation of pharmaceutical waste is critical. This compound waste must be segregated from non-hazardous and other types of chemical waste.

Waste TypeContainer RequirementLabeling
Bulk this compound Waste (unused, expired, or partially used vials/containers)Black, leak-proof, and clearly labeled hazardous waste container."Hazardous Waste - Chemotherapy"
Trace-Contaminated Items (gloves, gowns, bench paper, empty vials)Yellow, puncture-resistant container specifically for chemotherapy trace waste."Trace Chemotherapy Waste"
Sharps (needles, syringes, etc. contaminated with this compound)Yellow, puncture-proof sharps container for chemotherapy waste."Chemotherapy Sharps Waste"

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Preparation: Ensure all necessary PPE is worn correctly before handling any this compound waste. Prepare the designated hazardous waste containers in the immediate work area.

  • Segregation: At the point of generation, carefully segregate waste into the appropriate containers as detailed in the table above.

  • Container Management:

    • Do not overfill containers.

    • Ensure containers are securely closed when not in use and before transport.

    • Label containers clearly with the contents and the words "Hazardous Waste."

  • Storage: Store filled waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

  • Transport and Final Disposal: Arrange for a licensed hazardous waste contractor for the transportation and final disposal of the waste. The primary method for the destruction of hazardous pharmaceutical waste is high-temperature incineration.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Lobucavir_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Types cluster_2 Interim Storage & Final Disposal A This compound Waste Generated B Segregate into Correct Container A->B C Black Container (Bulk Waste) B->C Bulk D Yellow Container (Trace Waste) B->D Trace E Yellow Sharps Container (Contaminated Sharps) B->E Sharps F Secure Temporary Storage C->F D->F E->F G Licensed Hazardous Waste Hauler F->G H High-Temperature Incineration G->H

Caption: Logical workflow for the safe disposal of this compound waste.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. It is crucial to consult and adhere to all applicable federal, state, and local regulations regarding hazardous waste management. Always refer to your institution's specific environmental health and safety protocols.

Essential Safety and Logistical Protocols for Handling Lobucavir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of Lobucavir. All researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk. Given that the clinical development of this compound was discontinued due to findings of carcinogenesis in long-term animal studies, a highly conservative approach to handling is mandatory.[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its potential health risks, the following personal protective equipment is required for all personnel handling this compound in solid or solution form.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon known or suspected contamination.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols, which can cause eye irritation or absorption.[2][3]
Body Protection A disposable, low-permeability gown with a closed front and cuffs.[4]Prevents contamination of personal clothing and skin. Gowns should be changed at the end of each procedure or if compromised.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Necessary when handling the solid (powder) form of this compound or when there is a potential for aerosol generation.[5][6]
Operational Plan for Handling this compound

A. Engineering Controls:

  • All handling of solid this compound and initial preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[4]

  • Ensure proper ventilation in all areas where this compound is handled or stored.

B. Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing (Solid Form): Conduct weighing of powdered this compound within a ventilated enclosure. Use dedicated, labeled equipment.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove and dispose of PPE in the designated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
Exposure ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the affected person to fresh air.
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

A. Waste Segregation and Collection:

  • Solid Waste: Used PPE (gloves, gowns, masks), disposable liners, and any other solid materials contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container. A purple waste bin is often used for cytotoxic/cytostatic waste.[7]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

B. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste management vendor, typically by high-temperature incineration.[8]

  • Do not dispose of this compound down the drain or in the regular trash.[9][10]

Experimental Workflow for Safe Handling of this compound

Lobucavir_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Don all required PPE: - Double gloves - Gown - Goggles & Face Shield - N95 Respirator B Prepare work area in BSC or fume hood with disposable liners A->B C Weigh solid this compound in ventilated enclosure B->C Proceed to handling D Prepare solution by slowly adding solvent C->D E Perform experimental procedure D->E F Decontaminate all surfaces and equipment E->F Procedure complete G Segregate and dispose of all waste (solid, liquid, sharps) in designated hazardous waste containers F->G H Doff PPE in correct order G->H I Wash hands thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobucavir
Reactant of Route 2
Lobucavir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.